molecular formula C6H10O2 B3419799 Methyl 2-pentenoate CAS No. 15790-88-2

Methyl 2-pentenoate

Cat. No.: B3419799
CAS No.: 15790-88-2
M. Wt: 114.14 g/mol
InChI Key: MBAHGFJTIVZLFB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-pentenoate is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 114.068079557 g/mol and the complexity rating of the compound is 94.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-pent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAHGFJTIVZLFB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

818-59-7, 15790-88-2
Record name 2-Pentenoic acid, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15790-88-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Spectra of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and spectral properties of methyl 2-pentenoate, tailored for researchers, scientists, and professionals in drug development. This document summarizes key physicochemical characteristics and detailed spectral data for both the (E) and (Z) isomers of the molecule.

Chemical Properties

This compound is an unsaturated ester with the molecular formula C₆H₁₀O₂.[1][2][3] It exists as two geometric isomers: (E)-methyl 2-pentenoate (trans) and (Z)-methyl 2-pentenoate (cis). The majority of commercially available and studied forms of this compound are the (E)-isomer.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][2][3][4]
Molecular Weight 114.14 g/mol [1][2]
Appearance Clear, colorless liquid[3][4][5]
Boiling Point 81-82 °C (at 45 mmHg)[2][5]
Density Approximately 0.915 g/cm³ (predicted)[2]
Refractive Index 1.4300 to 1.4320 (at 20°C, 589 nm)[4][5]
CAS Number 15790-88-2 ((E)-isomer)[1][3][4][5]
818-59-7 (isomer unspecified)[1][2]
58625-96-0 (isomer unspecified)[3][6]

Spectral Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in its structure. The chemical shifts and coupling constants differ between the (E) and (Z) isomers.

Table 2: ¹H NMR Spectral Data for Methyl (E)-2-Pentenoate

AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J)
OCH₃~3.67s-
=CH-CO~5.79dt~15.6 Hz, ~1.5 Hz
=CH-CH₂~6.93dt~15.6 Hz, ~6.9 Hz
CH₂~2.20m-
CH₃~1.06t~7.5 Hz

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum distinguishes the unique carbon environments within the this compound molecule.

Table 3: ¹³C NMR Spectral Data for Methyl (E)-2-Pentenoate

AssignmentChemical Shift (ppm)
C=O~166.8
=CH-CO~121.5
=CH-CH₂~148.9
OCH₃~51.2
CH₂~25.5
CH₃~12.2

Note: Data is compiled from typical values for similar structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2960-2850C-H stretch (alkane)[7]
~1725C=O stretch (ester)[7]
~1655C=C stretch (alkene)[7]
~1200-1100C-O stretch (ester)
~980=C-H bend (trans alkene)
Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.

Table 5: Mass Spectrometry Data for this compound

m/zProposed Fragment
114[M]⁺ (Molecular Ion)
83[M - OCH₃]⁺
85[M - C₂H₅]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

Note: Fragmentation patterns can be complex and may include rearrangement products.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[8][9] The solution is then transferred to a 5 mm NMR tube to a depth of about 4-5 cm.[8]

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is typically run at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common.[10] The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity.[8] Standard pulse sequences are used for both ¹H and ¹³C data acquisition.[11]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a neat spectrum is typically obtained.[1] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[1][12]

  • Data Acquisition : The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded.[13] Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.[14]

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove interference from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization : Electron Impact (EI) is a common ionization method for this type of molecule.[5][15][16] The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][15][16]

  • Mass Analysis and Detection : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[15] The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Liquid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Sample (Salt Plates) Sample->IR_Prep MS_Prep Vaporize for Injection Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer (EI) MS_Prep->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Abundance) MS->MS_Data

Caption: Experimental workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of methyl 2-pentenoate, including its chemical identifiers, physicochemical properties, and detailed synthesis protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identifiers

This compound is an organic compound, specifically an unsaturated ester. It exists as two geometric isomers, (E)- and (Z)- (or trans- and cis-). The identifiers for these compounds can sometimes be inconsistent across different databases. The following tables summarize the key identifiers for this compound and its isomers.

Table 1: CAS Numbers and Identifiers for this compound

Identifier Type(E)-Methyl 2-pentenoate(Z)-Methyl 2-pentenoateGeneral/Unspecified
CAS Number 15790-88-2[1][2][3], 818-59-7[4][5][6][7]Not explicitly found58625-96-0[8][9][10]
IUPAC Name methyl (E)-pent-2-enoate[4][7]methyl (Z)-pent-2-enoateThis compound[8][9]
Synonyms Methyl trans-2-pentenoate[2][4], (E)-methyl pent-2-enoate[4]Methyl cis-2-pentenoateMethyl 3-ethylacrylate[4][9], 1-(Methoxycarbonyl)but-1-ene[4][9]
Molecular Formula C6H10O2[1][2][3][9]C6H10O2C6H10O2[8][9]
InChIKey MBAHGFJTIVZLFB-SNAWJCMRSA-N[3][4]Not explicitly foundNot explicitly found
SMILES CC/C=C/C(=O)OC[4]Not explicitly foundNot explicitly found

Note: The CAS number 58625-96-0 is sometimes ambiguously assigned. Some sources also incorrectly associate it with ethyl (E)-2-methylpent-2-enoate[8][11].

Physicochemical Properties

The following table outlines the key physicochemical properties of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 114.14 g/mol [8][9]
Density 0.9113 g/cm³ (estimate)[1]
Boiling Point 81-82 °C at 45 mmHg[1]
Refractive Index 1.430 - 1.432 at 20°C[1][3]
Appearance Colorless to pale yellow liquid[8]

Experimental Protocols

A common method for the synthesis of this compound is through the Fischer esterification of 2-pentenoic acid with methanol (B129727) in the presence of an acid catalyst. Below is a detailed protocol for this synthesis.

Synthesis of this compound via Fischer Esterification

Materials:

  • 2-pentenoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-pentenoic acid in an excess of anhydrous methanol (typically 3-5 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as carbon dioxide gas will be evolved.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the synthesis pathway for this compound from n-propanal, which is a common starting material for the precursor, 2-pentenoic acid.

Synthesis_Workflow Synthesis of this compound n-Propanal n-Propanal 2-Methyl-2-pentenal 2-Methyl-2-pentenal n-Propanal->2-Methyl-2-pentenal Aldol Condensation 2-Methyl-2-pentenoic Acid 2-Methyl-2-pentenoic Acid 2-Methyl-2-pentenal->2-Methyl-2-pentenoic Acid Oxidation This compound This compound 2-Methyl-2-pentenoic Acid->this compound Methanol Methanol Methanol->this compound Fischer Esterification H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->this compound

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Methyl 2-Pentenoate: Molecular Structure, Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pentenoate, a volatile organic compound with the chemical formula C₆H₁₀O₂, is an unsaturated ester recognized for its characteristic fruity aroma. Beyond its application in the flavor and fragrance industry, emerging research into the biological activities of its parent carboxylic acid, 2-pentenoic acid, suggests potential roles in immunomodulation and cell signaling, making it a molecule of interest for further investigation in drug development. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on current scientific literature.

Molecular Structure and Formula

This compound is a methyl ester of 2-pentenoic acid. Its structure is characterized by a five-carbon chain with a double bond between the second and third carbon atoms (C2 and C3) and a methyl ester group at the C1 position. The presence of the C=C double bond gives rise to cis (Z) and trans (E) geometric isomers. The trans isomer is generally the more stable and common form.

Table 1: Molecular Identifiers and Representations

IdentifierValue
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
IUPAC Name (trans isomer) methyl (2E)-pent-2-enoate[1]
CAS Number (trans isomer) 15790-88-2[1]
SMILES (trans isomer) CC/C=C/C(=O)OC[1]
InChI (trans isomer) InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h4-5H,3H2,1-2H3/b5-4+[1]

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Clear colorless liquid[2][3]
Boiling Point 81-82 °C (at 45 mmHg)[2]
Refractive Index 1.430-1.432[2]
Storage Condition Freezer (-20°C)[2][3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of this compound from 2-pentenoic acid and methanol (B129727) using an acid catalyst.

Materials:

  • 2-Pentenoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-pentenoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification 2-Pentenoic_Acid 2-Pentenoic Acid Reaction_Vessel Reflux 2-Pentenoic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 H₂SO₄ (cat.) H2SO4->Reaction_Vessel Extraction Extraction (DCM/NaHCO₃/H₂O/Brine) Reaction_Vessel->Extraction Cooling Drying Drying (MgSO₄) Extraction->Drying Evaporation Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product This compound Distillation->Product

Figure 1: Synthesis workflow for this compound.
Characterization Methods

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm

¹³C NMR Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.0 s

  • Spectral Width (SW): 240 ppm

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Instrumentation: GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split mode)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Ion Source Temperature: 230°C

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on its parent compound, 2-pentenoic acid (also known as pentanoate in its anionic form), provides valuable insights. It is plausible that this compound may act as a pro-drug, being hydrolyzed in vivo by esterases to release 2-pentenoic acid.

Recent studies have highlighted the immunomodulatory effects of pentanoate, demonstrating its potential to suppress autoimmunity.[4] This is achieved through the modulation of metabolic and epigenetic pathways in lymphocytes.[4]

Key findings indicate that pentanoate can:

  • Induce Interleukin-10 (IL-10) Production: Pentanoate treatment has been shown to increase the production of the anti-inflammatory cytokine IL-10 in T helper 17 (Th17) cells and regulatory B cells (Bregs).[4] This effect is linked to a reprogramming of cellular metabolism, specifically an increase in glycolysis.[4]

  • Suppress Interleukin-17A (IL-17A) Production: In CD4+ T cells, pentanoate exhibits histone deacetylase (HDAC) inhibitory activity, which leads to a reduction in the expression of the pro-inflammatory cytokine IL-17A.[4]

These dual actions of enhancing anti-inflammatory responses while suppressing pro-inflammatory ones suggest that pentanoate, and by extension potentially this compound, could be a therapeutic candidate for inflammatory and autoimmune diseases.[4]

Signaling_Pathway cluster_cell Lymphocyte cluster_metabolism Metabolic Reprogramming cluster_epigenetics Epigenetic Modulation Methyl_2_pentenoate This compound Esterases Esterases Methyl_2_pentenoate->Esterases Hydrolysis 2_Pentenoic_Acid 2-Pentenoic Acid (Pentanoate) Esterases->2_Pentenoic_Acid Glycolysis Increased Glycolysis 2_Pentenoic_Acid->Glycolysis HDAC_Inhibition HDAC Inhibition 2_Pentenoic_Acid->HDAC_Inhibition IL10_Production ↑ IL-10 Production (Anti-inflammatory) Glycolysis->IL10_Production IL17A_Production ↓ IL-17A Production (Pro-inflammatory) HDAC_Inhibition->IL17A_Production

Figure 2: Proposed signaling pathway of this compound.

Conclusion

This compound is a well-characterized molecule with established physicochemical properties. The provided experimental protocols for its synthesis and analysis offer a robust framework for researchers. The emerging biological activities of its parent carboxylic acid, particularly in the realm of immunomodulation, open up new avenues for research into the therapeutic potential of this compound. Further investigation is warranted to elucidate the specific mechanisms of action of this compound and its efficacy in preclinical models of inflammatory and autoimmune diseases.

References

The Natural Occurrence of Methyl 2-Pentenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-pentenoate is an unsaturated methyl ester that contributes to the characteristic fruity and aromatic profiles of various natural sources. While its corresponding carboxylic acid, 2-methyl-2-pentenoic acid, is more frequently cited in literature for its presence in fruits like blueberries and its "strawberry-like" aroma, the ester form is a key component of the overall volatile bouquet. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and flavor chemistry.

Natural Occurrence

CompoundNatural SourceFamilyReported PresenceQuantitative DataReference
2-Methyl-2-pentenoic acidBlueberry (Vaccinium spp.)EricaceaeYesNot Reported[1]
2-Methyl-2-pentenoic acidWild Strawberry (Fragaria spp.)RosaceaeYesNot Reported[2]
2-Methyl-2-pentenoic acidSnake Fruit (Salacca zalacca)ArecaceaeYesNot Reported[2]
Methyl 2-methylbutanoateLowbush Blueberry (Vaccinium angustifolium)EricaceaeYesNot Reported (High aroma activity)[4]
Ethyl 2-methylbutanoateLowbush Blueberry (Vaccinium angustifolium)EricaceaeYesNot Reported (High aroma activity)[4]

Biosynthesis of this compound

The biosynthesis of this compound in plants is not fully elucidated but can be inferred from the known pathways of branched-chain and unsaturated fatty acid synthesis. The process likely involves two main stages: the formation of the precursor acid, 2-methyl-2-pentenoic acid, followed by its esterification.

1. Putative Biosynthesis of 2-Methyl-2-pentenoic Acid:

The formation of a C6 branched-chain unsaturated fatty acid like 2-methyl-2-pentenoic acid likely originates from the fatty acid synthesis (FAS) pathway, with modifications. The biosynthesis of branched-chain fatty acids often utilizes alternative starter units derived from branched-chain amino acid catabolism[5]. In this proposed pathway, a precursor such as 2-methylbutyryl-CoA, derived from isoleucine, could serve as a starter unit for the FAS complex. Subsequent elongation and desaturation steps would lead to the final acid.

Biosynthesis of 2-Methyl-2-pentenoic Acid Putative Biosynthesis of 2-Methyl-2-pentenoic Acid Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) + Malonyl-CoA two_methylbutyryl_CoA->FAS C6_branched_saturated_acyl_ACP C6 Branched-Saturated Acyl-ACP FAS->C6_branched_saturated_acyl_ACP Elongation Desaturase Desaturase (e.g., Δ2-desaturase) C6_branched_saturated_acyl_ACP->Desaturase two_methyl_2_pentenoyl_ACP 2-Methyl-2-pentenoyl-ACP Desaturase->two_methyl_2_pentenoyl_ACP Desaturation Thioesterase Thioesterase two_methyl_2_pentenoyl_ACP->Thioesterase two_methyl_2_pentenoic_acid 2-Methyl-2-pentenoic Acid Thioesterase->two_methyl_2_pentenoic_acid Hydrolysis

Caption: Putative biosynthetic pathway for 2-methyl-2-pentenoic acid in plants.

2. Esterification to this compound:

The final step in the formation of this compound is the esterification of 2-methyl-2-pentenoic acid with methanol. This reaction is typically catalyzed by an alcohol acyltransferase (AAT), an enzyme family responsible for the synthesis of a wide variety of volatile esters in fruits.

Esterification of 2-Methyl-2-pentenoic Acid Final Step: Esterification two_methyl_2_pentenoic_acid 2-Methyl-2-pentenoic Acid AAT Alcohol Acyltransferase (AAT) two_methyl_2_pentenoic_acid->AAT Methanol Methanol Methanol->AAT methyl_2_pentenoate This compound AAT->methyl_2_pentenoate Water H2O AAT->Water

Caption: Enzymatic formation of this compound.

Experimental Protocols

The analysis of this compound from natural sources typically involves headspace extraction followed by gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol adapted from methodologies used for the analysis of volatile compounds in berries.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

  • Sample Preparation:

    • Homogenize a known weight of fresh or frozen fruit sample (e.g., 5 g of blueberries) in a blender or with a mortar and pestle under cryogenic conditions.

    • Transfer the homogenized sample to a 20 mL headspace vial.

    • Add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

    • Add a known concentration of an internal standard (e.g., 2-octanol (B43104) or a stable isotope-labeled analog of the analyte for quantitative analysis) to the vial for quantification purposes.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Equilibrate the sample vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15 minutes) with agitation to promote the release of volatiles into the headspace.

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) to thermally desorb the trapped volatile compounds onto the GC column.

    • Separation: Use a polar capillary column (e.g., DB-WAX or HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/minute.

      • Ramp 2: Increase to 240°C at a rate of 10°C/minute.

      • Hold at 240°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometry:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Identification and Quantification:

    • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard and by using a calibration curve generated with standard solutions of this compound.

Experimental Workflow for Volatile Analysis HS-SPME-GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Homogenization Fruit Homogenization Vial_Transfer Transfer to Headspace Vial Homogenization->Vial_Transfer Addition Add Saturated NaCl & Internal Standard Vial_Transfer->Addition Sealing Seal Vial Addition->Sealing Equilibration Equilibration (e.g., 40°C, 15 min) Sealing->Equilibration SPME_Exposure HS-SPME (e.g., 30 min) Equilibration->SPME_Exposure Desorption Thermal Desorption in GC Inlet SPME_Exposure->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Identification (Mass Spectra, Retention Index) Detection->Identification Quantification Quantification (Internal Standard, Calibration Curve) Detection->Quantification

Caption: Workflow for the analysis of this compound from fruit samples.

Role in Signaling Pathways

Volatile organic compounds, including esters like this compound, play a role in plant communication and defense signaling. While specific signaling pathways initiated by this compound have not been characterized, it is known that herbivore-induced plant volatiles can act as airborne signals to prime the defenses of neighboring plants. These signals can be perceived by other plants, leading to the activation of defense-related genes and the production of defensive compounds. The general mechanism involves the release of volatiles upon stress (e.g., herbivory), their transport through the air, perception by neighboring plants, and the subsequent activation of intracellular signaling cascades, often involving mitogen-activated protein kinases (MAPKs) and transcription factors.

Volatile Signaling in Plants General Plant Volatile Signaling Stress Biotic/Abiotic Stress (e.g., Herbivory) Emitter_Plant Emitter Plant Stress->Emitter_Plant VOC_Release Release of Volatile Organic Compounds (including esters like this compound) Emitter_Plant->VOC_Release Atmosphere Atmospheric Transport VOC_Release->Atmosphere Receiver_Plant Receiver Plant Atmosphere->Receiver_Plant Perception Perception (Receptors/Uptake) Receiver_Plant->Perception Signal_Transduction Intracellular Signal Transduction (e.g., Ca2+, ROS, MAPKs) Perception->Signal_Transduction Gene_Expression Transcriptional Reprogramming Signal_Transduction->Gene_Expression Defense_Response Priming/Induction of Defense Responses Gene_Expression->Defense_Response

References

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pentenoate is a volatile ester that contributes to the characteristic aroma of various fruits, most notably strawberries. While its presence and sensory significance are well-established, the complete biosynthetic pathway has not been fully elucidated in scientific literature. This technical guide presents a putative biosynthesis pathway for this compound, constructed from established principles of branched-chain amino acid catabolism and fatty acid metabolism in plants. This document provides a comprehensive overview of the proposed enzymatic steps, relevant quantitative data from analogous reactions, detailed experimental protocols for pathway investigation, and visual diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, biotechnology, and drug development who are interested in the biosynthesis and potential applications of this and related compounds.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the catabolism of the branched-chain amino acid L-isoleucine. The proposed pathway involves a series of enzymatic reactions, including transamination, oxidative decarboxylation, chain elongation, desaturation, and final esterification.

The key stages of the proposed pathway are:

  • Initiation from L-Isoleucine: The pathway begins with the catabolism of L-isoleucine, a common precursor for branched-chain volatile compounds in plants[1][2][3].

  • Formation of 2-Methylbutanoyl-CoA: Through a series of enzymatic steps analogous to branched-chain amino acid degradation, L-isoleucine is converted to its corresponding α-keto acid and subsequently to 2-methylbutanoyl-CoA[1].

  • Chain Elongation: It is proposed that 2-methylbutanoyl-CoA undergoes a single round of fatty acid chain elongation to yield 2-methylpentanoyl-CoA.

  • Desaturation: A key step is the introduction of a double bond at the C2 position of the acyl-CoA thioester. This is likely catalyzed by an acyl-CoA oxidase or a similar desaturase enzyme, resulting in the formation of 2-methyl-2-pentenoyl-CoA[4][5][6][7][8][9][10].

  • Esterification: The final step is the esterification of 2-methyl-2-pentenoyl-CoA with methanol, catalyzed by an alcohol acyltransferase (AAT), to produce this compound[11][12][13][14][15].

The following diagram illustrates the proposed biosynthetic pathway:

This compound Biosynthesis cluster_isoleucine_catabolism Isoleucine Catabolism cluster_fatty_acid_modification Fatty Acid Modification cluster_ester_formation Ester Formation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain aminotransferase 2-Methylbutanoyl-CoA 2-Methylbutanoyl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutanoyl-CoA Branched-chain alpha-keto acid dehydrogenase complex 2-Methylpentanoyl-CoA 2-Methylpentanoyl-CoA 2-Methylbutanoyl-CoA->2-Methylpentanoyl-CoA Fatty Acid Elongase System 2-Methyl-2-pentenoyl-CoA 2-Methyl-2-pentenoyl-CoA 2-Methylpentanoyl-CoA->2-Methyl-2-pentenoyl-CoA Acyl-CoA Oxidase/Desaturase This compound This compound 2-Methyl-2-pentenoyl-CoA->this compound Alcohol Acyltransferase (AAT) Methanol Methanol Methanol->this compound

Figure 1: Putative Biosynthesis Pathway of this compound

Quantitative Data

Direct kinetic data for the enzymes in the proposed this compound biosynthesis pathway are not currently available. However, studies on analogous enzymes, particularly alcohol acyltransferases (AATs) from strawberries (Fragaria x ananassa), provide valuable insights into substrate specificities and reaction rates. The following tables summarize kinetic parameters for strawberry AAT with various alcohol and acyl-CoA substrates. This data can serve as a proxy for estimating the potential efficiency of the final esterification step in this compound synthesis.

Table 1: Kinetic Parameters of Strawberry AAT with Various Alcohol Substrates (using Acetyl-CoA as the Acyl Donor)[11][12][13]

Alcohol SubstrateKm (mM)Vmax (pmol/mg protein/h)
Propanol57.0212.5
Butanol2.8628.5
Pentanol1.8535.7
Hexanol1.2545.4
Heptanol0.7352.6
Octanol0.8850.0

Table 2: Kinetic Parameters of Strawberry AAT with Various Acyl-CoA Substrates (using Hexanol as the Alcohol Substrate)[11][12][13]

Acyl-CoA SubstrateKm (mM)Vmax (pmol/mg protein/h)
Acetyl-CoA2.6045.4
Propanoyl-CoA1.2562.5
Butanoyl-CoA0.8376.9
Pentanoyl-CoA0.6783.3
Hexanoyl-CoA0.41100.0

Experimental Protocols

This section provides detailed methodologies for key experiments that would be necessary to validate the proposed biosynthetic pathway and characterize the involved enzymes.

Enzyme Extraction from Strawberry Fruit

This protocol is adapted from methods used for the isolation of various enzymes from strawberry fruit[16][17][18][19].

Materials:

  • Ripe strawberry fruit

  • Liquid nitrogen

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM DTT, 5 mM ascorbic acid, 1 mM EDTA, 10% (v/v) glycerol, 2% (w/v) polyvinylpyrrolidone (B124986) (PVP)

  • Mortar and pestle

  • Cheesecloth

  • Centrifuge

Procedure:

  • Flash-freeze 100 g of ripe strawberry fruit in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Add 200 mL of ice-cold extraction buffer to the powder and continue grinding until a homogenous slurry is formed.

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 15,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract.

  • Proceed with further purification steps such as ammonium (B1175870) sulfate (B86663) precipitation and column chromatography as needed.

Alcohol Acyltransferase (AAT) Assay

This protocol is based on established assays for AAT activity[20][21][22][23].

Materials:

  • Enzyme extract

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0)

  • 2-methyl-2-pentenoyl-CoA (substrate)

  • Methanol (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 µL of enzyme extract, 100 µL of assay buffer, 20 µL of 10 mM 2-methyl-2-pentenoyl-CoA, and 20 µL of 1 M methanol.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10% (v/v) trichloroacetic acid.

  • To quantify the released Coenzyme A, add 100 µL of 10 mM DTNB solution.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculate AAT activity based on a standard curve of Coenzyme A.

Acyl-CoA Oxidase/Desaturase Assay

This protocol is a conceptual adaptation for the proposed desaturation step.

Materials:

  • Enzyme extract

  • Assay Buffer: 50 mM potassium phosphate (B84403) (pH 7.0)

  • 2-methylpentanoyl-CoA (substrate)

  • FAD (cofactor)

  • Horseradish peroxidase

  • Amplex Red reagent

  • Spectrofluorometer

Procedure:

  • Prepare a reaction mixture containing 50 µL of enzyme extract, 100 µL of assay buffer, 20 µL of 10 mM 2-methylpentanoyl-CoA, and 10 µL of 1 mM FAD.

  • Incubate at 30°C for 30 minutes.

  • The production of hydrogen peroxide, a byproduct of the acyl-CoA oxidase reaction, is measured using the Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit according to the manufacturer's instructions.

  • Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Quantify the enzyme activity based on a hydrogen peroxide standard curve.

GC-MS Analysis of Volatile Esters

This protocol provides a general method for the analysis of volatile compounds from strawberries[24][25][26][27][28].

Materials:

  • Strawberry fruit homogenate

  • Saturated NaCl solution

  • Solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Place 5 g of strawberry homogenate into a 20 mL headspace vial.

  • Add 1 g of NaCl to saturate the solution and enhance the release of volatiles.

  • Seal the vial and equilibrate at 40°C for 15 minutes.

  • Expose the SPME fiber to the headspace for 30 minutes at 40°C.

  • Inject the adsorbed volatiles into the GC-MS for analysis.

  • Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the compounds.

  • Identify this compound and other volatiles based on their mass spectra and retention times compared to authentic standards.

Mandatory Visualizations

Logical Relationship of the Proposed Biosynthetic Pathway

Logical Flow of this compound Biosynthesis cluster_precursors Primary Metabolites cluster_intermediates Key Intermediates cluster_enzymes Enzyme Classes cluster_product Final Product Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoAs Branched-Chain Acyl-CoAs Branched-Chain Amino Acids->Branched-Chain Acyl-CoAs Catabolism Methanol Pool Methanol Pool This compound This compound Methanol Pool->this compound Unsaturated Acyl-CoAs Unsaturated Acyl-CoAs Branched-Chain Acyl-CoAs->Unsaturated Acyl-CoAs Modification Unsaturated Acyl-CoAs->this compound Aminotransferases & Dehydrogenases Aminotransferases & Dehydrogenases Aminotransferases & Dehydrogenases->Branched-Chain Acyl-CoAs Elongases & Desaturases Elongases & Desaturases Elongases & Desaturases->Unsaturated Acyl-CoAs Alcohol Acyltransferases Alcohol Acyltransferases Alcohol Acyltransferases->this compound

Figure 2: Logical Flow of Key Components in the Proposed Pathway
Experimental Workflow for Pathway Elucidation

Experimental Workflow Start Start TissueHomogenization Tissue Homogenization (e.g., Strawberry Fruit) Start->TissueHomogenization CrudeExtract Crude Enzyme Extract TissueHomogenization->CrudeExtract ProteinPurification Protein Purification (Chromatography) CrudeExtract->ProteinPurification PurifiedEnzyme Purified Enzyme Fractions ProteinPurification->PurifiedEnzyme EnzymeAssay Enzyme Assays (AAT, Desaturase) PurifiedEnzyme->EnzymeAssay KineticAnalysis Kinetic Analysis EnzymeAssay->KineticAnalysis GCMSAnalysis GC-MS Analysis of Products EnzymeAssay->GCMSAnalysis PathwayValidation Pathway Validation KineticAnalysis->PathwayValidation GCMSAnalysis->PathwayValidation End End PathwayValidation->End

Figure 3: General Experimental Workflow for Pathway Investigation

References

In-Depth Technical Guide: Toxicological Profile of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes available toxicological data for methyl 2-pentenoate. It is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment.

Introduction

This compound (CAS No: 15790-88-2) is an unsaturated carboxylic acid ester. Its toxicological profile is of interest to researchers and professionals in drug development and chemical safety assessment. This guide provides a structured overview of its known toxicological data, relevant experimental protocols, and potential metabolic pathways.

Quantitative Toxicological Data

Quantitative toxicological data specifically for this compound is limited in publicly available literature. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard statements indicating it causes skin and eye irritation and may cause respiratory irritation.[1] For a structurally related compound, 2-methyl-2-pentenoic acid, the following acute toxicity data has been reported:

EndpointSpeciesRouteValueReference
LD50RatOral5000 mg/kg[2]
LD50RabbitDermal5000 mg/kg[2]

It is important to note that this data is for a related chemical and should be used with caution for direct extrapolation to this compound.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of toxicological endpoints. The following are summaries of typical methodologies for key toxicity studies.

Acute Oral Toxicity (Following OECD Guideline 420)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Typically, rats are used.

  • Procedure: A single dose of the test substance is administered by gavage to a group of fasted animals. A stepwise procedure is used where the results from a single animal determine the dose for the next. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The LD50 (median lethal dose) is estimated based on the observed mortality.

Skin Irritation/Corrosion (Following OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of shaved skin on the back of the animal and covered with a gauze patch.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The severity of the skin reaction is scored, and the substance is classified based on the reversibility and severity of the observed lesions.

Eye Irritation/Corrosion (Following OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

  • Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the persistence and severity of the observed effects.

Skin Sensitization (Following OECD Guideline 442C - In Chemico Direct Peptide Reactivity Assay - DPRA)
  • Objective: To assess the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides.

  • Principle: The molecular initiating event in skin sensitization is the covalent binding of a chemical to skin proteins. The DPRA mimics this by measuring the depletion of synthetic peptides containing cysteine and lysine (B10760008) following incubation with the test chemical.

  • Procedure: The test chemical is incubated with synthetic peptides containing either cysteine or lysine for a defined period. The concentration of the remaining peptide is then determined using high-performance liquid chromatography (HPLC) with UV detection.

  • Endpoint: The percentage of peptide depletion is calculated, and the chemical is categorized based on its reactivity.

Genotoxicity (Bacterial Reverse Mutation Test - Ames Test - Following OECD Guideline 471)
  • Objective: To detect gene mutations induced by the test substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid are used.

  • Procedure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

  • Endpoint: The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a concentration-related increase in the number of revertants.

Mandatory Visualizations

Potential Metabolic Pathway of α,β-Unsaturated Esters

cluster_0 Metabolic Pathway M2P This compound Hydrolysis Ester Hydrolysis (Carboxylesterases) M2P->Hydrolysis Primary Route Conjugation Conjugation (e.g., with Glutathione) M2P->Conjugation Michael Addition Acid 2-Pentenoic Acid Hydrolysis->Acid Methanol Methanol Hydrolysis->Methanol BetaOxidation β-Oxidation Acid->BetaOxidation Adduct Glutathione Adduct Conjugation->Adduct Metabolites Further Metabolites BetaOxidation->Metabolites

Caption: Generalized metabolic pathway for this compound.

Experimental Workflow for In Vitro Skin Irritation Testing

The following diagram illustrates a typical workflow for an in vitro skin irritation test using a reconstructed human epidermis (RhE) model.

cluster_1 In Vitro Skin Irritation Workflow (RhE Model) start Start prepare Prepare Reconstructed Human Epidermis (RhE) Tissues start->prepare apply Apply Test Substance, Positive Control, and Negative Control prepare->apply incubate Incubate Tissues apply->incubate rinse Rinse and Post-Incubate incubate->rinse viability Assess Tissue Viability (e.g., MTT Assay) rinse->viability analyze Analyze Data and Determine Irritation Potential viability->analyze end End analyze->end

Caption: Workflow for in vitro skin irritation testing.

Logical Relationship for Skin Sensitization Induction

The induction of skin sensitization is a complex process involving a series of key events. This diagram illustrates the logical progression from chemical exposure to the development of sensitization.

cluster_2 Key Events in Skin Sensitization Induction KE1 Key Event 1: Covalent Binding to Skin Proteins KE2 Key Event 2: Keratinocyte Activation KE1->KE2 KE3 Key Event 3: Dendritic Cell Activation and Migration KE2->KE3 KE4 Key Event 4: T-cell Proliferation and Differentiation KE3->KE4 Sensitization Induction of Skin Sensitization KE4->Sensitization

Caption: Adverse Outcome Pathway for skin sensitization.

References

Methyl 2-Pentenoate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-pentenoate is an unsaturated ester utilized in various chemical syntheses. Its volatility, reactivity, and potential physiological effects necessitate a thorough understanding of its safety profile and handling requirements. This guide provides an in-depth overview of the known safety data, handling protocols, and emergency procedures for this compound, tailored for a laboratory and research environment. All quantitative data has been summarized for clarity, and procedural workflows are visualized to ensure operational safety.

Chemical and Physical Properties

A comprehensive understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][2]
Molar Mass 114.14 g/mol [2]
Appearance Clear, colorless liquid[1]
Boiling Point 81-82 °C (at 45 mmHg)[2]
Density ~0.9113 g/cm³ (estimate)[2]
Refractive Index 1.430 - 1.432[2]
Storage Temperature Freezer (-20°C)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

(Data sourced from ECHA C&L Inventory notifications)[3]

Signal Word: Warning[3]

Primary Hazards:

  • Irritant: The substance is irritating to the skin, eyes, and respiratory system.[2][3]

Toxicology and Exposure Limits

Detailed toxicological data for this compound is limited. Much of the available information is based on related compounds and read-across studies.

Toxicity EndpointDataSpeciesReference
Acute Oral Toxicity No data available-[4]
Acute Dermal Toxicity No data available-[4]
Acute Inhalation Toxicity No data available-[4]
Genotoxicity Not expected to be genotoxicIn vitro (read-across)[5]
Repeated Dose Toxicity NOAEL = 333 mg/kg/dayRat (read-across from ethyl 2-methylbutyrate)[5]
Reproductive Toxicity NOAEL = 1000 mg/kg/dayRat (read-across from ethyl 2-methylbutyrate)[5]

Note: The No Observed Adverse Effect Levels (NOAELs) are derived from studies on a structurally related compound and should be considered indicative rather than definitive for this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[4]Protects against splashes and vapors, preventing serious eye irritation.
Skin Protection Chemically resistant gloves (e.g., butyl-rubber or nitrile rubber). Lab coat or other protective clothing.Prevents skin contact, which can cause irritation.[4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.Protects the respiratory tract from irritation due to vapors.[7]
Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][8]

  • Store in a freezer at approximately -20°C for long-term stability.[1]

  • Incompatible materials to avoid are strong oxidizing agents, strong acids, and strong bases.[4]

Safe Handling Workflow for this compound prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Handling ppe->handling hood Work in a Chemical Fume Hood handling->hood dispense Dispense and Use hood->dispense cleanup Cleanup & Disposal dispense->cleanup waste Dispose of Waste in Designated Container cleanup->waste decontaminate Decontaminate Work Area waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Safe handling workflow for this compound.

Emergency and First-Aid Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs or persists.[6]

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Emergency Response Decision Tree exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air Seek Medical Attention inhalation->action_inhale action_skin Remove Contaminated Clothing Wash with Soap & Water skin->action_skin action_eye Rinse with Water for 15 min Seek Immediate Medical Attention eye->action_eye action_ingest Rinse Mouth Do NOT Induce Vomiting Seek Immediate Medical Attention ingestion->action_ingest

Decision tree for first aid and emergency response.
Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation. Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder). Collect and place in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[6][7]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[4]

  • Conditions to Avoid: Heat, flames, and sparks.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (carbon monoxide, carbon dioxide) may form.[4]

Diagram of incompatible materials and conditions.

Potential Signaling Pathway Interactions (Derivative Compound)

While information on the specific molecular mechanisms of this compound's irritant properties is not available, a derivative, Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08) , has been studied for its anti-tumor properties. These studies provide insight into how a modified version of the molecule can interact with cellular pathways.

IS-MF08 has been shown to induce apoptosis in leukemia and melanoma cell lines.[9][10] The proposed mechanism involves the extrinsic cell death pathway, initiated through the Fas receptor.[10] This leads to a cascade of events including the activation of caspase-8 and caspase-3, a decrease in the anti-apoptotic protein Bcl-2, DNA damage, and mitotic arrest.[10] The compound also appears to increase intracellular reactive oxygen species (ROS) and induce endoplasmic reticulum (ER) stress.[10]

Disclaimer: The following diagram illustrates the proposed mechanism of a derivative compound and should not be interpreted as the mechanism of toxicity for this compound itself. It is provided for informational purposes for a scientific audience.

Proposed Apoptotic Pathway of a this compound Derivative compound IS-MF08 Derivative fas Fas Receptor compound->fas bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibition caspase8 Caspase-8 Activation fas->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis mitosis Mitotic Arrest caspase3->mitosis

Proposed signaling pathway for an anti-tumor derivative.

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[7]

This guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough risk assessment, which should be conducted prior to any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Solubility Profile of Methyl 2-Pentenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methyl 2-pentenoate, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in reaction chemistry, purification processes, and formulation development. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that describes the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a liquid solute like this compound, this is often expressed in terms of miscibility or as a quantitative value (e.g., g/100 mL, mol/L). The principle of "like dissolves like" is a useful qualitative predictor, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents. Esters such as this compound exhibit moderate polarity.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility in water.

SolventTemperature (°C)Solubility (mg/L)Molarity (mol/L)Method
Water254259~0.037Estimated

Note: The water solubility is an estimated value and should be confirmed by experimental analysis for critical applications.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid solute like this compound.

Method 1: Isothermal Shake-Flask Method (for Liquid-Liquid Systems)

This is a widely used and reliable method for determining the solubility of a substance in a liquid solvent.

1. Materials and Apparatus:

  • This compound (high purity)
  • Solvent of interest (high purity)
  • Thermostatic shaker bath or incubator
  • Calibrated analytical balance
  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
  • Calibrated pipettes and syringes
  • Gas chromatograph (GC) or other suitable analytical instrument for quantification

2. Procedure:

  • Prepare a series of vials containing a known volume or weight of the solvent.
  • Add an excess amount of this compound to each vial. The presence of a distinct second phase (undissolved solute) is essential to ensure saturation.
  • Securely seal the vials to prevent solvent evaporation.
  • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
  • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 72 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.
  • After the equilibration period, cease agitation and allow the vials to rest in the thermostatic bath for several hours (e.g., 12-24 hours) to allow for complete phase separation.
  • Carefully extract an aliquot from the solvent phase, ensuring that no undissolved solute is transferred. This can be achieved by using a syringe with a filter.
  • Accurately weigh or measure the volume of the withdrawn aliquot.
  • Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical instrument.
  • Analyze the concentration of this compound in the diluted aliquot using a pre-calibrated analytical method (e.g., GC).
  • Calculate the original concentration of this compound in the saturated solvent phase, accounting for any dilutions.

Method 2: Gravimetric Method

This method is straightforward for determining the solubility of a relatively non-volatile solute in a volatile solvent.

1. Materials and Apparatus:

  • This compound
  • Volatile solvent of interest
  • Thermostatic bath
  • Sealed vials
  • Analytical balance
  • Drying oven or vacuum desiccator

2. Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1-6).
  • Carefully withdraw a known volume or weight of the clear, saturated supernatant.
  • Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a watch glass or evaporating dish).
  • Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of this compound and well above that of the solvent).
  • Once the solvent has completely evaporated, weigh the container with the remaining this compound residue.
  • The mass of the dissolved this compound is the final weight minus the initial weight of the container.
  • The solubility can then be expressed as the mass of solute per mass or volume of the solvent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow prep Preparation of Materials (High Purity Solute and Solvent) addition Addition of Excess Solute to Solvent in Sealed Vials prep->addition equilibration Equilibration at Constant Temperature (e.g., 24-72h with agitation) addition->equilibration phase_sep Phase Separation (Cessation of agitation, settling) equilibration->phase_sep sampling Aliquot Extraction from Saturated Solvent Phase phase_sep->sampling analysis Quantitative Analysis (e.g., GC, Gravimetry) sampling->analysis calculation Calculation of Solubility analysis->calculation

Caption: Generalized workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For any specific application, it is highly recommended to perform experimental verification of solubility in the solvent systems of interest.

References

Spectroscopic Profile of Methyl 2-Pentenoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-pentenoate, an unsaturated ester of significant interest in chemical synthesis and fragrance applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols and visual representations of the analytical workflow and structure-spectrum correlations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for methyl (E)-2-pentenoate, the more stable trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~6.95dt~15.6, 6.91HH-3
~5.82dt~15.6, 1.61HH-2
~3.72s-3H-OCH₃
~2.20qd~7.4, 1.62HH-4
~1.05t~7.43HH-5

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Atom Assignment
~166.8C-1 (C=O)
~148.9C-3
~121.2C-2
~51.5-OCH₃
~25.5C-4
~13.5C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
~2965C-H (alkane)Asymmetric stretch
~1725C=O (ester)Stretch
~1655C=C (alkene)Stretch
~1440C-H (alkane)Bend
~1170C-O (ester)Stretch
~980=C-H (trans alkene)Out-of-plane bend
Mass Spectrometry (MS)
m/zProposed Fragment Ion
114[M]⁺ (Molecular Ion)
83[M - OCH₃]⁺
55[C₄H₇]⁺ or [CH₂=CH-C=O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual parameters may vary depending on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[1] The solution is then transferred to a 5 mm NMR tube.[1]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

  • Data Acquisition :

    • Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming to ensure high resolution.[1]

    • ¹H NMR : A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time or a higher number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : As this compound is a liquid at room temperature, the spectrum can be obtained directly from a neat sample.[2] A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition :

    • Background Spectrum : A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

    • Sample Spectrum : The salt plates with the sample film are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method.[4] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column.[4]

  • Ionization : As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a standard ionization technique where high-energy electrons bombard the molecules, leading to the formation of a molecular ion and characteristic fragment ions.[5]

  • Mass Analysis and Detection : The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion, generating a mass spectrum.[5]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Structure-Spectrum Correlation for this compound

This diagram illustrates how each spectroscopic technique provides specific information to elucidate the structure of this compound.

Structure_Correlation cluster_structure This compound Structure cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Structure CH₃-CH₂-CH=CH-C(=O)O-CH₃ NMR NMR (¹H and ¹³C) IR IR MS MS NMR_Info Carbon-hydrogen framework Connectivity (J-coupling) Number of unique protons and carbons NMR->NMR_Info IR_Info Functional groups: - C=O (ester) - C=C (alkene) - C-O (ester) - C-H (alkane/alkene) IR->IR_Info MS_Info Molecular weight (m/z of M⁺) Fragmentation pattern MS->MS_Info

Caption: Structure-spectrum correlation.

References

The Discovery and History of Methyl 2-Pentenoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-pentenoate (C₆H₁₀O₂) is an α,β-unsaturated ester recognized for its characteristic fruity aroma. While it may not be a household name, this molecule holds a place in the broader history of organic synthesis and the development of flavor and fragrance chemistry. This technical guide delves into the discovery and history of this compound, not as a singular event, but as a product of the evolution of synthetic organic chemistry. We will explore the plausible historical methods for its synthesis, the evolution of its analytical characterization, and its applications.

The Historical Context of Discovery: A Synthesis Perspective

The specific first synthesis of this compound is not prominently documented in historical chemical literature. Its discovery is likely intertwined with the broader exploration of condensation reactions for forming carbon-carbon bonds in the late 19th and early 20th centuries. Several key named reactions from this era provide plausible routes through which this compound would have been first synthesized, likely as an example or byproduct of these novel methods.

Plausible Early Synthetic Routes

Three key reactions, the Reformatsky, Knoevenagel, and Perkin reactions, were foundational in the synthesis of α,β-unsaturated carbonyl compounds and their derivatives.

1. The Reformatsky Reaction (1887)

Discovered by Sergey Reformatsky, this reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester, which can then be dehydrated to the α,β-unsaturated ester.[1] The reaction of propanal with methyl bromoacetate (B1195939) would have been a direct route to the precursor of this compound.

Experimental Protocol: Hypothetical Early 20th Century Synthesis of this compound via the Reformatsky Reaction

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel. A water bath for heating.

  • Reagents:

    • Zinc dust (activated with a small amount of iodine)

    • Propanal

    • Methyl bromoacetate

    • Anhydrous ether or benzene (B151609) (as solvent)

    • Dilute sulfuric acid (for workup)

  • Procedure:

    • To the round-bottom flask containing activated zinc dust suspended in anhydrous ether, a mixture of propanal and methyl bromoacetate is added dropwise from the dropping funnel.

    • The reaction mixture is gently warmed on a water bath to initiate the reaction, which is typically evidenced by the disappearance of the zinc and a change in the solution's appearance.

    • After the addition is complete, the mixture is refluxed for a period of 30 minutes to an hour to ensure complete reaction.

    • The reaction mixture is then cooled, and dilute sulfuric acid is added cautiously to hydrolyze the organozinc intermediate and dissolve any unreacted zinc.

    • The ether layer is separated, washed with water, a solution of sodium bicarbonate, and again with water, and then dried over anhydrous calcium chloride.

    • The ether is removed by distillation, and the resulting crude β-hydroxy ester is distilled, often under reduced pressure, with a trace of iodine or a strong acid to effect dehydration to yield this compound.

    • The final product is purified by fractional distillation.

2. The Knoevenagel Condensation (1894)

Emil Knoevenagel's condensation reaction provides another viable route. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.[2][3] The reaction of propanal with methyl acetoacetate, followed by hydrolysis and decarboxylation, or directly with a malonic ester derivative could yield the target unsaturated ester.

Experimental Protocol: Hypothetical Early 20th Century Synthesis of this compound via the Knoevenagel Condensation

  • Apparatus: A round-bottom flask with a reflux condenser.

  • Reagents:

  • Procedure:

    • A mixture of propanal, methyl acetoacetate, and a catalytic amount of piperidine in ethanol is refluxed for several hours.

    • The progress of the reaction would have been monitored by changes in physical properties such as refractive index or by the isolation of a small sample.

    • Upon completion, the reaction mixture is cooled, and the solvent is removed by distillation.

    • The residue is then taken up in ether, washed with dilute hydrochloric acid to remove the catalyst, and then with water.

    • The ethereal solution is dried over anhydrous sodium sulfate.

    • After removal of the ether, the crude product is purified by fractional distillation under reduced pressure.

3. The Perkin Reaction (1868)

Developed by William Henry Perkin, this reaction is primarily used for the synthesis of α,β-unsaturated aromatic acids.[4][5] While typically applied to aromatic aldehydes, its principles of condensing an aldehyde with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding acid could be conceptually adapted for aliphatic aldehydes, although less efficiently. A subsequent esterification would be required to obtain the methyl ester.

Experimental Protocol: Hypothetical Early 20th Century Synthesis of 2-Pentenoic Acid via a Modified Perkin Reaction

  • Apparatus: A round-bottom flask fitted with a reflux condenser.

  • Reagents:

    • Propanal

    • Propanoic anhydride

    • Sodium propanoate

  • Procedure:

    • A mixture of propanal, propanoic anhydride, and anhydrous sodium propanoate is heated at a high temperature (e.g., 150-180 °C) for several hours.

    • After cooling, the reaction mixture is treated with water and steam distilled to remove unreacted propanal.

    • The aqueous solution is then acidified with hydrochloric acid to precipitate the crude 2-pentenoic acid.

    • The acid is collected by filtration, washed with cold water, and purified by recrystallization.

    • The purified 2-pentenoic acid would then be esterified, for example, by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid (Fischer-Speier esterification), followed by purification of the resulting this compound by distillation.

Visualizing the Historical Synthetic Pathways

The following diagrams, rendered in DOT language, illustrate the logical flow of these plausible historical syntheses.

G cluster_reformatsky Reformatsky Reaction propanal Propanal intermediate β-Hydroxy Ester Intermediate propanal->intermediate bromoacetate Methyl Bromoacetate bromoacetate->intermediate zinc Zinc zinc->intermediate m2p This compound intermediate->m2p Dehydration

Caption: Plausible synthesis of this compound via the Reformatsky reaction.

G cluster_knoevenagel Knoevenagel Condensation propanal Propanal condensation_product Condensation Product propanal->condensation_product acetoacetate Methyl Acetoacetate acetoacetate->condensation_product base Base (e.g., Piperidine) base->condensation_product m2p This compound condensation_product->m2p Hydrolysis & Decarboxylation (if necessary)

Caption: Plausible synthesis of this compound via the Knoevenagel condensation.

G cluster_perkin Perkin Reaction & Esterification propanal Propanal acid 2-Pentenoic Acid propanal->acid anhydride Propanoic Anhydride anhydride->acid salt Sodium Propanoate salt->acid m2p This compound acid->m2p methanol Methanol methanol->m2p Fischer Esterification

Caption: Plausible two-step synthesis of this compound via the Perkin reaction and subsequent esterification.

Quantitative Data

The physical and spectroscopic properties of this compound are crucial for its identification and characterization.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless liquid
Boiling Point 136-137 °C at 760 mmHg
Density 0.932 g/mL at 25 °C
Refractive Index 1.428 at 20 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃) δ ~6.9 (m, 1H, =CH), ~5.8 (d, 1H, =CH), 3.7 (s, 3H, OCH₃), ~2.2 (q, 2H, CH₂), ~1.0 (t, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~166 (C=O), ~145 (=CH), ~122 (=CH), ~51 (OCH₃), ~25 (CH₂), ~12 (CH₃)
Infrared (IR) ~1725 cm⁻¹ (C=O stretch), ~1655 cm⁻¹ (C=C stretch)
Mass Spectrometry (MS) m/z (%): 114 (M⁺), 83, 55

Evolution of Analytical Techniques

The characterization of this compound has evolved significantly with advancements in analytical chemistry.

  • Early 20th Century: In the era of its likely first synthesis, characterization would have relied on classical methods. These included the determination of physical constants such as boiling point, density, and refractive index. Elemental analysis would have been used to confirm the empirical formula. Chemical tests, such as reactions with bromine to confirm unsaturation, would also have been employed.

  • Mid-20th Century and the Advent of Spectroscopy: The development of infrared (IR) spectroscopy in the mid-20th century provided a powerful tool for identifying functional groups, such as the carbonyl and carbon-carbon double bond in this compound.

  • The Gas Chromatography Revolution: The invention of gas chromatography (GC) in the 1950s revolutionized the analysis of volatile compounds like esters. GC allowed for the separation of this compound from complex mixtures and its quantification with high precision. The coupling of GC with mass spectrometry (GC-MS) provided an unparalleled method for both separation and structural identification.

Applications

The primary application of this compound, both historically and currently, lies in the flavor and fragrance industry . Its fruity and somewhat ethereal aroma makes it a valuable component in the formulation of artificial fruit essences, particularly those mimicking apple and strawberry notes. It is also used in perfumery to impart fresh and fruity top notes.

In the realm of organic synthesis , this compound and similar α,β-unsaturated esters serve as versatile intermediates. The conjugated system allows for a variety of chemical transformations, including Michael additions and Diels-Alder reactions, making them useful building blocks for more complex molecules.

Conclusion

The story of this compound is not one of a singular, celebrated discovery but rather a reflection of the broader advancements in organic synthesis and analytical chemistry. Born from the foundational condensation reactions of the late 19th and early 20th centuries, its journey from a laboratory curiosity to a component in everyday consumer products illustrates the enduring legacy of these early synthetic methods. For today's researchers, the history of molecules like this compound serves as a reminder of the fundamental principles upon which modern organic chemistry is built.

References

Unveiling the Potential: A Technical Guide to the Biological Activities of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pentenoate, a short-chain unsaturated ester, is a compound with recognized applications in the flavor and fragrance industries. However, its potential biological activities remain a largely unexplored frontier in biomedical research. This technical guide synthesizes the currently available, albeit limited, scientific information regarding this compound and its structural analogs. By examining data from related compounds, this document aims to provide a forward-looking perspective on its potential cytotoxic, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and hypothetical signaling pathways are presented to furnish a foundational framework for future in-vitro and in-vivo investigations, thereby stimulating further research into the therapeutic promise of this and similar molecules.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Small molecules, particularly those with established safety profiles in other industries, present a valuable starting point for investigation. This compound (C₆H₁₀O₂) is one such compound. While its physical and chemical properties are well-documented, a comprehensive understanding of its biological effects is notably absent from the scientific literature. This guide addresses this knowledge gap by extrapolating potential biological activities from studies on structurally related compounds, with a particular focus on a promising isothiocyanate derivative. We will delve into potential cytotoxic mechanisms against cancer cells, explore possible anti-inflammatory actions, and consider its antioxidant capabilities. This document is intended to serve as a catalyst for new research endeavors by providing both a summary of the current landscape and a practical guide to future experimental design.

Potential Biological Activities

Direct evidence for the biological activities of this compound is scarce. However, research on its derivatives and other short-chain unsaturated esters suggests several promising avenues for investigation.

Cytotoxic and Anti-Cancer Potential

A significant finding points to the potential of the methyl pentenoate scaffold in cancer therapy. A derivative, Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide (IS-MF08) , has demonstrated notable cytotoxic effects against the B16F10 melanoma cell line. This compound was found to induce cell cycle arrest and disrupt mitosis, ultimately leading to apoptotic cell death.[1] These findings suggest that the core structure of methyl pentenoate could be a viable backbone for the design of novel anti-cancer agents.

Table 1: Summary of Cytotoxic Activity of a this compound Derivative

CompoundCell LineActivityNoted Effects
Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide (IS-MF08)B16F10 (Melanoma)CytotoxicInduces cell cycle arrest, disrupts mitosis, and triggers apoptosis.[1]
Potential Anti-Inflammatory and Antioxidant Activities

The α,β-unsaturated ester moiety present in this compound is a feature found in various compounds with biological activity. While direct studies on this compound are lacking, research on other short-chain fatty acid esters suggests potential for anti-inflammatory and antioxidant effects. For instance, esters of resveratrol (B1683913) and short-chain fatty acids have been shown to possess antioxidant properties. This indicates that this compound may exhibit similar free-radical scavenging capabilities.

Furthermore, the inflammatory response is a key target for many therapeutic agents. The potential for this compound to modulate inflammatory pathways warrants investigation, particularly given the known anti-inflammatory properties of some isothiocyanates, which are structurally related to the active derivative mentioned above.

Toxicological Profile of Related Compounds

For safe handling and future in-vivo studies, understanding the potential toxicity is crucial. While toxicological data for this compound is not extensively detailed in the available literature, the safety data sheet for the related compound, 2-methyl-2-pentenoic acid , indicates that it can be corrosive and may cause severe skin burns and eye damage. This suggests that appropriate personal protective equipment should be used when handling this compound and its derivatives.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to assess the potential biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the cytotoxic effect of this compound on a given cell line.

  • Cell Seeding: Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Cell Cycle Analysis: Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting and Washing: Harvest the cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging ability of this compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared with 1 mL of methanol and 1 mL of DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The EC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol evaluates the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. A decrease in nitrite concentration in the treated cells compared to the LPS-only stimulated cells indicates anti-inflammatory activity.

Potential Signaling Pathways

Based on the observed activities of the isothiocyanate derivative of methyl pentenoate and the general mechanisms of related compounds, we can hypothesize the involvement of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these potential pathways.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory & Antioxidant Assessment A Cell Seeding (e.g., B16F10) B Treatment with This compound A->B C MTT Assay B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI) B->E F Macrophage Seeding (e.g., RAW 264.7) G Pre-treatment with This compound F->G H LPS Stimulation G->H I Nitric Oxide (NO) Measurement H->I J DPPH Assay

Caption: Proposed experimental workflow for evaluating the biological activities of this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation M2P This compound (Hypothesized) M2P->IKK Inhibition (Hypothesized) IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (e.g., iNOS for NO) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Stress Cellular Stress (e.g., Drug Treatment) ASK1 ASK1 Stress->ASK1 M2P_deriv This compound Derivative M2P_deriv->ASK1 Activation MKK MKK4/7 ASK1->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Phosphorylation Bax Bax JNK->Bax Activation Apoptosis_genes Apoptosis-related Gene Expression cJun->Apoptosis_genes Transcription CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential involvement of the MAPK signaling pathway in apoptosis induced by a this compound derivative.

Conclusion and Future Directions

While direct evidence remains limited, the information gathered on derivatives and structurally similar compounds suggests that this compound is a molecule of interest for further biological investigation. The cytotoxic potential demonstrated by its isothiocyanate derivative against melanoma cells highlights a promising avenue for anti-cancer drug development. Furthermore, the potential for anti-inflammatory and antioxidant activities, extrapolated from related short-chain unsaturated esters, warrants dedicated study.

The experimental protocols and hypothetical signaling pathways presented in this guide offer a comprehensive roadmap for researchers to systematically explore the biological activities of this compound. Future research should focus on:

  • In-vitro screening: A broad panel of cancer cell lines should be tested to determine the cytotoxic spectrum of this compound and its novel derivatives.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial.

  • In-vivo efficacy and safety: Promising candidates should be advanced to pre-clinical animal models to evaluate their therapeutic efficacy and toxicological profiles.

By pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of a new class of bioactive molecules.

References

An In-depth Technical Guide to the Isomers of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methyl 2-pentenoate, detailing their physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development, where a thorough understanding of isomeric composition and properties is crucial.

Introduction to this compound and its Isomerism

This compound (C₆H₁₀O₂) is an unsaturated ester that can exist as multiple isomers, each with unique physical and chemical characteristics. These isomers can be broadly categorized into stereoisomers and constitutional isomers. The stereoisomers of this compound are the (E) and (Z) isomers, arising from the restricted rotation around the carbon-carbon double bond. Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. Understanding the distinct properties of these isomers is critical for applications ranging from flavor and fragrance chemistry to the synthesis of complex pharmaceutical intermediates.

Stereoisomers of this compound: (E) and (Z) Isomers

The C2-C3 double bond in this compound gives rise to geometric isomerism, resulting in the (E) and (Z) diastereomers. The (E)-isomer, often referred to as methyl trans-2-pentenoate, is generally the more stable of the two.

Physicochemical Properties

The physical properties of the (E) and (Z) isomers of this compound are summarized in the table below. Data for the (Z)-isomer is less commonly reported in the literature.

PropertyMethyl (E)-2-pentenoateMethyl (Z)-2-pentenoate
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molar Mass 114.14 g/mol [1]114.14 g/mol
Appearance Clear colorless liquid-
Boiling Point 81-82 °C (at 45 mmHg)-
Density 0.9113 g/cm³ (estimate)-
Refractive Index 1.43-1.432-
Solubility Soluble in organic solvents, moderately soluble in water[2]-

Constitutional Isomers of this compound

Several constitutional isomers of this compound exist, differing in the position of the double bond or the arrangement of the carbon skeleton. The properties of some of the more common constitutional isomers are presented below.

Physicochemical Properties of Constitutional Isomers
IsomerMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Methyl 3-pentenoate C₆H₁₀O₂114.14[3]55-56 (at 20 mmHg)0.930[4]1.420[4]
Methyl 4-pentenoate C₆H₁₀O₂114.14[5]125-127 (at 760 mmHg)[5]0.882-0.890[5]1.412-1.418[5]
Methyl 2-methyl-2-butenoate C₆H₁₀O₂114.14[6]---
Methyl 3-methyl-2-butenoate C₆H₁₀O₂114.14[7]70-75 (at 60 mmHg)[7]0.873 (at 25 °C)1.4364[7]

Experimental Protocols

Synthesis of this compound Isomers via Fischer Esterification

A general and adaptable method for the synthesis of methyl pentenoate isomers is the Fischer esterification of the corresponding pentenoic acid with methanol (B129727), using a strong acid catalyst.

Materials:

  • The corresponding pentenoic acid (e.g., 2-pentenoic acid, 3-pentenoic acid, etc.)

  • Anhydrous methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the pentenoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain the reflux for several hours (the reaction can be monitored by TLC or GC).

  • After cooling to room temperature, most of the excess methanol is removed under reduced pressure.

  • The residue is diluted with water and transferred to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl pentenoate.

  • The crude product can be purified by distillation or column chromatography.

Separation of (E) and (Z) Isomers

The separation of (E) and (Z) isomers of this compound can be challenging due to their similar physical properties.

  • Fractional Distillation: While difficult, careful fractional distillation under reduced pressure may achieve partial separation.

  • Chromatography: Gas chromatography (GC) is an effective analytical technique for separating and quantifying the isomers. For preparative separation, column chromatography on silica (B1680970) gel, potentially impregnated with a silver salt like silver nitrate, can be employed. The pi-complexation between the silver ions and the double bond differs for the (E) and (Z) isomers, allowing for their separation.

Visualization of Isomeric Relationships

The following diagrams illustrate the relationships between the stereoisomers and constitutional isomers of this compound.

Isomers_of_Methyl_2_Pentenoate cluster_stereoisomers Stereoisomers of this compound cluster_constitutional Constitutional Isomers Methyl (E)-2-pentenoate Methyl (E)-2-pentenoate Methyl (Z)-2-pentenoate Methyl (Z)-2-pentenoate Methyl (E)-2-pentenoate->Methyl (Z)-2-pentenoate Geometric Isomers Methyl 3-pentenoate Methyl 3-pentenoate Methyl 4-pentenoate Methyl 4-pentenoate Methyl 2-methyl-2-butenoate Methyl 2-methyl-2-butenoate Methyl 3-methyl-2-butenoate Methyl 3-methyl-2-butenoate This compound (General) This compound (General) This compound (General)->Methyl (E)-2-pentenoate is a This compound (General)->Methyl (Z)-2-pentenoate is a This compound (General)->Methyl 3-pentenoate isomer of This compound (General)->Methyl 4-pentenoate isomer of This compound (General)->Methyl 2-methyl-2-butenoate isomer of This compound (General)->Methyl 3-methyl-2-butenoate isomer of

Caption: Relationship between stereoisomers and constitutional isomers of this compound.

Synthesis_Workflow Pentenoic Acid Isomer Pentenoic Acid Isomer Fischer Esterification Fischer Esterification Pentenoic Acid Isomer->Fischer Esterification Methanol Methanol Methanol->Fischer Esterification Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Fischer Esterification Crude Methyl Pentenoate Isomer Mixture Crude Methyl Pentenoate Isomer Mixture Fischer Esterification->Crude Methyl Pentenoate Isomer Mixture Purification Purification Crude Methyl Pentenoate Isomer Mixture->Purification Pure Methyl Pentenoate Isomer Pure Methyl Pentenoate Isomer Purification->Pure Methyl Pentenoate Isomer

Caption: General workflow for the synthesis and purification of methyl pentenoate isomers.

References

A Comprehensive Technical Review of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, chemical reactivity, and biological significance of methyl 2-pentenoate. Quantitative data are summarized in structured tables, and key experimental methodologies are detailed to support further research and application.

Physicochemical Properties of this compound

This compound, also known as methyl (E)-pent-2-enoate, is an unsaturated ester with significance in synthetic organic chemistry and as a fragrance and flavoring agent.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[2][3]
Molecular Weight 114.14 g/mol [2][3]
IUPAC Name methyl (E)-pent-2-enoate[2]
CAS Number 15790-88-2 (trans-isomer)[2][4]
Density 0.9±0.1 g/cm³[1]
Boiling Point 124.5±9.0 °C at 760 mmHg[1]
Refractive Index 1.4300 to 1.4320 (20°C, 589 nm)[4]
Vapor Pressure 12.7±0.2 mmHg at 25°C[1]
Appearance Clear, colorless liquid[4]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The most common methods are the Fischer esterification of 2-pentenoic acid and the Wittig reaction, which offers stereochemical control.

Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] To synthesize this compound, 2-pentenoic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester product.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-pentenoic acid (1.0 eq) and a large excess of methanol (e.g., 10-20 eq), which also serves as the solvent.[6][7]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.[6]

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[6]

  • Neutralization & Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.[6][7]

  • Drying and Purification: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent.[7] The crude this compound can be purified by distillation to yield the final product.[7]

Fischer_Esterification General Workflow for Fischer Esterification Reactants 2-Pentenoic Acid + Methanol + H₂SO₄ (cat.) Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Reaction Workup Solvent Evaporation Reflux->Workup Cooling Extraction Neutralization (NaHCO₃) + Liquid-Liquid Extraction Workup->Extraction Isolation Purification Drying (Na₂SO₄) + Distillation Extraction->Purification Purification Product Pure Methyl 2-Pentenoate Purification->Product

Workflow for the synthesis of this compound via Fischer esterification.
The Wittig Reaction

The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphorus ylide.[1] To synthesize this compound, propanal can be reacted with a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane. This method generally provides good stereoselectivity, favoring the (E)-isomer (trans).[8]

  • Ylide Preparation (if not commercial): Generate the phosphorus ylide by deprotonating the corresponding phosphonium (B103445) salt (e.g., methyl (triphenylphosphoranylidene)acetate) with a suitable base. For stabilized ylides, a milder base like sodium bicarbonate can be used.[8][9]

  • Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the aldehyde (propanal, 1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂).[1][8]

  • Ylide Addition: Add the phosphorus ylide (1.0-1.2 eq) to the aldehyde solution. If the ylide is generated in situ, the aldehyde is added to the pre-formed ylide.[1][8]

  • Reaction: Stir the mixture at room temperature for several hours or until TLC indicates the consumption of the starting aldehyde.[1] For stabilized ylides, gentle heating (e.g., to 50°C) may be required to accelerate the reaction.[8]

  • Workup: After the reaction is complete, concentrate the solvent. The main byproduct, triphenylphosphine (B44618) oxide, is often insoluble in nonpolar solvents. Add a solvent mixture like hexanes/diethyl ether to precipitate the byproduct, which can then be removed by filtration.[1]

  • Purification: The filtrate, containing the crude product, is concentrated and purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.[9]

Chemical Reactions of this compound

The presence of both an α,β-unsaturated double bond and an ester functional group makes this compound a versatile substrate for various chemical transformations, including oxidation, reduction, and cycloaddition reactions.[1]

Reactions_Methyl_2_Pentenoate Key Chemical Transformations of this compound cluster_start cluster_reactions cluster_products M2P This compound Oxidation Oxidative Cleavage M2P->Oxidation KMnO₄ Reduction Reduction M2P->Reduction LiAlH₄ Cycloaddition Diels-Alder [4+2] Cycloaddition M2P->Cycloaddition + Diene (e.g., Butadiene) Oxo Methyl 4-oxobutanoate + CO₂ Oxidation->Oxo Alcohol Pent-2-en-1-ol (Allylic Alcohol) Reduction->Alcohol Cyclohexene (B86901) Cyclohexene Derivative Cycloaddition->Cyclohexene

Overview of the primary reaction pathways for this compound.
Oxidation

The double bond of this compound can be cleaved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). Under hot, acidic, or basic conditions, this reaction breaks the C=C bond, yielding a carboxylic acid from the internal carbon and carbon dioxide from the terminal carbon of the double bond.[10]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as tert-butanol (B103910) and water.[10]

  • Oxidant Addition: Add potassium permanganate (approx. 4.0 eq) portion-wise to the solution. The reaction can be exothermic.[10]

  • Reaction: Heat the mixture (e.g., 50-60°C) and stir until the characteristic purple color of permanganate disappears, indicating its consumption, and a brown precipitate of manganese dioxide (MnO₂) forms.[10]

  • Quenching: Cool the mixture to room temperature and quench any excess KMnO₄ by adding a reducing agent like sodium bisulfite until the solution is colorless.[10]

  • Workup and Purification: Acidify the mixture with an acid like HCl and extract the product with an organic solvent (e.g., diethyl ether). Wash, dry, and concentrate the organic phase. Purify the resulting product by column chromatography.[10]

Reduction

The ester functional group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[11] Notably, LiAlH₄ can reduce the ester without affecting an isolated C=C double bond, yielding the corresponding allylic alcohol, pent-2-en-1-ol.[12]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess, e.g., 1.5-2.0 eq) in a dry ether solvent like diethyl ether or THF. Cool the suspension in an ice-salt bath (to approx. -10°C).[12]

  • Substrate Addition: Dissolve this compound (1.0 eq) in the same dry solvent and add it dropwise to the LiAlH₄ suspension, ensuring the internal temperature remains low (e.g., below 10°C).[12]

  • Reaction: Stir the mixture at low temperature for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup). This procedure precipitates the aluminum salts as a filterable solid.

  • Workup and Purification: Filter the resulting slurry and wash the solid residue thoroughly with ether. Combine the filtrates, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.

Diels-Alder Reaction

As an α,β-unsaturated ester, this compound can act as a dienophile in a [4+2] Diels-Alder cycloaddition reaction.[13] When reacted with a conjugated diene (e.g., 1,3-butadiene), it forms a six-membered cyclohexene ring, a powerful transformation for building molecular complexity in a single step.[14]

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the diene (e.g., 3-sulfolene (B121364) as a precursor for 1,3-butadiene, 1.2-2.0 eq) in a high-boiling point solvent such as xylene or toluene.[14][15]

  • Reaction: Heat the mixture to a high temperature (e.g., 120-140°C) for several hours to days. The high temperature is often necessary to facilitate the reaction, especially if a stable diene precursor is used.[15][16]

  • Workup: After cooling, concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization if solid, or by column chromatography on silica gel to isolate the desired cyclohexene adduct.[15]

Biological Activity and Applications

While this compound itself is primarily used in the flavor and fragrance industry, its derivatives have shown potential in drug development. A notable example is Methyl (Z)-2-(Isothioureidomethyl)-2-pentenoate Hydrobromide (IS-MF08), which has demonstrated antitumor properties.

Research has shown that this derivative can induce cell cycle arrest and disrupt mitosis in melanoma cell lines.[17] The mechanism of cell death was found to be consistent with apoptosis, as indicated by experiments using annexin (B1180172) V-FITC, a common marker for early apoptotic events.[17] This suggests that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents that target the dysregulation of cellular mechanisms like apoptosis.[17]

Apoptosis_Pathway Proposed Antitumor Mechanism of a this compound Derivative Compound This compound Derivative (IS-MF08) TargetCell Melanoma Cell (B16F10) Compound->TargetCell CellCycle Cell Cycle Arrest TargetCell->CellCycle Induces Mitosis Mitotic Disruption CellCycle->Mitosis Apoptosis Apoptosis Induction Mitosis->Apoptosis Markers Annexin V Expression (Apoptotic Marker) Apoptosis->Markers CellDeath Cell Death Apoptosis->CellDeath

Signaling pathway for antitumor activity of a this compound derivative.[17]
  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., B16F10 melanoma) in appropriate media. Treat the cells with varying concentrations of the test compound (e.g., IS-MF08) for a specified time period (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and resuspend in a binding buffer provided with a commercial Annexin V-FITC apoptosis detection kit.

  • Staining: Add Annexin V-FITC and a viability dye like propidium (B1200493) iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis. This allows for the quantification of the apoptotic cell population induced by the compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-pentenoate is an α,β-unsaturated ester with applications in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds. Its preparation in a laboratory setting can be efficiently achieved through several synthetic routes. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Horner-Wadsworth-Emmons (HWE) reaction, a widely used and reliable method for the stereoselective formation of alkenes.[1][2][3][4] An alternative two-step method involving the synthesis and subsequent esterification of 2-methyl-2-pentenoic acid is also discussed.

The Horner-Wadsworth-Emmons reaction offers significant advantages, including the use of stabilized phosphonate (B1237965) carbanions that are more nucleophilic and less basic than their Wittig reagent counterparts.[3] This leads to high yields and excellent stereoselectivity, predominantly forming the (E)-alkene.[1][3][4] Furthermore, the water-soluble nature of the phosphate (B84403) byproduct simplifies the purification process.[2]

Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction provides a direct and stereoselective route to this compound from propanal and a suitable phosphonate reagent, such as trimethyl phosphonoacetate.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Trimethyl phosphonoacetate

  • Propanal

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (e.g., nitrogen or argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of trimethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the suspension via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

  • Reaction with Propanal:

    • Cool the resulting ylide solution back to 0 °C.

    • Slowly add propanal (1.0 equivalent) to the reaction mixture via syringe.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford pure this compound.

Data Presentation:

ParameterValue
Reactants
Trimethyl phosphonoacetate1.0 eq
Propanal1.0 eq
Sodium Hydride (60%)1.1 eq
Solvent Anhydrous THF
Reaction Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Expected Yield 75-90%
Product Appearance Colorless oil
Boiling Point 145-146 °C
¹H NMR (CDCl₃, ppm) δ 6.95 (dt, 1H), 5.85 (dt, 1H), 3.72 (s, 3H), 2.20 (m, 2H), 1.05 (t, 3H)
¹³C NMR (CDCl₃, ppm) δ 166.8, 149.5, 121.0, 51.3, 25.5, 12.2

Alternative Synthesis: Two-Step Esterification Route

An alternative method involves the synthesis of 2-methyl-2-pentenoic acid followed by Fischer esterification.

Step 1: Synthesis of 2-Methyl-2-Pentenoic Acid

This can be achieved via the aldol (B89426) condensation of propanal to form 2-methyl-2-pentenal, followed by oxidation.

Step 2: Fischer Esterification of 2-Methyl-2-Pentenoic Acid

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-Methyl-2-pentenoic acid

  • Methanol (B129727) (large excess, acts as solvent and reagent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (for extraction)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-methyl-2-pentenoic acid (1.0 equivalent) in a large excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

    • Heat the mixture to reflux for 4-6 hours.

  • Work-up and Extraction:

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation:

ParameterValue
Reactants
2-Methyl-2-pentenoic acid1.0 eq
MethanolExcess
Sulfuric AcidCatalytic
Reaction Temperature Reflux
Reaction Time 4-6 hours
Expected Yield >90%

Visualizations

Experimental Workflow for Horner-Wadsworth-Emmons Synthesis:

HWE_Workflow reagents Reagents: - Trimethyl phosphonoacetate - Propanal - Sodium Hydride - Anhydrous THF ylide_formation Ylide Formation (0 °C to RT) reagents->ylide_formation reaction Reaction with Propanal (0 °C to RT, 2-4h) ylide_formation->reaction workup Aqueous Work-up (NH4Cl quench) reaction->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Signaling Pathway (Reaction Mechanism) of Horner-Wadsworth-Emmons Reaction:

HWE_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products phosphonate Trimethyl Phosphonoacetate ylide Phosphonate Ylide (Carbanion) phosphonate->ylide Deprotonation base Base (NaH) base->ylide aldehyde Propanal oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide->oxaphosphetane Nucleophilic Attack product Methyl (E)-2-Pentenoate oxaphosphetane->product Elimination byproduct Phosphate Byproduct oxaphosphetane->byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

References

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-pentenoate (C₆H₁₀O₂) is a volatile organic compound and an unsaturated ester that contributes to the aroma profile of various natural products. Its analysis is crucial in flavor and fragrance chemistry, food science, and environmental monitoring. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful analytical technique for the separation, identification, and quantification of such volatile compounds.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development and related fields. The use of GC offers high sensitivity and selectivity, allowing for confident identification based on chromatographic retention times and mass spectra.[1]

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound, including sample preparation and instrumental parameters.

Protocol 1: Standard Preparation and Sample Preparation from a Liquid Matrix

This protocol is suitable for the analysis of this compound in liquid samples such as beverages or environmental water samples. Liquid-liquid extraction (LLE) is a common technique to separate analytes based on their solubility in different solvents.[2]

  • Materials and Reagents:

    • This compound standard (≥98% purity)

    • Dichloromethane (B109758) (DCM), GC grade

    • Hexane, GC grade

    • Anhydrous sodium sulfate

    • Deionized water

    • Volumetric flasks, pipettes, and syringes

    • Glass sample vials with PTFE-lined septa[2]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in dichloromethane.

    • Perform serial dilutions of the stock solution with dichloromethane to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Extraction (LLE):

    • For a liquid sample, place 10 mL into a separatory funnel.

    • Add 5 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.

    • Drain the organic layer into a clean glass beaker.

    • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of dichloromethane and combine the organic extracts.

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Collect the dried extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free extraction technique ideal for analyzing volatile compounds in solid or liquid samples.[3][4]

  • Materials and Reagents:

    • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

    • Heating block or water bath

    • Sodium chloride (NaCl)

  • Sample Preparation:

    • Place 5 g of a solid sample or 5 mL of a liquid sample into a 20 mL headspace vial.

    • For liquid samples, add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.[4]

    • Seal the vial immediately with the screw cap.

    • Place the vial in a heating block at 60°C for 15 minutes to allow for equilibration of the volatiles in the headspace.[4]

  • SPME Extraction and Desorption:

    • Expose the SPME fiber to the headspace of the heated sample vial for 30 minutes.[4]

    • After extraction, retract the fiber and immediately insert it into the GC inlet for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following instrumental parameters are a starting point for the analysis of this compound and should be optimized for specific applications.

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume 1 µL (for liquid injection)
Oven Program Initial temperature: 40°C, hold for 2 minutes. Ramp to 150°C at 10°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-300 amu
Solvent Delay 3 minutes

Data Presentation

Quantitative data should be summarized for clear comparison. Below are examples of how to present the results.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50758,900

Table 2: Analysis of a Spiked Sample

AnalyteRetention Time (min)Spiked Concentration (µg/mL)Calculated Concentration (µg/mL)Recovery (%)
This compound7.85109.797

Note: The retention time and peak areas are hypothetical and will vary depending on the specific instrument and conditions.

Visualizations

Diagrams are provided to illustrate the experimental workflow and logical relationships in the analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid or Solid Sample extraction Liquid-Liquid Extraction or HS-SPME sample->extraction concentration Concentration/Dilution extraction->concentration vial Transfer to Autosampler Vial concentration->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship Analyte This compound in Sample Matrix Volatility High Volatility Analyte->Volatility Extraction Efficient Extraction (LLE or SPME) Volatility->Extraction enables GC Gas Chromatography Extraction->GC prepares for Separation Separation from Matrix Components GC->Separation MS Mass Spectrometry Separation->MS leads to Quantification Accurate Quantification (Peak Area) Separation->Quantification allows for Identification Structural Identification (Mass Spectrum) MS->Identification

Caption: Logical relationships in the GC-MS analysis of a volatile analyte.

References

Application Notes and Protocols for Methyl 2-Pentenoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl 2-pentenoate, a versatile α,β-unsaturated ester, in key organic synthesis reactions. Its reactivity makes it a valuable building block for the construction of complex molecular architectures found in natural products and pharmaceutically active compounds.

Michael Addition (Conjugate Addition) Reactions

The electrophilic β-carbon of this compound makes it an excellent Michael acceptor for a variety of nucleophiles, including organocuprates, thiols, and nitroalkanes. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Conjugate Addition of Organocuprates

Organocuprates, such as lithium dimethylcuprate (Gilman reagent), are soft nucleophiles that selectively add to the β-position of α,β-unsaturated esters in a 1,4-fashion, avoiding direct attack at the carbonyl group.[1][2] This reaction is highly effective for introducing alkyl groups at the β-position.

Quantitative Data: Organocuprate Addition to α,β-Unsaturated Esters

EntryMichael AcceptorOrganocuprateSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundLithium dimethylcuprateDiethyl ether-78 to -201>90 (typical)[3] (adapted)
22-Methyl-2-cyclohexenoneLithium dimethylcuprateDiethyl ether-78 to -20195[3]
3ThiochromoneLithium dimethylcuprateTHF-78 to 0286[4]

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate to this compound

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (B1224462) (MeLi) in diethyl ether

  • This compound

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride solution (saturated)

  • Standard glassware for anhydrous reactions (Schlenk line, syringes, etc.)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, argon inlet, and a rubber septum, add copper(I) iodide (1.0 eq).

  • Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyllithium in diethyl ether (2.0 eq) to the stirred suspension. The formation of a clear, straw-yellow solution of lithium dimethylcuprate should be observed.

  • Cool the Gilman reagent solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the cuprate (B13416276) solution over 5-10 minutes.

  • Allow the reaction mixture to slowly warm to approximately -20 °C over 1 hour.

  • Quench the reaction by pouring the mixture into a stirred, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl 3-methylpentanoate.

Logical Workflow for Organocuprate Addition

organocuprate_addition cluster_prep Reagent Preparation cluster_reaction Conjugate Addition MeLi Methyllithium (2 eq) Gilman Lithium Dimethylcuprate (Me2CuLi) MeLi->Gilman Anhydrous Ether, 0 °C CuI Copper(I) Iodide (1 eq) CuI->Gilman Reaction Reaction Mixture Gilman->Reaction -78 °C to -20 °C M2P This compound M2P->Reaction Product Methyl 3-methylpentanoate Reaction->Product 1. Quench (NH4Cl) 2. Workup & Purification

Caption: Workflow for the conjugate addition of a Gilman reagent to this compound.

Thia-Michael Addition

The addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient C-S bond-forming reaction that can often be performed under mild, solvent-free conditions.[5]

Quantitative Data: Thia-Michael Addition to α,β-Unsaturated Carbonyls

EntryMichael AcceptorThiolCatalystTemp (°C)Time (min)Yield (%)Reference
1Methyl vinyl ketoneThiophenolNone (neat)303093[5]
2Methyl vinyl ketone4-ChlorothiophenolNone (neat)301598[5]
33-Penten-2-oneThiophenolTriethylamine (B128534)RT15-30High (not specified)[6]

Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (optional, as catalyst)

  • Dichloromethane (optional, as solvent)

Procedure (Solvent-Free):

  • In a round-bottom flask, mix this compound (1.0 eq) and thiophenol (1.1 eq).

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, purify the product directly by flash column chromatography on silica gel to yield methyl 3-(phenylthio)pentanoate.

Procedure (Catalytic):

  • Dissolve this compound (1.0 eq) and thiophenol (1.0 eq) in dichloromethane.

  • Add a catalytic amount of triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.

  • Stir for 15-30 minutes, monitoring by TLC.

  • After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diels-Alder Reaction

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene (B86901) derivatives. A notable application is the intramolecular Diels-Alder (IMDA) reaction of a derivative of this compound in the stereoselective synthesis of the natural product (±)-sativene.[7]

Intramolecular Diels-Alder Reaction in the Synthesis of (±)-Sativene

In the synthesis of (±)-sativene, a derivative of this compound, (E)-methyl 5-[2-methyl-4-(trimethylsilyloxy)-2,4-cyclopentadienyl]-2-pentenoate, undergoes a highly stereoselective intramolecular Diels-Alder reaction.[7][8]

Quantitative Data: Intramolecular Diels-Alder Reaction for Sativene Synthesis

SubstrateConditionsProductDiastereoselectivityYield (%)Reference
(E)-methyl 5-[2-methyl-4-(trimethylsilyloxy)-2,4-cyclopentadienyl]-2-pentenoateToluene (B28343), sealed tube, 200 °C, 18 hTricyclic keto esterExcellent75[7] (adapted)

Experimental Protocol: Intramolecular Diels-Alder Cyclization

Materials:

  • (E)-methyl 5-[2-methyl-4-(trimethylsilyloxy)-2,4-cyclopentadienyl]-2-pentenoate

  • Anhydrous toluene

  • Sealed tube or high-pressure reactor

Procedure:

  • A solution of (E)-methyl 5-[2-methyl-4-(trimethylsilyloxy)-2,4-cyclopentadienyl]-2-pentenoate in anhydrous toluene is placed in a sealed glass tube.

  • The sealed tube is heated in an oil bath at 200 °C for 18 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue, containing the tricyclic keto ester, is then carried forward to the next steps in the synthesis of (±)-sativene, which involve hydrolysis of the silyl (B83357) enol ether and further transformations.

Reaction Pathway for the Synthesis of (±)-Sativene via IMDA

sativene_synthesis start This compound Derivative imda Intramolecular Diels-Alder start->imda Toluene, 200 °C intermediate Tricyclic Keto Ester imda->intermediate transformations Further Transformations intermediate->transformations sativene (±)-Sativene transformations->sativene

Caption: Key steps in the synthesis of (±)-sativene utilizing an intramolecular Diels-Alder reaction.

Application in the Synthesis of Bioactive Molecules

The products derived from Michael additions and Diels-Alder reactions of this compound are valuable intermediates in the synthesis of complex, biologically active molecules, such as prostaglandins (B1171923).

Precursors for Prostaglandin (B15479496) Synthesis

Prostaglandins are a class of lipid compounds with diverse physiological effects. A common synthetic strategy for prostaglandins involves the conjugate addition of nucleophiles to cyclopentenone precursors.[9][10] The β-substituted pentanoate structure obtained from a conjugate addition to this compound can be a component of the side chains in prostaglandin analogues.

Conceptual Pathway to Prostaglandin Precursors

The conjugate addition of a vinyl organocuprate to a cyclopentenone core is a key step in many prostaglandin syntheses. Similarly, the functionalized pentanoate chain resulting from a conjugate addition to this compound can be elaborated and coupled to a cyclopentane (B165970) ring to form prostaglandin precursors.

Signaling Pathway Targeted by Prostaglandins

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, which in turn modulate intracellular signaling cascades, such as the cyclic AMP (cAMP) pathway.

Prostaglandin Signaling Pathway

prostaglandin_pathway Prostaglandin Prostaglandin GPCR Prostaglandin Receptor (GPCR) Prostaglandin->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified prostaglandin signaling pathway via a G-protein coupled receptor.

References

Navigating the Nuances of Fruity Aromas: A Profile of 2-Methyl-2-Pentenoic Acid in Flavors and Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

Initial Inquiry Note: The request specified "methyl 2-pentenoate." However, extensive industry database searches indicate that this compound is not recommended for use in flavor or fragrance applications.[1] In contrast, the closely related molecule, 2-methyl-2-pentenoic acid , is a widely utilized and significant ingredient in this sector. This document will focus on the applications, sensory profile, and relevant protocols for 2-methyl-2-pentenoic acid, as it aligns with the likely intent of the original query.

Application Notes for 2-Methyl-2-Pentenoic Acid

Chemical Name: 2-Methyl-2-pentenoic acid Synonyms: Strawberry acid, Strawberiff CAS Number: 3142-72-1 FEMA Number: 3195[2][3]

Sensory Profile: 2-Methyl-2-pentenoic acid is a versatile aromatic compound prized for its potent and complex sensory characteristics. Its profile is predominantly fruity, with a distinct sour and juicy quality.

  • Odor: The odor is described as strongly fruity, sour, juicy, and slightly fatty.[4] Specific notes include strawberry, pineapple, raspberry, and a general berry-like fruitiness.[4][5] It also possesses woody and jammy undertones.[6]

  • Flavor: When tasted, it imparts a sour, acidic, and somewhat sweaty character, with berry and fruit-like notes.[7] At a concentration of 50 ppm, it is described as sour, acidic, sweaty, with berry and fruit nuances.

Industrial Applications: This compound is primarily used as a flavor and fragrance agent to impart or enhance fruity notes, particularly strawberry.[7][8]

  • Fragrance Industry: It is a key component in creating fruity-herbal perfumes and is valued for its persistence.[4] Its stability makes it suitable for a wide range of product bases, including alcoholic perfumes, creams, lotions, soaps, and shampoos.[4] It serves as an effective enhancer for fruity fragrances.[7][9]

  • Flavor Industry: In the flavor industry, it is used to enhance fruity profiles, especially strawberry and other berries, in products like confectionery, beverages, and baked goods.[7] It is also used to add notes to apple and even cheese flavors.[7]

Quantitative Data Summary

The following table summarizes the quantitative data available for the use of 2-methyl-2-pentenoic acid in various applications.

ParameterValueApplicationSource
Typical Usage in Perfume Compounds
Minimum0.040%Perfume Concentrate[4]
Average0.300%Perfume Concentrate[4]
Maximum2.000%Perfume Concentrate[4]
Recommended Usage Limit Up to 1.0000%Fragrance Concentrate[7]
Odor Life on Smelling Strip 1.7 - 6.47 hoursSensory Evaluation[4][5]
Taste Concentration 50.00 ppmFlavor Evaluation
Maximised Survey-derived Daily Intake (MSDI-EU) 36.00 µ g/capita/day Safety Assessment[7]
Maximised Survey-derived Daily Intake (MSDI-USA) 20.00 µ g/capita/day Safety Assessment[7]

Experimental Protocols

Detailed experimental protocols for specific commercial formulations are proprietary. However, the following sections provide standardized methodologies for the sensory evaluation and incorporation of fragrance ingredients like 2-methyl-2-pentenoic acid.

Protocol 1: Sensory Evaluation of 2-Methyl-2-Pentenoic Acid

Objective: To characterize the odor profile and determine the odor detection threshold of 2-methyl-2-pentenoic acid.

Materials:

  • 2-Methyl-2-pentenoic acid (high purity)

  • Odorless solvent (e.g., dipropylene glycol, ethanol)

  • Glass vials with caps

  • Perfumer's smelling strips

  • Graduated pipettes

  • Panel of trained sensory analysts (n=10)

  • Odor-free evaluation room

Methodology:

  • Stock Solution Preparation: Prepare a 10% solution of 2-methyl-2-pentenoic acid in the chosen solvent.

  • Serial Dilution: Create a series of dilutions from the stock solution (e.g., 1%, 0.1%, 0.01%, 0.001%, etc.) to determine the detection threshold.

  • Odor Profile Characterization:

    • Dip a clean smelling strip into the 10% solution, ensuring about 1 cm is submerged.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the strip to the sensory panelists.

    • Panelists evaluate the odor at different time intervals (top note, middle note, base note) and record descriptive terms.

  • Odor Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with three vials, two containing only the solvent and one containing a dilution of the odorant, starting with the lowest concentration.

    • Panelists must identify the vial with the odor.

    • If incorrect, present the next highest concentration.

    • The threshold is the lowest concentration at which a panelist can reliably detect the odorant.

  • Data Analysis: Compile the descriptive terms to create a comprehensive odor profile. Calculate the geometric mean of the individual detection thresholds to determine the panel's overall detection threshold.

Protocol 2: Incorporation into a Cosmetic Formulation (Lotion Base)

Objective: To evaluate the stability and sensory performance of 2-methyl-2-pentenoic acid in a standard oil-in-water lotion base.

Materials:

  • 2-Methyl-2-pentenoic acid

  • Unfragranced lotion base

  • Glass beakers

  • Stirring apparatus (e.g., overhead stirrer)

  • pH meter

  • Incubators/ovens for stability testing (set at various temperatures, e.g., 4°C, 25°C, 40°C)

  • Storage containers

Methodology:

  • Preparation of Fragranced Lotion:

    • Weigh the desired amount of lotion base into a beaker.

    • Gently stir the base at a constant, low speed.

    • Slowly add the desired concentration of 2-methyl-2-pentenoic acid (e.g., 0.3%) to the vortex.

    • Continue stirring for 15-20 minutes to ensure homogeneity.

  • Initial Assessment:

    • Measure the initial pH of the fragranced lotion.

    • Evaluate the initial odor of the lotion, noting any immediate changes from the neat oil.

    • Observe the physical appearance (color, texture, viscosity).

  • Stability Testing (Accelerated Aging):

    • Divide the fragranced lotion into multiple samples and store them under different conditions:

      • Elevated temperature (e.g., 40°C) for 1, 2, and 3 months.

      • Room temperature (e.g., 25°C) as a control.

      • Refrigerated (e.g., 4°C) as a control.

      • Cycle testing (e.g., 24 hours at 40°C, 24 hours at 4°C).

  • Evaluation at Time Points:

    • At each time point (e.g., 1 month, 2 months, 3 months), retrieve a sample from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Re-evaluate the pH, odor profile, color, and physical stability (checking for separation or discoloration).

  • Data Analysis: Compare the results from the aged samples to the initial assessment and the room temperature control. Document any significant changes in sensory properties or physical characteristics to determine the stability of 2-methyl-2-pentenoic acid in the formulation.

Visualizations

Olfactory Signaling Pathway

The perception of odorants like 2-methyl-2-pentenoic acid begins with a complex signaling cascade in the olfactory epithelium. The diagram below illustrates this generalized pathway.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant Odorant Molecule (e.g., 2-Methyl-2-pentenoic acid) OR Odorant Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Ca2+/Na+ Influx Signal Signal to Olfactory Bulb Depolarization->Signal Action Potential Fragrance_Evaluation_Workflow A Ingredient Sourcing & Purity Analysis (GC-MS) B Sensory Evaluation (Odor Profile & Threshold) A->B C Solubility & Stability in Solvents (Ethanol, DPG) B->C D Performance in Simple Base (e.g., Wax, Soap Noodles) C->D E Application Testing in Final Formulation (e.g., Lotion, Perfume) D->E F Accelerated Stability Testing (Temperature & Light Exposure) E->F G Panel Testing & Consumer Feedback F->G H Final Approval & Formulation Lock G->H

References

Application Notes and Protocols for the Synthesis of Methyl 2-Pentenoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-pentenoate is an unsaturated ester that serves as a valuable building block in organic synthesis. Its applications span various fields, including the development of novel pharmaceuticals, agrochemicals, and fragrance compounds. The presence of both an ester functional group and a carbon-carbon double bond allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound through the Fischer esterification of 2-pentenoic acid with methanol (B129727), a classic and cost-effective method.

Principle and Mechanism

The synthesis of this compound is achieved via Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction involves the protonation of the carbonyl oxygen of 2-pentenoic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][4] This protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the hydroxyl group of methanol. The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to regenerate the acid catalyst and yield the final ester product, this compound.[1][2][5] Since the reaction is reversible, it is typically driven to completion by using an excess of the alcohol (methanol) and/or by removing the water formed during the reaction.[2][3][5]

Experimental Protocol

Materials and Equipment:

  • Reagents:

    • 2-Pentenoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • pH paper

    • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-pentenoic acid and an excess of anhydrous methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and add deionized water to dissolve any inorganic salts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and wash them with deionized water, followed by a saturated brine solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by fractional distillation to obtain the final product.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Methanol is flammable and toxic; avoid inhalation and skin contact.

Data Presentation

ParameterValue
Reactants
2-Pentenoic Acid (molar ratio)1 equivalent
Methanol (molar ratio)5-10 equivalents (serves as solvent)
Sulfuric Acid (catalyst)0.1-0.2 equivalents
Reaction Conditions
TemperatureReflux temperature of methanol (~65 °C)
Reaction Time2-4 hours
Work-up and Purification
Neutralizing AgentSaturated Sodium Bicarbonate Solution
Drying AgentAnhydrous Magnesium Sulfate
Purification MethodFractional Distillation
Product Characteristics
Molecular Formula[6]C6H10O2
Molecular Weight[6]114.14 g/mol
Boiling Point[7]124.5 ± 9.0 °C at 760 mmHg
AppearanceColorless to pale yellow liquid[8]

Experimental Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Combine Reactants (2-Pentenoic Acid, Methanol) catalyst 2. Add Catalyst (H2SO4) reactants->catalyst reflux 3. Reflux (2-4 hours) catalyst->reflux neutralize 4. Neutralize (NaHCO3) reflux->neutralize extract 5. Extract (Organic Solvent) neutralize->extract wash 6. Wash (H2O, Brine) extract->wash dry 7. Dry (MgSO4) wash->dry evaporate 8. Evaporate Solvent dry->evaporate distill 9. Fractional Distillation evaporate->distill product product distill->product Pure Methyl 2-Pentenoate

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of Fischer Esterification

Fischer_Esterification A 2-Pentenoic Acid (Carboxylic Acid) D Protonated Carbonyl A->D + H+ (from C) B Methanol (Alcohol) C H+ (Acid Catalyst) E Tetrahedral Intermediate D->E + Methanol (B) F Protonated Intermediate E->F Proton Transfer G Water Elimination F->G - H2O (I) H This compound (Ester) G->H - H+ (regenerates C) I H2O

Caption: Mechanism of Fischer esterification for this compound synthesis.

References

Application Note: Analysis of 2-Pentenoic Acid Following Derivatization to Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-pentenoic acid in various matrices. To overcome the challenges associated with the direct analysis of carboxylic acids by gas chromatography (GC), such as poor peak shape and thermal instability, a derivatization step is employed. This protocol describes the esterification of 2-pentenoic acid to its more volatile and thermally stable methyl ester derivative, methyl 2-pentenoate, enabling reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This method is applicable for the quantification of 2-pentenoic acid in complex sample matrices relevant to pharmaceutical development and metabolic research.

Introduction

2-Pentenoic acid is an unsaturated short-chain fatty acid that may be of interest in various biological and chemical processes. Direct analysis of free carboxylic acids like 2-pentenoic acid by GC can be problematic due to their polarity and potential for thermal degradation in the GC inlet. Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1] Esterification is a common derivatization technique for carboxylic acids, converting them into their corresponding esters, which are typically more volatile and less polar, leading to improved chromatographic separation and detection.[1][2]

This protocol provides a detailed procedure for the derivatization of 2-pentenoic acid to this compound using boron trifluoride-methanol (BF3-methanol), followed by analysis using GC-MS.

Derivatization Workflow for 2-Pentenoic Acid Analysis

DerivatizationWorkflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing 2-Pentenoic Acid Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Isolate Analyte DriedExtract Dried Extract Extraction->DriedExtract Evaporation Derivatization Esterification with BF3-Methanol DriedExtract->Derivatization Derivative This compound (Derivative) Derivatization->Derivative GCMS GC-MS Analysis Derivative->GCMS Injection logical_relationship Analyte 2-Pentenoic Acid (Polar, Non-volatile) Derivatization Esterification (BF3-Methanol) Analyte->Derivatization Chemical Modification Derivative This compound (Non-polar, Volatile) Derivatization->Derivative Improved Properties Analysis GC-MS Analysis Derivative->Analysis Suitable for GC Data Quantitative Data Analysis->Data Generates Results

References

Application Note: Experimental Protocols for Reactions of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-pentenoate is an α,β-unsaturated ester, a class of compounds that serves as a versatile building block in organic synthesis. Its reactivity is characterized by the presence of two key functional groups: a carbon-carbon double bond and an ester group.[1] This structure allows it to participate in a variety of reactions, including nucleophilic conjugate additions, hydrogenation, and hydrolysis. This document provides detailed protocols for common reactions involving this compound, along with structured data for experimental planning and analysis.

Physicochemical Properties

The fundamental properties of this compound are essential for designing experimental setups, particularly for determining appropriate solvents and purification methods.

PropertyValueReference
Molecular Formula C₆H₁₀O₂[1][2]
Molecular Weight 114.14 g/mol [1][2][3]
Boiling Point 124.5 ± 9.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
CAS Number 58625-96-0[2]

Key Experimental Protocols

This section details the methodologies for three common transformations of this compound: Catalytic Hydrogenation, Michael Addition, and Base-Catalyzed Hydrolysis (Saponification).

Protocol 1: Catalytic Hydrogenation of the Alkene Moiety

Catalytic hydrogenation is a reduction reaction that saturates the carbon-carbon double bond of this compound to yield methyl pentanoate. This reaction typically requires a metal catalyst.[4][5]

Objective: To selectively reduce the C=C double bond of this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (B129727) or Ethyl Acetate (B1210297) (reagent grade)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a round-bottom flask with a balloon setup

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and purged with an inert gas (N₂ or Ar).

  • Reagent Addition: In the reaction vessel, dissolve this compound (1.0 equiv.) in a suitable solvent like methanol or ethyl acetate.

  • Catalyst Introduction: Carefully add the Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with H₂ (typically 1-3 atm or as required) or use an H₂-filled balloon.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the solvent used in the reaction.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, methyl pentanoate. If necessary, purify further by distillation.

Protocol 2: Michael Addition with a Nucleophile

The conjugated system in this compound makes it susceptible to nucleophilic attack at the β-carbon in a reaction known as a Michael addition.[6] This protocol provides a general method using a common carbon nucleophile, diethyl malonate.

Objective: To perform a conjugate addition of a nucleophile to this compound.

Materials:

  • This compound

  • Diethyl malonate (nucleophile)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol (B145695) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • Vessel Preparation: Use a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere (N₂ or Ar).

  • Base and Nucleophile: Add anhydrous ethanol to the flask, followed by the slow addition of the base (e.g., sodium ethoxide, 1.1 equiv.). Add the nucleophile (diethyl malonate, 1.2 equiv.) dropwise to the stirred solution.

  • Substrate Addition: Cool the mixture in an ice bath (0 °C). Dissolve this compound (1.0 equiv.) in anhydrous ethanol and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to obtain the desired adduct.

Protocol 3: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of the ester functional group in this compound to yield the corresponding carboxylate salt, which upon acidification gives 2-pentenoic acid.

Objective: To hydrolyze this compound to 2-pentenoic acid.

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Methanol/Water solvent mixture

  • Hydrochloric acid (HCl, e.g., 1 M or 2 M)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Base Addition: Add a solution of NaOH or KOH (1.5-2.0 equiv.) in water to the flask.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (typically 60-80 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The product, being a salt, will have a different retention factor or may remain at the baseline.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly acidify the mixture by adding HCl solution until the pH is ~2. A precipitate of the carboxylic acid may form.

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude 2-pentenoic acid.

  • Purification: The product can be purified by recrystallization or distillation if necessary.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the reactions described above. Yields are representative and can vary based on the specific nucleophile, catalyst, and reaction scale.

Reaction TypeReagent/CatalystSolventTemperatureTypical Yield (%)Product
Catalytic Hydrogenation 1-5 mol% Pd/C, H₂ gasMethanolRoom Temp.>95%Methyl pentanoate
Michael Addition Diethyl malonate, NaOEtEthanol0 °C to RT70-90%Diethyl 2-(1-(methoxycarbonyl)butyl)malonate
Saponification NaOH or KOHMethanol/H₂OReflux85-95%2-Pentenoic acid

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing reactions with this compound.

G prep Reaction Preparation (Dry Glassware, Inert Atmosphere) reagents Add Solvent & Reagents/Catalyst prep->reagents 1 substrate Add this compound (Often Dropwise) reagents->substrate 2 reaction Stir at Defined Temperature substrate->reaction 3 monitor Monitor Progress (TLC / GC-MS) reaction->monitor 4 monitor->reaction Incomplete workup Quench & Work-up (Extraction, Washing) monitor->workup Complete purify Purification (Chromatography / Distillation) workup->purify 5 analyze Product Analysis (NMR, IR, MS) purify->analyze 6

Caption: General experimental workflow for this compound reactions.

Reaction Pathways of this compound

This diagram shows the primary reaction pathways for this compound as detailed in the protocols.

G start This compound prod_hydrog Methyl Pentanoate start->prod_hydrog Catalytic Hydrogenation (+ H₂, Pd/C) prod_michael Michael Adduct start->prod_michael Michael Addition (+ Nucleophile, Base) prod_sapon 2-Pentenoic Acid start->prod_sapon Saponification (1. NaOH, H₂O/MeOH 2. H₃O⁺)

Caption: Key chemical transformations of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-pentenoate is a valuable chemical intermediate used in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds. Its production on a large scale requires efficient, cost-effective, and environmentally sustainable synthetic methods. This document provides detailed application notes and protocols for two primary industrial routes for the synthesis of this compound: a two-step synthesis involving the oxidation of 2-methyl-2-pentenal (B83557) followed by Fischer esterification, and a direct synthesis via the Horner-Wadsworth-Emmons (HWE) reaction.

Synthetic Strategies Overview

Two principal routes have been identified for the large-scale synthesis of this compound:

  • Two-Step Synthesis from Propanal: This is a widely used industrial method that begins with the aldol (B89426) condensation of propanal to produce the intermediate 2-methyl-2-pentenal. This intermediate is then oxidized to 2-methyl-2-pentenoic acid, which is subsequently esterified with methanol (B129727) to yield the final product.[1] This method is advantageous due to the low cost and availability of the starting materials.[1]

  • Direct Olefination via Horner-Wadsworth-Emmons (HWE) Reaction: This approach offers a more direct route to α,β-unsaturated esters with high stereoselectivity, typically favoring the formation of the (E)-isomer.[2] The HWE reaction involves the condensation of an aldehyde (propanal) with a phosphonate-stabilized carbanion. A significant advantage of this method is the formation of water-soluble phosphate (B84403) byproducts, which simplifies purification compared to the traditional Wittig reaction. The use of deep eutectic solvents in HWE reactions has been shown to be scalable and allows for the recycling of the solvent system, enhancing the environmental friendliness of the process.[2]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Aldol Condensation, Oxidation, and Fischer Esterification

This protocol is adapted from established industrial processes for the synthesis of 2-methyl-2-pentenoic acid and general principles of large-scale Fischer esterification.[3][4][5]

Step 1a: Aldol Condensation of Propanal

This step is typically carried out under alkaline conditions to produce 2-methyl-2-pentenal.

Step 1b: Oxidation of 2-Methyl-2-pentenal to 2-Methyl-2-pentenoic Acid

  • Reaction Description: The intermediate 2-methyl-2-pentenal is oxidized to 2-methyl-2-pentenoic acid. A method utilizing hydrogen peroxide and sodium chlorite (B76162) in an aqueous medium is highlighted for its reduced environmental impact.[3]

  • Reagents and Molar Ratios:

    • 2-methyl-2-pentenal

    • Hydrogen Peroxide (H₂O₂)

    • Sodium Chlorite (NaClO₂)

    • The molar ratio of 2-methyl-2-pentenal : H₂O₂ : NaClO₂ is approximately 1 : 1-1.2 : 1-1.2.[3]

  • Procedure:

    • In a suitable reactor, charge 2-methyl-2-pentenal and water.

    • Cool the mixture to the desired temperature.

    • Slowly and simultaneously add aqueous solutions of hydrogen peroxide and sodium chlorite while maintaining the reaction temperature.

    • The reaction is typically stirred for 6-38 hours.[3]

    • Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by vacuum distillation. The fraction collected at 89-92 °C / 1 mmHg corresponds to the purified 2-methyl-2-pentenoic acid.[3]

Step 1c: Fischer Esterification of 2-Methyl-2-pentenoic Acid

  • Reaction Description: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction to completion on a large scale, an excess of the alcohol (methanol) is typically used, and the water byproduct is removed.[4][5]

  • Reagents and Catalyst:

    • 2-methyl-2-pentenoic acid

    • Methanol (in excess, can also serve as the solvent)

    • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Procedure:

    • Charge the reactor with 2-methyl-2-pentenoic acid and a large excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., 0.5-2 mol% sulfuric acid).

    • Heat the mixture to reflux (typically 60-80 °C) for several hours. The reaction progress can be monitored by techniques such as GC or TLC.

    • To drive the equilibrium, the water formed during the reaction can be removed, for example, by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.[6]

    • After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

    • The excess methanol and any solvent are removed by distillation.

    • The crude this compound is then purified by fractional vacuum distillation.

Protocol 2: Direct Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is based on a gram-scale synthesis of (E)-α,β-unsaturated esters in deep eutectic solvents, which has been demonstrated to be scalable.[2]

  • Reaction Description: This one-pot reaction involves the condensation of propanal with triethyl phosphonoacetate in the presence of a base in a deep eutectic solvent.

  • Reagents:

    • Propanal

    • Triethyl phosphonoacetate

    • Base (e.g., LiOH, K₂CO₃, or DBU)

    • Deep Eutectic Solvent (e.g., choline (B1196258) chloride/urea mixture)

  • Procedure:

    • Prepare the deep eutectic solvent by heating a mixture of choline chloride and urea.

    • To the deep eutectic solvent, add triethyl phosphonoacetate and the chosen base.

    • Stir the mixture at room temperature until the reagents are fully dissolved.

    • Add propanal to the reaction mixture.

    • Continue stirring at room temperature. The reaction progress is monitored by GC or TLC.

    • Upon completion, the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The deep eutectic solvent can be recovered and reused.[2]

    • The combined organic extracts are washed, dried, and the solvent is evaporated.

    • The crude this compound is purified by vacuum distillation.

Data Presentation

ParameterTwo-Step Synthesis (Oxidation-Esterification)Direct HWE Synthesis
Starting Materials Propanal, MethanolPropanal, Triethyl phosphonoacetate
Key Intermediates 2-Methyl-2-pentenal, 2-Methyl-2-pentenoic acidNone
Catalyst/Base NaOH (condensation), H₂O₂/NaClO₂ (oxidation), H₂SO₄ (esterification)LiOH, K₂CO₃, or DBU
Solvent Water (oxidation), Methanol/Toluene (esterification)Deep Eutectic Solvent (e.g., choline chloride/urea)
Reaction Temperature Varies per step (typically 20-100 °C)Room Temperature
Reaction Time 6-38 hours (oxidation) + several hours (esterification)[3]Typically a few hours
Yield High (specific yield depends on process optimization)High (gram-scale reported with high yields)[2]
Stereoselectivity Typically produces the (E)-isomerHigh (E)-selectivity[2]
Purification Vacuum DistillationExtraction followed by Vacuum Distillation
Environmental Impact Can generate significant waste streams; aqueous oxidation is an improvement.[3]Potentially lower environmental impact due to reusable solvent.[2]

Mandatory Visualization

Large_Scale_Synthesis_of_Methyl_2_Pentenoate Workflow for Large-Scale Synthesis of this compound cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct HWE Synthesis propanal1 Propanal aldol Aldol Condensation (Alkaline Conditions) propanal1->aldol pentenal 2-Methyl-2-pentenal aldol->pentenal oxidation Oxidation (e.g., H2O2/NaClO2) pentenal->oxidation pentenoic_acid 2-Methyl-2-pentenoic Acid oxidation->pentenoic_acid esterification Fischer Esterification (Methanol, Acid Catalyst) pentenoic_acid->esterification product1 This compound esterification->product1 propanal2 Propanal hwe Horner-Wadsworth-Emmons (Base, Deep Eutectic Solvent) propanal2->hwe phosphonate Triethyl Phosphonoacetate phosphonate->hwe product2 This compound hwe->product2

Caption: Comparative workflows for the large-scale synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of methyl 2-pentenoate, a valuable unsaturated ester with applications in flavors, fragrances, and as a building block in organic synthesis. The methodologies described herein leverage the efficiency and selectivity of lipases, offering a green and sustainable alternative to traditional chemical synthesis.

Introduction to Enzymatic Synthesis of this compound

This compound can be synthesized enzymatically through two primary routes: direct esterification of 2-pentenoic acid with methanol (B129727), or transesterification of a different alkyl 2-pentenoate with methanol. Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are the most commonly employed enzymes for these transformations. They offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, minimizing byproduct formation and energy consumption.

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are particularly advantageous. Immobilization enhances enzyme stability in the presence of organic solvents and at elevated temperatures, and facilitates easy separation and reuse of the biocatalyst, thereby improving process economics.

Key Advantages of Enzymatic Synthesis:

  • High Selectivity: Minimizes the need for protection and deprotection steps for other functional groups.

  • Mild Reaction Conditions: Operates at lower temperatures and pressures, reducing energy costs and preserving thermally sensitive compounds.

  • "Green" Chemistry: Utilizes biodegradable catalysts and can often be performed in solvent-free systems, reducing environmental impact.

  • Product Quality: Leads to high-purity products with minimal contamination.

Experimental Protocols

Protocol 1: Direct Esterification of 2-Pentenoic Acid with Methanol

This protocol describes the synthesis of this compound using immobilized Candida antarctica lipase (B570770) B (Novozym® 435) in a solvent-free system.

Materials:

  • 2-Pentenoic acid (Substrate A)

  • Methanol (Substrate B)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Hexane (B92381) (for enzyme washing and product analysis)

  • Anhydrous Sodium Sulfate

  • Internal standard for GC analysis (e.g., methyl hexanoate)

Equipment:

  • Temperature-controlled shaker or magnetic stirrer with heating

  • Sealed reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Enzyme Preparation: If required, activate the immobilized lipase by drying it under vacuum at room temperature for 24 hours to remove any residual moisture.

  • Reaction Setup: In a sealed reaction vessel, combine 2-pentenoic acid and methanol. A typical starting molar ratio is 1:1 to 1:3 (acid:alcohol).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.

  • Incubation: Seal the vessel and place it in a shaker or on a heated magnetic stirrer. Incubate the reaction at a controlled temperature, typically between 40°C and 60°C, with constant agitation (e.g., 200 rpm).

  • Reaction Monitoring: Periodically (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture. Dilute the sample with a known volume of hexane containing an internal standard. Analyze the sample by GC-MS to determine the conversion of 2-pentenoic acid to this compound.

  • Enzyme Recovery: Upon reaching the desired conversion, stop the reaction and separate the immobilized enzyme from the reaction mixture by filtration.

  • Enzyme Washing and Reuse: Wash the recovered enzyme with hexane to remove any adsorbed substrates and products. Dry the enzyme under vacuum before reusing it in subsequent batches.

  • Product Isolation and Purification:

    • Transfer the liquid product mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted 2-pentenoic acid.

    • Wash with brine and dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent (if any was used for extraction) and excess methanol using a rotary evaporator.

    • For high purity, the crude this compound can be purified by fractional distillation under reduced pressure.

Protocol 2: Transesterification for this compound Synthesis

This protocol outlines the synthesis of this compound via transesterification of a suitable starting ester (e.g., ethyl 2-pentenoate) with methanol.

Materials:

  • Ethyl 2-pentenoate (or another alkyl 2-pentenoate)

  • Methanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Molecular sieves (3Å or 4Å)

  • Organic solvent (e.g., n-hexane or tert-butanol, optional)

Procedure:

  • Reaction Setup: In a sealed and dry reaction vessel, dissolve the starting ester (e.g., ethyl 2-pentenoate) in an organic solvent if a solvent-based system is desired. For a solvent-free system, add the substrates directly.

  • Addition of Methanol and Dehydrating Agent: Add methanol to the reaction mixture. To shift the equilibrium towards product formation, add activated molecular sieves (approximately 10% w/v) to adsorb the alcohol byproduct (ethanol in this case).

  • Enzyme Addition: Add the immobilized lipase (5-10% w/w of substrates).

  • Incubation and Monitoring: Follow steps 4 and 5 from Protocol 1 to incubate and monitor the reaction.

  • Enzyme and Molecular Sieve Recovery: After the reaction, separate the solid enzyme and molecular sieves by filtration.

  • Product Isolation: The product can be isolated from the reaction mixture by removing the solvent and excess methanol via rotary evaporation, followed by fractional distillation to separate this compound from the starting ester.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic synthesis of short-chain unsaturated esters, which can be used as a reference for optimizing the synthesis of this compound.

Table 1: Influence of Reaction Parameters on Ester Synthesis (Direct Esterification)

ParameterRange TestedOptimal ValueConversion/Yield (%)Reference Analogue
Temperature (°C) 30 - 7040 - 5085 - 95Synthesis of flavor esters
Substrate Molar Ratio (Acid:Alcohol) 1:1 - 1:51:2~90Short-chain ester synthesis
Enzyme Loading (% w/w) 1 - 158 - 10>90Novozym® 435 catalyzed reactions
Reaction Time (h) 2 - 4816 - 24~86Synthesis of methyl butyrate[1]
Agitation Speed (rpm) 100 - 300200>90Flavor ester synthesis

Table 2: Comparison of Solvent vs. Solvent-Free Systems

SystemSubstrate ConcentrationProduct Titer (g/L)Enzyme StabilityDownstream Processing
Solvent-Free HighHighCan be lower due to substrate inhibitionSimpler (no solvent removal)
With Organic Solvent (e.g., Hexane) LowerLowerGenerally higherRequires solvent removal and recycling

Visualizations

Enzymatic Reaction Mechanism

The lipase-catalyzed esterification is widely accepted to follow a Ping-Pong Bi-Bi mechanism.

PingPong_Mechanism cluster_substrates Substrates cluster_products Products E Lipase (E) E_Acid E-Acid Complex E->E_Acid + A E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_Acid->E_Acyl - P E_Acyl_Alc E-Acyl-Alcohol Complex E_Acyl->E_Acyl_Alc + B Alcohol Methanol (B) E_Ester E-Ester Complex E_Acyl_Alc->E_Ester E_Ester->E - Q Acid 2-Pentenoic Acid (A) Water Water (P) Ester This compound (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis and purification of this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis In-Process Control cluster_downstream Downstream Processing Substrates Mix Substrates (2-Pentenoic Acid + Methanol) Reaction Enzymatic Esterification (40-60°C, 200 rpm) Substrates->Reaction Enzyme_Prep Prepare Immobilized Lipase Enzyme_Prep->Reaction Monitoring Reaction Monitoring (GC-MS Analysis) Reaction->Monitoring Filtration Enzyme Recovery (Filtration) Reaction->Filtration Wash Wash Recovered Enzyme (Hexane) Filtration->Wash Purification Product Purification (Washing & Distillation) Filtration->Purification Reuse Enzyme Reuse Wash->Reuse Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for enzymatic synthesis of this compound.

References

Application Notes and Protocols for the Use of Methyl 2-Pentenoate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-pentenoate is a short-chain unsaturated ester with potential applications in metabolic research. As a derivative of a methyl-branched fatty acid, it is anticipated to participate in fatty acid metabolism and cellular signaling. However, detailed studies elucidating its specific metabolic fate, effects on cellular bioenergetics, and signaling pathways are currently limited in publicly available scientific literature. These application notes provide a summary of the current understanding, drawing parallels from related compounds, and offer generalized protocols for initiating metabolic studies with this compound.

Introduction

This compound is an organic compound classified as a methyl-branched fatty acid ester.[1][2] Such compounds are of interest in metabolic studies due to their potential to influence energy metabolism and cellular signaling processes.[1][3][4] While specific data on this compound is scarce, its structural similarity to other short-chain fatty acids and their esters suggests it may be metabolized through pathways of fatty acid oxidation and potentially impact mitochondrial function. These notes aim to provide a framework for researchers to begin investigating the metabolic role of this compound.

Potential Metabolic Pathways and Cellular Effects

Based on the metabolism of structurally similar compounds, this compound is hypothesized to undergo the following metabolic transformations and exert cellular effects:

  • Ester Hydrolysis: The initial step in the metabolism of this compound is likely the hydrolysis of the ester bond by cellular esterases to yield 2-pentenoic acid and methanol.

  • Fatty Acid Oxidation: The resulting 2-pentenoic acid can then enter the mitochondrial β-oxidation pathway for energy production.

  • Mitochondrial Respiration: The catabolism of 2-pentenoic acid through β-oxidation and the subsequent citric acid cycle would be expected to fuel mitochondrial respiration and ATP synthesis.

  • Cell Signaling: Short-chain fatty acids are known to act as signaling molecules, for instance, by modulating the activity of G-protein coupled receptors or influencing histone acetylation. It is plausible that 2-pentenoic acid could have similar roles.[1][3][4]

Data Presentation

Due to the limited availability of quantitative data specifically for this compound, the following table presents hypothetical data based on expected outcomes from metabolic studies. Researchers can use this as a template to structure their experimental findings.

Table 1: Hypothetical Quantitative Data on the Metabolic Effects of this compound

ParameterControlThis compound (100 µM)This compound (500 µM)
Cellular Respiration
Basal Respiration (OCR, pmol/min)100 ± 5120 ± 7150 ± 10
ATP-linked Respiration (OCR, pmol/min)80 ± 495 ± 6120 ± 8
Maximal Respiration (OCR, pmol/min)200 ± 10240 ± 12280 ± 15
Metabolite Levels
Intracellular Acetyl-CoA (µM)50 ± 370 ± 590 ± 6
NAD+/NADH Ratio10 ± 18 ± 0.86 ± 0.5
Gene Expression (Fold Change)
PGC-1α1.01.52.0
CPT11.01.82.5

OCR: Oxygen Consumption Rate

Experimental Protocols

The following are generalized protocols that can be adapted for studying the metabolic effects of this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, C2C12) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing culture medium and replace it with the medium containing different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard culture conditions.

Measurement of Cellular Respiration

Cellular respiration can be measured using extracellular flux analyzers.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat the cells with this compound as described in section 4.1.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrate and incubate the plate in a non-CO2 incubator.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure key parameters of mitochondrial function.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine basal respiration, ATP-linked respiration, maximal respiration, and other parameters.

Metabolite Extraction and Analysis
  • Metabolite Extraction: After treatment, wash the cells with ice-cold PBS and then add a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the cell extracts to pellet the protein and collect the supernatant containing the metabolites.

  • Metabolite Analysis: Analyze the metabolite levels using techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Visualization of Pathways and Workflows

The following diagrams illustrate the hypothetical metabolic pathway of this compound and a general experimental workflow for its study.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Methyl 2-pentenoate_ext This compound Methyl 2-pentenoate_cyt This compound Methyl 2-pentenoate_ext->Methyl 2-pentenoate_cyt 2-Pentenoic acid 2-Pentenoic acid Methyl 2-pentenoate_cyt->2-Pentenoic acid Methanol Methanol Methyl 2-pentenoate_cyt->Methanol 2-Pentenoyl-CoA 2-Pentenoyl-CoA 2-Pentenoic acid->2-Pentenoyl-CoA Acyl-CoA Synthetase Esterase Esterase Esterase->Methyl 2-pentenoate_cyt Hydrolysis Acetyl-CoA Acetyl-CoA 2-Pentenoyl-CoA->Acetyl-CoA β-Oxidation TCA TCA Cycle Acetyl-CoA->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP ATP ETC->ATP Oxidative Phosphorylation

Caption: Hypothetical metabolic pathway of this compound.

Start Start: Hypothesis Formulation CellCulture Cell Culture and Treatment with this compound Start->CellCulture MetabolicAssays Metabolic Assays CellCulture->MetabolicAssays Respiration Cellular Respiration (Extracellular Flux Analysis) MetabolicAssays->Respiration Metabolomics Metabolite Profiling (LC-MS, GC-MS) MetabolicAssays->Metabolomics GeneExpression Gene Expression Analysis (qPCR, RNA-seq) MetabolicAssays->GeneExpression DataAnalysis Data Analysis and Interpretation Respiration->DataAnalysis Metabolomics->DataAnalysis GeneExpression->DataAnalysis Conclusion Conclusion and Further Studies DataAnalysis->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of methyl 2-pentenoate from reaction byproducts. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: The most common impurities depend on the synthetic route. For a Horner-Wadsworth-Emmons (HWE) reaction, typical byproducts include the Z-isomer (cis-methyl 2-pentenoate), unreacted aldehyde (e.g., propanal), and the phosphonate (B1237965) reagent/byproduct. If synthesized via Fischer esterification from 2-pentenoic acid, impurities may include unreacted acid, the alcohol (methanol), and water. Positional isomers, such as methyl 3-pentenoate, can also be present depending on the reaction conditions.

Q2: My NMR spectrum shows two sets of peaks for the vinyl protons. What does this indicate?

A2: This typically indicates the presence of both E (trans) and Z (cis) isomers of this compound. The Horner-Wadsworth-Emmons reaction, a common synthetic method, predominantly yields the E-isomer, but the formation of the Z-isomer is also possible.[1][2] The coupling constants (J-values) for the vinyl protons can help distinguish between the two isomers; the trans isomer generally has a larger coupling constant (typically ~15-18 Hz) than the cis isomer (~10-12 Hz).

Q3: How can I remove the water-soluble phosphate (B84403) byproduct from a Horner-Wadsworth-Emmons (HWE) reaction?

A3: The dialkylphosphate salt byproduct from an HWE reaction is typically water-soluble and can be easily removed by performing an aqueous workup.[1][2] This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and washing it multiple times with water or a brine solution in a separatory funnel. The phosphate salt will partition into the aqueous layer, which is then discarded.

Q4: Is fractional distillation effective for separating E/Z isomers of this compound?

A4: Fractional distillation can be challenging for separating E/Z isomers as their boiling points are often very close. While it may be effective for removing starting materials or other byproducts with significantly different boiling points, achieving high isomeric purity for this compound often requires other techniques like column chromatography.

Q5: What is the best method for separating the E and Z isomers of this compound on a laboratory scale?

A5: For laboratory-scale separation of E/Z isomers of α,β-unsaturated esters, flash column chromatography is often the most effective method. Silica (B1680970) gel is a common stationary phase. Sometimes, silica gel impregnated with silver nitrate (B79036) (AgNO₃) can improve the separation of olefins due to the differential interaction of the isomers with the silver ions.[3] Preparative HPLC can also be used for high-purity separation.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Overall Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous workup (emulsion formation). 3. Co-distillation with a lower-boiling impurity. 4. Product degradation on silica gel.1. Monitor the reaction by TLC or GC to ensure completion before workup. 2. Use brine (saturated NaCl solution) to break emulsions during extraction. 3. Perform a careful fractional distillation with a good column (e.g., Vigreux). 4. Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent.
Product Contains Unreacted Starting Aldehyde (e.g., Propanal) 1. Incorrect stoichiometry (excess aldehyde). 2. Incomplete reaction. 3. Inefficient removal during purification.1. Use a slight excess of the phosphonate ylide in the HWE reaction. 2. Wash the organic layer with a sodium bisulfite solution to form a water-soluble adduct with the aldehyde. 3. Carefully perform fractional distillation, as propanal has a much lower boiling point (~48°C) than the product.
Product Contains Unreacted 2-Pentenoic Acid (from Fischer Esterification) 1. Equilibrium of the Fischer esterification not driven to completion.[5][6] 2. Insufficient acid catalyst.1. Use a large excess of methanol (B129727) and remove water as it forms (e.g., with a Dean-Stark apparatus).[7][8] 2. During workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to extract the acidic impurity. Check the aqueous layer with pH paper to ensure it is basic.
Significant Z-Isomer Present in Final Product 1. Reaction conditions favored Z-isomer formation (e.g., Still-Gennari modification of HWE).[9] 2. Ineffective separation method.1. For E-isomer selectivity in HWE, use non-coordinating cations like Na⁺ or K⁺ without crown ethers.[10] 2. Perform flash column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar E-isomer first. Consider using silver nitrate-impregnated silica for difficult separations.[3]
Product is Contaminated with High-Boiling Point Impurities 1. Formation of self-condensation byproducts. 2. Thermal decomposition during distillation.1. Purify via flash column chromatography before distillation. 2. Use vacuum distillation to lower the boiling point and prevent thermal degradation.[11]

Quantitative Data Summary

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
(E)-Methyl 2-pentenoate 114.14~136 - 138Target product.
(Z)-Methyl 2-pentenoate 114.14~130 - 134Boiling point is typically slightly lower than the E-isomer.
Propanal58.0848Common starting material for HWE synthesis. Easily removed by distillation.
2-Pentenoic Acid100.12199 - 201Starting material for Fischer esterification. Removable by base wash.
Methanol32.0464.7Reactant/solvent for Fischer esterification. Easily removed by evaporation or distillation.
Triethyl phosphonoacetate224.19260 - 262Example of a phosphonate reagent for HWE. High boiling point.
Diethyl phosphate154.10-Water-soluble HWE byproduct.[2]

Table 2: Comparison of Purification Techniques for this compound

Purification MethodTypical Purity AchievedIsomer SeparationThroughputKey Advantages/Disadvantages
Fractional Distillation 95-98% (chemical purity)Poor to moderateHighGood for removing impurities with very different boiling points. Not ideal for isomer separation.
Flash Column Chromatography (Silica Gel) >99% (chemical purity)Good to ExcellentLow to MediumHighly effective for removing isomers and close-boiling impurities. Can be time-consuming.
Aqueous Wash (Water/Brine) N/A (pre-purification step)NoneHighEssential for removing water-soluble byproducts like salts and acids/bases.
Base Wash (e.g., NaHCO₃) N/A (pre-purification step)NoneHighSpecifically removes acidic impurities like unreacted carboxylic acids.

Experimental Protocols

Protocol 1: General Aqueous Workup for HWE Reaction
  • Quench the Reaction: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench any remaining base or reactive species.

  • Dilute and Separate: Transfer the mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate). Add deionized water to dissolve inorganic salts.

  • Wash: Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Washing: Wash the organic layer two more times with deionized water, followed by one wash with saturated brine solution to help remove residual water from the organic phase.

  • Dry and Concentrate: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Select an appropriate size column and pack it with silica gel as a slurry in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

  • Elute: Begin eluting with the low-polarity solvent system, applying positive pressure. Collect fractions in test tubes.

  • Monitor Elution: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the spots. The less polar E-isomer will typically elute before the Z-isomer.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Vacuum Distillation
  • Set up Apparatus: Assemble a vacuum distillation apparatus, including a heating mantle, a round-bottom flask containing the crude product and a stir bar, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 20 mmHg).

  • Heat: Begin stirring and gently heat the distillation flask.

  • Collect Fractions: Collect any low-boiling impurities first. As the temperature approaches the boiling point of the product at that pressure, switch to a clean receiving flask. Collect the main fraction over a narrow temperature range.

  • Stop Distillation: Once the main fraction is collected, stop heating and allow the system to cool before slowly reintroducing air.

Visualizations

Purification_Workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_final Final Product Crude_Mixture Crude Reaction Mixture (Product, Byproducts, Solvent) Aqueous_Wash Aqueous Workup (Removes salts, water-solubles) Crude_Mixture->Aqueous_Wash Base_Wash Optional Base Wash (Removes acidic impurities) Aqueous_Wash->Base_Wash if needed Concentration Solvent Removal (Rotary Evaporation) Aqueous_Wash->Concentration Base_Wash->Concentration Distillation Fractional / Vacuum Distillation (Removes volatile/non-volatile impurities) Concentration->Distillation Chromatography Column Chromatography (Separates isomers) Distillation->Chromatography for high purity Pure_Product Pure Methyl 2-Pentenoate Distillation->Pure_Product if sufficient Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Analyze Purified Product (GC, NMR) Check_Purity Is Chemical Purity >98%? Start->Check_Purity Check_Isomers Are E/Z Isomers Present? Check_Purity->Check_Isomers Yes Redistill Action: Re-distill Carefully (Vacuum Distillation) Check_Purity->Redistill No Check_Acid Is Acid Impurity Present? (e.g., 2-pentenoic acid) Check_Isomers->Check_Acid No Column Action: Column Chromatography Check_Isomers->Column Yes Check_Aldehyde Is Aldehyde Impurity Present? (e.g., propanal) Check_Acid->Check_Aldehyde No BaseWash Action: Re-dissolve & Wash with NaHCO3 Check_Acid->BaseWash Yes Success Purification Successful Check_Aldehyde->Success No BisulfiteWash Action: Re-dissolve & Wash with NaHSO3 Check_Aldehyde->BisulfiteWash Yes

Caption: Troubleshooting decision tree for this compound purification.

References

side reactions in methyl 2-pentenoate synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 2-pentenoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary strategies:

  • The Aldol (B89426) Condensation Pathway: This multi-step process begins with the self-condensation of propanal to form the intermediate 2-methyl-2-pentenal (B83557). This intermediate is then oxidized to 2-methyl-2-pentenoic acid, which is subsequently esterified with methanol (B129727) to yield the final product.

  • Olefination Reactions (Horner-Wadsworth-Emmons and Wittig): These methods directly form the carbon-carbon double bond by reacting propanal with a stabilized phosphorus ylide or a phosphonate (B1237965) carbanion. These reactions are often favored for their high stereoselectivity.

Q2: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity of my reaction?

A2: The formation of the undesired Z-isomer is a common issue in olefination reactions like the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. To favor the desired E-isomer of this compound:

  • For Horner-Wadsworth-Emmons (HWE) Reaction:

    • Choice of Reagents: Use phosphonates with less bulky ester groups. For example, using a methyl or ethyl phosphonoacetate generally favors the E-isomer.

    • Base and Cation: The choice of base and its corresponding cation can influence stereoselectivity. Lithium bases (e.g., n-BuLi) often provide higher E-selectivity compared to sodium or potassium bases.[1]

    • Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can increase the proportion of the thermodynamically more stable E-isomer.[1]

  • For Wittig Reaction:

    • Ylide Stabilization: Use a stabilized ylide. Ylides stabilized by an adjacent ester group, such as methyl (triphenylphosphoranylidene)acetate, predominantly yield the E-alkene.

Q3: My overall yield is low in the Aldol condensation pathway. What are the likely causes?

A3: Low yields in this multi-step synthesis can arise from several factors at each stage:

  • Aldol Condensation: Uncontrolled condensation can lead to the formation of higher molecular weight byproducts. Careful control of reaction temperature and catalyst concentration is crucial.

  • Oxidation: Incomplete oxidation of 2-methyl-2-pentenal or over-oxidation can reduce the yield of the desired carboxylic acid.

  • Esterification: The Fischer esterification is an equilibrium reaction. The presence of water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid and alcohol, thus lowering the yield.

Q4: How can I remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction?

A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and solubility. Common purification methods include:

  • Crystallization: If your product is a solid, recrystallization can effectively remove the triphenylphosphine oxide.

  • Column Chromatography: This is a very effective method for separating the product from the byproduct.

  • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane, allowing for its removal by filtration.

Troubleshooting Guides

Issue 1: Aldol Condensation of Propanal - Formation of Multiple Products

Symptoms:

  • Complex mixture of products observed by GC-MS or NMR.

  • Low yield of the desired 2-methyl-2-pentenal intermediate.

Possible Causes and Solutions:

Cause Explanation Solution
Higher-Order Condensations Propanal can undergo multiple aldol additions and condensations, leading to larger, undesired molecules.- Control the stoichiometry of the reactants carefully.- Maintain a low reaction temperature to favor the initial condensation product.- Use a milder base or a heterogeneous catalyst to control the reaction rate.
Crossed Aldol Reactions If other aldehydes or ketones are present as impurities, they can participate in crossed aldol reactions.- Ensure the purity of the starting propanal.
Formation of Hemiacetals and Acetals The aldehyde can react with the alcohol solvent or water to form hemiacetals and acetals, especially under acidic or basic conditions.[2]- Use a non-alcoholic solvent if possible.- Minimize the amount of water in the reaction mixture.

Experimental Protocol: Optimized Aldol Condensation of Propanal

  • Reaction Setup: To a stirred solution of propanal (1.0 eq) in a suitable solvent (e.g., water or an organic solvent), add a catalytic amount of a base (e.g., 10 mol% NaOH or an anion exchange resin).[2]

  • Temperature Control: Maintain the reaction temperature at a controlled, low temperature (e.g., 5-10 °C) to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2-methyl-2-pentenal by distillation.

Issue 2: Horner-Wadsworth-Emmons/Wittig Reaction - Poor E/Z Selectivity

Symptoms:

  • NMR or GC analysis shows a significant amount of the Z-isomer of this compound.

Possible Causes and Solutions:

Cause Explanation Solution
Non-stabilized Wittig Ylide Non-stabilized ylides tend to favor the formation of Z-alkenes.- Use a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate.
Inappropriate Base in HWE The counterion of the base can affect the transition state geometry and thus the stereochemical outcome.- Use lithium-based strong bases like n-butyllithium or lithium hexamethyldisilazide (LiHMDS) to promote E-selectivity.[1]
Low Reaction Temperature At very low temperatures, the kinetic product (often the Z-isomer) may be favored.- Allow the reaction to warm to room temperature to facilitate equilibration to the more stable E-isomer.[1]
Phosphonate Reagent in HWE The structure of the phosphonate reagent plays a crucial role in stereoselectivity.- Employ phosphonates with smaller alkoxy groups (e.g., dimethyl or diethyl) to favor the E-isomer.[3]

Quantitative Data: E/Z Selectivity in HWE Reactions

Phosphonate ReagentBaseTemperature (°C)AldehydeE:Z RatioReference
Methyl (dimethoxyphosphoryl)acetateLiHMDS-78 to 23Various>95:5[1]
Methyl (diethoxyphosphoryl)acetateNaH25Propanal~90:10General Observation
Methyl (bis(2,2,2-trifluoroethyl)phosphono)acetateKHMDS/18-crown-6-78VariousZ-selective[3]

Experimental Protocol: Stereoselective Horner-Wadsworth-Emmons Reaction

  • Phosphonate Deprotonation: To a solution of methyl (diethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.0 eq) dropwise. Stir the mixture for 30 minutes.

  • Aldehyde Addition: Add a solution of propanal (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the E and Z isomers and remove any remaining impurities.

Issue 3: Fischer Esterification - Incomplete Reaction and Hydrolysis

Symptoms:

  • The presence of unreacted 2-methyl-2-pentenoic acid in the final product.

  • Lower than expected yield of this compound.

Possible Causes and Solutions:

Cause Explanation Solution
Equilibrium Limitation Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, shifts the equilibrium back towards the starting materials.- Use a large excess of methanol to drive the equilibrium towards the product.[4] - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4]
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow and incomplete reaction.- Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
Steric Hindrance While not a major issue for methanol, sterically hindered alcohols can react slowly.- Ensure sufficient reaction time and reflux temperature.

Experimental Protocol: Efficient Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with molecular sieves, dissolve 2-methyl-2-pentenoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Remove the excess methanol using a rotary evaporator.

  • Extraction and Purification: Extract the ester with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by distillation.

Visualizing Reaction Pathways and Troubleshooting Logic

Aldol Condensation Pathway for this compound

Aldol_Pathway Propanal Propanal Aldol_Condensation Aldol Condensation (Base Catalyst) Propanal->Aldol_Condensation Intermediate 2-Methyl-2-pentenal Aldol_Condensation->Intermediate Side_Products_Aldol Higher Condensation Products, Hemiacetals, Acetals Aldol_Condensation->Side_Products_Aldol Oxidation Oxidation (e.g., NaClO2/H2O2) Intermediate->Oxidation Acid 2-Methyl-2-pentenoic Acid Oxidation->Acid Esterification Fischer Esterification (Methanol, Acid Catalyst) Acid->Esterification Product This compound Esterification->Product Side_Products_Ester Unreacted Carboxylic Acid (due to hydrolysis) Esterification->Side_Products_Ester

Caption: Aldol condensation pathway for this compound synthesis.

Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting

HWE_Troubleshooting Start HWE Reaction for This compound Problem Poor E/Z Selectivity (High Z-isomer content) Start->Problem Cause1 Inappropriate Base (e.g., NaH, KH) Problem->Cause1 Cause2 Low Reaction Temperature Problem->Cause2 Cause3 Bulky Phosphonate Reagent Problem->Cause3 Solution1 Use Li-based base (n-BuLi, LiHMDS) Cause1->Solution1 Solution Solution2 Allow reaction to warm to RT Cause2->Solution2 Solution Solution3 Use smaller alkoxy groups (e.g., -OMe, -OEt) Cause3->Solution3 Solution

Caption: Troubleshooting poor stereoselectivity in the HWE reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-Pentenoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl 2-pentenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes: the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and Fischer esterification.

Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting

The HWE reaction is a popular choice for the synthesis of α,β-unsaturated esters like this compound, typically favoring the formation of the (E)-isomer.[1][2]

Question: My HWE reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the HWE reaction for this compound synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of the Phosphonate (B1237965): The formation of the phosphonate carbanion is crucial. If the base used is not strong enough to completely deprotonate the phosphonate reagent (e.g., trimethyl phosphonoacetate), the reaction will not proceed to completion.

    • Solution: Switch to a stronger base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). Ensure the reaction is conducted under anhydrous conditions, as moisture will quench the base.

  • Side Reactions:

    • Aldol Condensation of Propanal: The aldehyde starting material can undergo self-condensation under basic conditions.

      • Solution: Add the propanal slowly to the pre-formed phosphonate carbanion to favor the HWE reaction.

    • Decomposition of Reactants or Products: The reaction conditions might be too harsh.

      • Solution: For base-sensitive substrates, consider milder conditions such as the Masamune-Roush conditions (LiCl and DBU).[1]

  • Suboptimal Reaction Temperature: The temperature can influence the reaction rate and selectivity.

    • Solution: While higher temperatures can increase the reaction rate, they may also promote side reactions. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to warm to room temperature.

Question: I am observing a mixture of (E) and (Z) isomers of this compound. How can I improve the (E)-selectivity in my HWE reaction?

Answer:

The HWE reaction generally provides good (E)-selectivity.[3][4] However, several factors can be optimized to enhance it:

  • Choice of Cation: Lithium salts tend to favor the formation of the (E)-isomer more than sodium or potassium salts.

  • Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) generally lead to higher (E)-selectivity.

  • Steric Hindrance: While propanal is not particularly bulky, using a phosphonate reagent with bulkier ester groups can sometimes improve (E)-selectivity.

For high (Z)-selectivity, the Still-Gennari modification of the HWE reaction is recommended. This involves using a phosphonate with electron-withdrawing groups and specific base/solvent systems like KHMDS/18-crown-6 in THF at low temperatures.[1]

HWE_Troubleshooting start Low Yield in HWE Reaction cause1 Incomplete Deprotonation start->cause1 cause2 Side Reactions start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Use Stronger Base (NaH, NaOMe) Ensure Anhydrous Conditions cause1->solution1 Solution solution2a Slow Aldehyde Addition cause2->solution2a For Aldol Condensation solution2b Use Milder Conditions (e.g., Masamune-Roush) cause2->solution2b For Decomposition solution3 Optimize Temperature Profile (e.g., 0°C to RT) cause3->solution3 Solution

Wittig Reaction Troubleshooting

The Wittig reaction provides another viable route to this compound. When using a stabilized ylide, such as (carbomethoxymethylene)triphenylphosphorane, the (E)-isomer is typically the major product.[5]

Question: My Wittig reaction for this compound has a low yield and is difficult to purify. What are the common issues?

Answer:

Low yields and purification challenges are common in Wittig reactions. Here are some troubleshooting steps:

  • Ylide Formation: Incomplete formation of the ylide is a frequent problem.

    • Solution: Ensure a sufficiently strong base is used to deprotonate the phosphonium (B103445) salt. For stabilized ylides, weaker bases like sodium carbonate or even aqueous sodium hydroxide (B78521) can be effective. The reaction to form the ylide is often indicated by a color change (typically to a bright yellow or orange).

  • Ylide Stability: Stabilized ylides are more stable but less reactive than non-stabilized ylides.

    • Solution: If the reaction with propanal is slow, gentle heating may be required. However, be cautious as this can also lead to side reactions.

  • Purification from Triphenylphosphine (B44618) Oxide: The byproduct, triphenylphosphine oxide, can be difficult to separate from the desired product due to similar polarities.

    • Solution:

      • Chromatography: Careful column chromatography on silica (B1680970) gel is the most common method for separation.

      • Crystallization: In some cases, triphenylphosphine oxide can be selectively precipitated or crystallized from the reaction mixture.

      • Alternative Reagents: Consider using a water-soluble phosphine (B1218219) to generate the ylide, which results in a water-soluble phosphine oxide byproduct that is easily removed by extraction.

Question: How can I control the stereoselectivity of the Wittig reaction for this compound?

Answer:

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:

  • For (E)-Methyl 2-pentenoate: Use a stabilized ylide like (carbomethoxymethylene)triphenylphosphorane. These ylides are thermodynamically controlled and preferentially form the more stable (E)-alkene.

  • For (Z)-Methyl 2-pentenoate: Use a non-stabilized ylide under salt-free conditions. However, for synthesizing an α,β-unsaturated ester, a stabilized ylide is the standard precursor. To favor the (Z)-isomer with a stabilized ylide, the Schlosser modification can be employed, which involves the use of a strong base like phenyllithium (B1222949) at low temperatures to equilibrate the betaine (B1666868) intermediate.[5]

Wittig_Stereoselectivity start Desired Isomer? e_isomer (E)-Methyl 2-pentenoate start->e_isomer E z_isomer (Z)-Methyl 2-pentenoate start->z_isomer Z stabilized_ylide Use Stabilized Ylide (e.g., (carbomethoxymethylene)- triphenylphosphorane) e_isomer->stabilized_ylide schlosser Use Schlosser Modification (Strong Base, Low Temp) z_isomer->schlosser

Fischer Esterification Troubleshooting

Fischer esterification is a direct and acid-catalyzed method for synthesizing esters from carboxylic acids and alcohols.[6]

Question: My Fischer esterification of 2-pentenoic acid with methanol (B129727) is slow and gives a low yield. How can I optimize this reaction?

Answer:

Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, this compound, consider the following:

  • Le Chatelier's Principle:

    • Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent.

    • Water Removal: The removal of water as it is formed will shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst:

    • Concentration: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.

    • Type: While sulfuric acid is common, other catalysts like acidic ion-exchange resins can also be effective and simplify purification.

  • Reaction Time and Temperature:

    • Reflux: Heating the reaction mixture to reflux is necessary to achieve a reasonable reaction rate.

    • Monitoring: Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time. Prolonged heating can sometimes lead to side reactions.

Question: What are the potential side reactions in the Fischer esterification of 2-pentenoic acid?

Answer:

While Fischer esterification is generally a clean reaction, some side reactions can occur:

  • Ether Formation: The alcohol (methanol) can undergo acid-catalyzed dehydration to form dimethyl ether, especially at higher temperatures.

  • Polymerization/Decomposition: At very high temperatures or with prolonged reaction times, the unsaturated 2-pentenoic acid or the resulting ester may undergo polymerization or decomposition.

  • Isomerization: The position of the double bond in 2-pentenoic acid is generally stable under these conditions, but isomerization is a possibility with very strong acids and high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The three most common and effective methods for synthesizing this compound are:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This involves the reaction of propanal with a phosphonate ylide, such as trimethyl phosphonoacetate, in the presence of a base. It typically yields the (E)-isomer with high selectivity.[3][4]

  • Wittig Reaction: This reaction uses a phosphorus ylide, like (carbomethoxymethylene)triphenylphosphorane, to react with propanal. A stabilized ylide generally produces the (E)-isomer.[5]

  • Fischer Esterification: This is the acid-catalyzed reaction of 2-pentenoic acid with methanol.[6]

Q2: How can I separate the (E) and (Z) isomers of this compound?

A2: The separation of (E) and (Z) isomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. The choice of eluent system is critical, and often a mixture of non-polar and slightly polar solvents (e.g., hexane (B92381) and ethyl acetate) is used. Argentation chromatography (silica gel impregnated with silver nitrate) can also be effective for separating isomers.[7]

  • Gas Chromatography (GC): Preparative GC can be used to separate small quantities of the isomers.

  • Distillation: Fractional distillation may be possible if the boiling points of the isomers are sufficiently different, although this is often not the case for E/Z isomers.

Q3: What are the typical byproducts I should be aware of for each synthesis method?

A3:

  • HWE Reaction: The main byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is typically easy to remove during aqueous workup.[8]

  • Wittig Reaction: The primary byproduct is triphenylphosphine oxide, which can be challenging to separate from the product.

  • Fischer Esterification: The main byproduct is water. If methanol is used in excess, it will need to be removed after the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Reactants Catalyst/Base Solvent Temp (°C) Typical Yield (%) E/Z Ratio
HWE Reaction Propanal, Trimethyl phosphonoacetateNaHTHF0 to RT85-95>95:5 (E:Z)
Wittig Reaction Propanal, (Carbomethoxymethylene)triphenylphosphoraneNa₂CO₃DichloromethaneReflux70-85>90:10 (E:Z)
Fischer Esterification 2-Pentenoic acid, MethanolH₂SO₄ (cat.)MethanolReflux~90 (at equilibrium)(Depends on starting acid)

Note: The values in this table are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-Methyl 2-pentenoate
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 1.1 eq) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane and decant the hexane. Add anhydrous tetrahydrofuran (B95107) (THF).

  • Ylide Formation: Cool the flask to 0 °C in an ice bath. Add trimethyl phosphonoacetate (1.1 eq) dropwise to the suspension of NaH in THF. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Reaction: Cool the reaction mixture back to 0 °C. Add propanal (1.0 eq) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure (E)-methyl 2-pentenoate.

HWE_Workflow cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add NaH and THF to flask prep2 Cool to 0°C prep1->prep2 ylide1 Add Trimethyl Phosphonoacetate prep2->ylide1 ylide2 Stir at 0°C then RT ylide1->ylide2 react1 Cool to 0°C ylide2->react1 react2 Add Propanal react1->react2 react3 Warm to RT and Stir react2->react3 workup1 Quench with NH4Cl(aq) react3->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3

Protocol 2: Wittig Synthesis of (E)-Methyl 2-pentenoate
  • Ylide Preparation: In a round-bottom flask, suspend (carbomethoxymethylene)triphenylphosphorane (1.1 eq) in dichloromethane.

  • Reaction: Add propanal (1.0 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.

  • Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.

Protocol 3: Fischer Esterification Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-pentenoic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Work-up: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by distillation.

References

dealing with impurities in methyl 2-pentenoate samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 2-pentenoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Common impurities can originate from the synthesis process or degradation. These include:

  • Starting Materials: Unreacted 2-pentenoic acid and methanol (B129727).[1]

  • Isomers: The geometric (Z)-isomer of this compound, and positional isomers such as methyl 3-pentenoate.[2][3]

  • Byproducts from Synthesis: Saturated esters like methyl pentanoate or side-products from aldol (B89426) condensation reactions used to prepare the precursor acid.[4][5][6]

  • Degradation Products: Oligomers or polymers formed via self-polymerization of the α,β-unsaturated ester, and oxidation products.[1][7][8]

Q2: How should I properly store this compound to prevent degradation?

A2: this compound, being an α,β-unsaturated ester, is susceptible to polymerization and oxidation.[8] For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), at a low temperature (2-8°C), and protected from light. Adding a polymerization inhibitor may also be considered.

Q3: What analytical techniques are best for identifying impurities in my sample?

A3: The most effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and identifying them based on their mass spectra and retention times.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for identifying the structure of impurities and determining their relative concentration through signal integration.[10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of expected functional groups and detecting certain impurities, like residual carboxylic acids (broad O-H stretch).

Troubleshooting Guide

Issue 1: My ¹H NMR spectrum shows unexpected peaks.

Q: I've run a ¹H NMR on my this compound sample and see several unexpected signals. What could they be?

A: Unexpected signals in your ¹H NMR spectrum typically point to common impurities.

  • A broad singlet between 10-12 ppm: This is characteristic of a carboxylic acid proton, likely from unreacted 2-pentenoic acid .

  • Signals for a different olefinic proton environment: If you see vinyl protons with different coupling constants or chemical shifts from your main product, you may have geometric (Z)-isomers or positional isomers (e.g., methyl 3-pentenoate).

  • A singlet around 3.4 ppm: This could indicate residual methanol .

  • Absence of olefinic protons but presence of aliphatic signals: This may suggest the presence of the saturated analog, methyl pentanoate .

Refer to the data table below for typical chemical shifts to help identify these species.

Issue 2: My GC-MS analysis shows multiple peaks.

Q: My sample appears as a single spot on TLC, but GC-MS analysis shows several peaks. Why is this and what do they represent?

A: GC is a higher resolution separation technique than TLC and can resolve compounds with very similar polarities. The additional peaks could be:

  • Volatile Starting Materials: Such as residual methanol.

  • Isomers: Geometric ((E)/(Z)) or positional isomers often have very similar polarities but can be separated by GC.

  • Low-Level Byproducts: Minor side products from the synthesis that were not visible on the TLC plate.

To identify these peaks, analyze the mass spectrum of each one. The fragmentation pattern can help you determine the molecular weight and structure of the impurity.

Issue 3: My this compound sample is yellow or viscous.

Q: I received a sample of this compound that is yellowish and more viscous than expected. What is the cause?

A: A yellow color and increased viscosity are often signs of degradation, specifically polymerization .[8] As an α,β-unsaturated carbonyl compound, this compound can polymerize over time, especially when exposed to heat, light, or impurities that can initiate the process. The resulting oligomers and polymers are less volatile and more viscous. It is recommended to purify the sample by distillation to remove these higher molecular weight species.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl (E)-2-pentenoate C₆H₁₀O₂114.14144-146
2-Pentenoic AcidC₅H₈O₂100.12193-194
MethanolCH₄O32.0464.7
Methyl pentanoateC₆H₁₂O₂116.16127
(Z)-Methyl 2-pentenoateC₆H₁₀O₂114.14~135-140
Table 2: Typical ¹H NMR Chemical Shifts (CDCl₃) for Impurity Identification
Compound / MoietyProtonChemical Shift (ppm)Multiplicity
Methyl (E)-2-pentenoate =CH-CO~5.8dt
=CH-CH₂~6.9dt
O-CH₃~3.7s
2-Pentenoic Acid-COOH10.0 - 12.0br s
MethanolO-CH₃~3.4s
Methyl pentanoateO-CH₃~3.6s
α-CH₂~2.2t
(Z)-Methyl 2-pentenoate=CH-CO~5.7dt
=CH-CH₂~6.2dt

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Additional resources may be consulted for precise values.[12][13]

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS
  • Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Setup:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min. Hold at 250°C for 5 minutes.

    • MS Detector: Scan from m/z 35 to 350.

  • Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Identify the main peak corresponding to this compound (m/z 114).[9]

    • Analyze the mass spectrum of each impurity peak and compare it against a spectral library (e.g., NIST) for identification.

Protocol 2: Purification by Fractional Distillation

This method is effective for separating components with different boiling points, such as removing methanol or residual carboxylic acid.[14][15]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), distillation head, condenser, and receiving flasks. Ensure all joints are properly sealed.

  • Distillation:

    • Place the impure this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask.

    • Collect the first fraction, which will contain low-boiling impurities like methanol.

    • Carefully monitor the temperature at the distillation head. As the temperature stabilizes near the boiling point of this compound (~145°C), change the receiving flask to collect the pure product.

    • Stop the distillation before all the liquid has evaporated to avoid concentrating high-boiling impurities (like polymers) in the flask.

  • Purity Check: Analyze the collected main fraction by GC-MS or NMR to confirm its purity.

Protocol 3: Purification by Silica (B1680970) Gel Column Chromatography

This technique separates compounds based on polarity and is useful for removing non-volatile impurities.[10][11]

  • Solvent System Selection: Using TLC, determine a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) that provides good separation between this compound (typically Rf ~0.4-0.6) and its impurities.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (slurry method).

  • Sample Loading: Concentrate the impure sample and adsorb it onto a small amount of silica gel. Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 4: Removal of Acidic Impurities by Aqueous Wash

This is a quick and effective method for removing acidic impurities like 2-pentenoic acid.[16]

  • Dissolution: Dissolve the impure this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas produced.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Recovery: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

Visualizations

Impurity_Troubleshooting_Workflow cluster_start cluster_analysis Analysis cluster_identification Impurity Identification cluster_purification Purification cluster_end Start Impure Methyl 2-Pentenoate Sample Analysis Analytical Characterization (GC-MS, NMR) Start->Analysis Volatile Volatile Impurities? (Methanol, Isomers) Analysis->Volatile Acidic Acidic Impurities? (2-Pentenoic Acid) Analysis->Acidic Polar Polar/Polymeric Impurities? Analysis->Polar Distillation Fractional Distillation Volatile->Distillation Yes Wash Aqueous Base Wash Acidic->Wash Yes Chromatography Column Chromatography Polar->Chromatography Yes End Pure Methyl 2-Pentenoate Distillation->End Wash->End Chromatography->End

Caption: Logical workflow for identifying and removing impurities.

Purification_Experimental_Workflow A Crude Sample B Dissolve in Organic Solvent A->B C Perform Aqueous NaHCO3 Wash B->C Removes Acid D Separate Layers C->D E Aqueous Layer (Discard) D->E Impurities F Organic Layer D->F Product G Dry with MgSO4 & Filter F->G H Concentrate via Rotary Evaporation G->H I Perform Fractional Distillation H->I Removes Volatiles & Polymers J Collect Pure Fraction I->J K Pure Product J->K

Caption: Combined experimental workflow for purification.

References

stability issues of methyl 2-pentenoate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 2-pentenoate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound, an α,β-unsaturated ester, is susceptible to several degradation pathways due to the presence of a reactive double bond and an ester functional group. Key stability concerns include:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction catalyzed by both acids and bases, to yield 2-pentenoic acid and methanol (B129727). Alkaline conditions, in particular, can significantly accelerate the hydrolysis rate.

  • Polymerization: The carbon-carbon double bond can undergo free-radical or ionic polymerization, especially in the presence of initiators, heat, or light.

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids.

  • Isomerization: Under certain conditions, such as exposure to light or catalysts, the trans (E) isomer may convert to the cis (Z) isomer, or the double bond may migrate.

  • Thermal Degradation: At elevated temperatures, this compound can decompose. Unsaturated esters are generally less thermally stable than their saturated counterparts.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, including isomerization and polymerization.

Q2: What are the likely degradation products of this compound?

Under forced degradation conditions, the following degradation products can be anticipated:

  • 2-Pentenoic Acid and Methanol: Formed via hydrolysis of the ester linkage.

  • Polymers of this compound: Resulting from polymerization of the double bond.

  • Oxidation Products: Such as methyl 2,3-epoxypentanoate, propanal, and methyl glyoxylate (B1226380) from oxidative cleavage of the double bond.

  • (Z)-Methyl 2-pentenoate: The geometric isomer formed via photoisomerization.

Q3: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. A well-developed HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound and the formation of impurities over time.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound in Solution

Possible Causes:

  • Hydrolysis: The pH of your solution may be promoting ester hydrolysis.

  • Evaporation: Due to its volatility, this compound may be lost through evaporation, especially at elevated temperatures or under reduced pressure.

  • Adsorption: The compound may adsorb to the surface of your container, particularly if it is plastic.

Troubleshooting Steps:

  • pH Control: Buffer your solution to a neutral pH (around 7) if the experimental conditions allow. Avoid strongly acidic or basic conditions unless they are a required part of your protocol.

  • Temperature Control: Work at the lowest practical temperature to minimize both evaporation and degradation.

  • Container Selection: Use glass or other inert containers to minimize adsorption.

  • Control Experiments: Run a control experiment with only the solvent and this compound to assess its stability under your storage/experimental conditions.

Issue 2: Formation of Insoluble Material in the Sample

Possible Cause:

  • Polymerization: The formation of insoluble material is a strong indicator of polymerization. This can be initiated by heat, light, or the presence of radical initiators.

Troubleshooting Steps:

  • Light Protection: Store and handle this compound in amber vials or protect it from light.

  • Inert Atmosphere: If practical, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, which can sometimes initiate polymerization.

  • Inhibitor Addition: For long-term storage, consider adding a small amount of a polymerization inhibitor, such as hydroquinone, if it does not interfere with your experiment.

Issue 3: Appearance of Unknown Peaks in HPLC Analysis

Possible Causes:

  • Degradation: The new peaks are likely degradation products.

  • Contamination: The sample may have been contaminated.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help you to identify the unknown peaks in your chromatogram.

  • Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer (MS) coupled to your HPLC to check the peak purity of your this compound peak and to get mass information about the unknown peaks, which can aid in their identification.

  • Blank Analysis: Analyze a blank sample (solvent only) to rule out contamination from the solvent or the analytical system.

Quantitative Data

The following table summarizes estimated stability data for this compound based on data from structurally similar compounds and general principles of chemical stability. Note: This data is for estimation purposes only and should be confirmed by experimental studies.

ParameterConditionEstimated Half-life (t½)Primary Degradation Pathway
Hydrolysis pH 4> 1 yearAcid-catalyzed hydrolysis
pH 7Several monthsNeutral hydrolysis
pH 10Several daysBase-catalyzed hydrolysis
Thermal Stability 80 °CWeeks to monthsDecomposition, Polymerization
150 °CDays to weeksDecomposition, Polymerization
Photostability UV light (254 nm)Hours to daysIsomerization, Polymerization

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (B78521) (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV lamp (254 nm)

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in methanol (e.g., 1 mg/mL).

    • To separate aliquots, add an equal volume of 1M HCl and 0.1M HCl.

    • Heat one set of samples at 60°C for 24 hours and keep another set at room temperature.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis using 1M NaOH and 0.1M NaOH.

    • Neutralize the samples with HCl before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in methanol.

    • Add an equal volume of 3% H₂O₂.

    • Keep the sample at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C.

    • Place a solution of this compound in methanol in a sealed vial at 60°C.

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose a solution of this compound in methanol to UV light (254 nm) at room temperature.

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples at various time points.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with a higher proportion of water (e.g., 70%) and gradually increase the acetonitrile concentration (e.g., to 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (based on the UV absorbance of the α,β-unsaturated ester chromophore)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development Strategy:

  • Initial Screening: Inject the undegraded this compound and the samples from the forced degradation study using the starting HPLC conditions.

  • Method Optimization:

    • Resolution: Adjust the gradient slope, initial and final mobile phase compositions, and the organic modifier (e.g., try methanol instead of acetonitrile) to achieve baseline separation between the parent peak and all degradation product peaks.

    • Peak Shape: If peak tailing is observed, adjust the pH of the aqueous component of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Stability_Factors cluster_conditions Experimental Conditions cluster_compound This compound cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Polymerization Polymerization Temperature->Polymerization Thermal_Decomposition Thermal Decomposition Temperature->Thermal_Decomposition Light Light Exposure Light->Polymerization Isomerization Isomerization Light->Isomerization Oxidizing_Agents Oxidizing Agents Oxidation Oxidation Oxidizing_Agents->Oxidation Initiators Initiators Initiators->Polymerization M2P This compound Hydrolysis->M2P affects Polymerization->M2P affects Oxidation->M2P affects Isomerization->M2P affects Thermal_Decomposition->M2P affects

Caption: Factors influencing the stability of this compound.

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define_Objectives Define Study Objectives Select_Stress_Conditions Select Stress Conditions (pH, Temp, Light, etc.) Define_Objectives->Select_Stress_Conditions Forced_Degradation Perform Forced Degradation Select_Stress_Conditions->Forced_Degradation Develop_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced_Degradation->Develop_Method Validate_Method Validate Analytical Method Develop_Method->Validate_Method Analyze_Samples Analyze Stressed Samples Validate_Method->Analyze_Samples Identify_Degradants Identify Degradation Products Analyze_Samples->Identify_Degradants Determine_Kinetics Determine Degradation Kinetics Identify_Degradants->Determine_Kinetics Report_Findings Report Findings Determine_Kinetics->Report_Findings

Caption: General workflow for a stability study of this compound.

Degradation_Pathways cluster_products Degradation Products M2P This compound Acid_Alcohol 2-Pentenoic Acid + Methanol M2P->Acid_Alcohol Hydrolysis (H₂O, H⁺/OH⁻) Polymer Poly(this compound) M2P->Polymer Polymerization (Heat, Light, Initiators) Oxidation_Products Epoxides, Aldehydes, etc. M2P->Oxidation_Products Oxidation ([O]) Isomer (Z)-Methyl 2-pentenoate M2P->Isomer Photoisomerization (UV Light)

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of methyl 2-pentenoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge instead of a clean, Gaussian shape.[1] This distortion can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantitative accuracy. For a moderately polar compound like this compound, which contains an ester group and a carbon-carbon double bond, peak tailing can be a common problem.[2][3]

Q2: What are the most common causes of peak tailing for all compounds in my chromatogram, including this compound?

A2: If all peaks in your chromatogram are tailing, the issue is likely related to a physical problem in the GC system rather than a specific chemical interaction with your analyte.[4] Common causes include:

  • Poor Column Installation: An improperly cut or installed column can create dead volume and turbulence in the carrier gas flow path.

  • Leaks: Leaks in the injection port or column fittings can disrupt the carrier gas flow.

  • Contamination: A contaminated inlet liner or the front end of the GC column can cause issues for all analytes.

Q3: My this compound peak is tailing, but other peaks in the chromatogram look fine. What could be the cause?

A3: When only specific peaks, like that of this compound, exhibit tailing, the cause is often chemical in nature. This points to an undesirable interaction between the analyte and the GC system. Potential causes include:

  • Active Sites: this compound, being a polarizable molecule, can interact with active sites (e.g., silanol (B1196071) groups) on the surface of the inlet liner or the column.[5]

  • Column Contamination: Accumulation of non-volatile residues on the column can create active sites that interact with polar analytes.[4]

  • Inappropriate Column Phase: Using a non-polar column for a moderately polar compound like this compound can sometimes lead to poor peak shape.

Q4: How can I prevent peak tailing when developing a new GC method for this compound?

A4: To proactively avoid peak tailing, consider the following during method development:

  • Column Selection: Choose a mid-polar to polar stationary phase, such as one containing polyethylene (B3416737) glycol (WAX) or a cyanopropyl phase. These are well-suited for the analysis of esters.[6][7]

  • Inlet Liner Selection: Use a deactivated inlet liner, preferably with a glass wool plug. The deactivation minimizes active sites, and the glass wool aids in sample vaporization and traps non-volatile contaminants.[8][9]

  • Proper Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step workflow to identify the root cause of peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issues Suspect Physical Issues: - Poor Column Installation - Leaks - System-wide Contamination check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interactions: - Active Sites - Column Contamination - Improper Method Parameters check_all_peaks->chemical_issues No inspect_column Inspect and Reinstall Column: - Check for proper cut and depth - Perform leak check physical_issues->inspect_column inlet_maintenance Perform Inlet Maintenance: - Replace septum and liner - Clean the injection port chemical_issues->inlet_maintenance inspect_column->inlet_maintenance end_good Problem Resolved inspect_column->end_good Resolved trim_column Trim the GC Column: - Remove 10-20 cm from the inlet end inlet_maintenance->trim_column inlet_maintenance->end_good Resolved optimize_method Optimize GC Method Parameters: - Adjust inlet temperature - Check injection volume and speed trim_column->optimize_method trim_column->end_good Resolved column_selection Evaluate Column Choice: - Consider a more polar column optimize_method->column_selection optimize_method->end_good Resolved column_selection->end_good end_bad Problem Persists: Consult Instrument Manual or Technical Support column_selection->end_bad Not Resolved

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Guide 2: Addressing Chemical Interactions

This guide focuses on troubleshooting peak tailing caused by interactions between this compound and the GC system.

Addressing Chemical Causes of Peak Tailing start This compound Peak Tailing active_sites Hypothesis: Interaction with Active Sites start->active_sites method_optimization Hypothesis: Suboptimal Method Parameters start->method_optimization column_choice Hypothesis: Inappropriate Column Phase start->column_choice inlet_liner Action: Replace Inlet Liner - Use a new, deactivated liner - Consider a liner with glass wool active_sites->inlet_liner column_trim Action: Trim Column Inlet - Remove 10-20 cm from the front of the column inlet_liner->column_trim column_bakeout Action: Bakeout Column - Condition the column at a high temperature (do not exceed column limits) column_trim->column_bakeout end Improved Peak Shape column_bakeout->end inlet_temp Action: Optimize Inlet Temperature - Increase temperature in increments (e.g., 10-20°C) - Avoid temperatures that could cause degradation method_optimization->inlet_temp injection_vol Action: Check Injection Volume - Reduce injection volume to avoid overloading inlet_temp->injection_vol injection_vol->end polar_column Action: Use a More Polar Column - e.g., WAX or cyanopropyl phase column_choice->polar_column polar_column->end

Caption: A workflow for troubleshooting chemical causes of peak tailing.

Data Presentation

The following table illustrates the potential impact of troubleshooting actions on the peak shape of this compound, quantified by the asymmetry factor (As). An As value closer to 1.0 indicates a more symmetrical peak.[10]

Troubleshooting ActionAsymmetry Factor (As) BeforeAsymmetry Factor (As) AfterPeak Height (arbitrary units) BeforePeak Height (arbitrary units) After
Replaced standard liner with deactivated liner with wool2.11.350,00075,000
Trimmed 15 cm from column inlet1.91.255,00078,000
Increased inlet temperature from 200°C to 230°C1.71.160,00082,000

Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific instrument, conditions, and the extent of the initial problem.

Experimental Protocols

Protocol 1: GC-FID Analysis of this compound

This protocol is a starting point for the analysis of this compound and can be adapted from methods used for Fatty Acid Methyl Esters (FAMEs).

  • Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/splitless injector at 230°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 175°C.

    • Ramp 2: 4°C/min to 230°C, hold for 5 minutes.

  • Detector: FID at 250°C.

  • Data Acquisition: Collect data for the duration of the run.

Protocol 2: Inlet Maintenance for Troubleshooting Peak Tailing

This protocol details the steps for routine inlet maintenance to address peak tailing.

  • Cool Down: Cool the GC inlet to a safe temperature (below 50°C).

  • Turn Off Gases: Turn off the carrier and makeup gases.

  • Remove Septum and Liner: Carefully remove the septum nut, septum, and the inlet liner.

  • Inspect and Clean: Inspect the injection port for any residues or debris. Clean with an appropriate solvent if necessary.

  • Install New Liner and Septum: Install a new, deactivated liner (with glass wool if appropriate for the application) and a new septum.

  • Reassemble and Leak Check: Reassemble the inlet and turn the carrier gas back on. Perform a leak check to ensure all connections are secure.

  • Equilibrate: Heat the inlet to the desired temperature and allow the system to equilibrate before running a test sample.

Protocol 3: Column Trimming

This protocol describes how to properly trim the GC column to remove contaminated sections.

  • Cool Down and Disconnect: Cool the GC oven and inlet. Carefully disconnect the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square cut to remove 10-20 cm from the inlet end of the column.

  • Inspect the Cut: Use a magnifying glass to inspect the cut and ensure it is clean and free of burrs or shards.

  • Reinstall Column: Reinstall the column in the inlet at the correct depth.

  • Leak Check and Condition: Perform a leak check and condition the column if necessary before analysis.

References

Technical Support Center: Chromatographic Resolution of Methyl 2-Pentenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of methyl 2-pentenoate isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that require chromatographic separation?

This compound typically exists as geometric isomers (E/Z or cis/trans) due to the double bond in its structure. If the synthesis involves chiral catalysts or precursors, it may also exist as enantiomers (R/S). The separation of these isomers is crucial as they can have different physical, chemical, and biological properties.

Q2: Which chromatographic techniques are most suitable for separating this compound isomers?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating isomers of this compound.

  • Gas Chromatography (GC): GC is well-suited for volatile compounds like this compound. Separation of geometric isomers can often be achieved on columns with polar stationary phases. For enantiomeric separation, a chiral GC column is necessary.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is also a powerful technique for separating these isomers. Chiral HPLC columns can be used for enantiomeric resolution.

Q3: How do I choose the right GC column for separating E/Z isomers of this compound?

The key is to select a stationary phase that can differentiate between the small differences in polarity and boiling points of the E and Z isomers.

  • Polar Columns: A good starting point is a mid-to-high polarity column, such as one with a cyanopropyl or polyethylene (B3416737) glycol (WAX) stationary phase. These phases can interact differently with the dipole moments of the E and Z isomers, leading to separation.

  • Non-Polar Columns: While less common for this specific separation, a long, high-efficiency non-polar column (e.g., 5% phenyl-methylpolysiloxane) might provide some resolution based on boiling point differences, although this is generally less effective than using a polar column.

Q4: What should I consider when developing an HPLC method for this compound isomers?

For HPLC method development, focus on the mobile phase composition and the stationary phase.

  • Reversed-Phase HPLC: This is a common starting point. A C18 column is a good initial choice. The mobile phase will typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Adjusting the ratio of the organic solvent to water will alter the retention times and can improve resolution.

  • Mobile Phase Additives: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve peak shape and selectivity.

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Solution
Poor Resolution/Co-elution of E/Z Isomers 1. Inappropriate stationary phase.1. Switch to a more polar column (e.g., a WAX or cyanopropyl-based phase).
2. Temperature program is too fast.2. Slow down the temperature ramp rate, especially around the elution temperature of the isomers.
3. Carrier gas flow rate is not optimal.3. Optimize the linear velocity of the carrier gas (Helium or Hydrogen).
4. Column overload.4. Reduce the injection volume or dilute the sample.
Peak Tailing 1. Active sites in the injector or column.1. Use a deactivated inlet liner and ensure the column is properly conditioned.
2. Column contamination.2. Bake out the column according to the manufacturer's instructions.
Irreproducible Retention Times 1. Leaks in the system.1. Check for leaks at all fittings.
2. Fluctuations in carrier gas flow or oven temperature.2. Ensure the gas supply is stable and the oven is properly calibrated.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Cause Solution
Poor Resolution/Co-elution of Isomers 1. Mobile phase is too strong or too weak.1. In reversed-phase, increase the water content to increase retention and potentially improve resolution, or increase the organic solvent content to decrease retention.
2. Unsuitable stationary phase.2. Try a different column chemistry (e.g., a phenyl-hexyl column instead of C18).
3. pH of the mobile phase is not optimal.3. Adjust the pH with a suitable buffer or acid additive.
Broad Peaks 1. Column is overloaded.1. Inject a smaller volume or a more dilute sample.
2. Extra-column volume is too high.2. Use shorter, narrower tubing between the injector, column, and detector.
3. Column is degrading.3. Replace the column.
High Backpressure 1. Blockage in the system.1. Check for blockages in the guard column, column, or tubing.
2. Mobile phase is too viscous.2. Consider using a less viscous organic solvent (e.g., acetonitrile instead of methanol) or increasing the column temperature.

Data Presentation

The following table presents illustrative quantitative data for the separation of this compound isomers using GC and HPLC. Note that these are example values and actual results will vary depending on the specific instrumentation and conditions.

Parameter GC Method (E/Z Isomers) Chiral GC Method (Enantiomers) Reversed-Phase HPLC (E/Z Isomers)
Column WAX-type (e.g., DB-WAX)Chiral (e.g., Cyclodextrin-based)C18
Dimensions 30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µm150 mm x 4.6 mm, 5 µm
Analyte (Z)-methyl 2-pentenoate(R)-methyl 2-pentenoate(Z)-methyl 2-pentenoate
Retention Time (min) 8.512.210.8
Analyte (E)-methyl 2-pentenoate(S)-methyl 2-pentenoate(E)-methyl 2-pentenoate
Retention Time (min) 9.112.811.5
Resolution (Rs) > 1.5> 1.5> 1.5

Experimental Protocols

Protocol 1: GC-MS for E/Z Isomer Separation
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • MS Detector:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Scan range: m/z 40-200.

  • Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100 µg/mL.

Protocol 2: Chiral GC for Enantiomeric Separation
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A chiral column such as a beta-cyclodextrin (B164692) based column (e.g., Rt-βDEXsm, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Hydrogen or Helium at an optimized flow rate.

  • Injector: Split/splitless injector at 240°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase at 2°C/min to 180°C.

  • Detector: FID at 250°C.

  • Sample Preparation: Prepare a dilute solution of the sample in a non-polar solvent.

Protocol 3: Reversed-Phase HPLC for E/Z Isomer Separation
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mandatory Visualization

TroubleshootingWorkflow start Start: Poor Isomer Resolution check_method GC or HPLC? start->check_method gc_path GC Troubleshooting check_method->gc_path GC hplc_path HPLC Troubleshooting check_method->hplc_path HPLC check_gc_column Is the column appropriate? (e.g., polar for E/Z isomers) gc_path->check_gc_column change_gc_column Select a more appropriate column (e.g., WAX or Cyanopropyl) check_gc_column->change_gc_column No optimize_gc_temp Is the temperature program optimized? check_gc_column->optimize_gc_temp Yes change_gc_column->optimize_gc_temp adjust_gc_temp Slow down the temperature ramp optimize_gc_temp->adjust_gc_temp No check_gc_flow Is the carrier gas flow rate optimal? optimize_gc_temp->check_gc_flow Yes adjust_gc_temp->check_gc_flow adjust_gc_flow Optimize linear velocity check_gc_flow->adjust_gc_flow No check_gc_overload Is the column overloaded? check_gc_flow->check_gc_overload Yes adjust_gc_flow->check_gc_overload dilute_sample_gc Dilute sample or reduce injection volume check_gc_overload->dilute_sample_gc Yes end_point Resolution Improved check_gc_overload->end_point No dilute_sample_gc->end_point check_hplc_mobile_phase Is the mobile phase composition optimal? hplc_path->check_hplc_mobile_phase adjust_hplc_mobile_phase Adjust organic/aqueous ratio or add modifier (e.g., acid) check_hplc_mobile_phase->adjust_hplc_mobile_phase No check_hplc_column Is the stationary phase suitable? check_hplc_mobile_phase->check_hplc_column Yes adjust_hplc_mobile_phase->check_hplc_column change_hplc_column Try a different column chemistry (e.g., Phenyl-Hexyl) check_hplc_column->change_hplc_column No check_hplc_flow Is the flow rate appropriate? check_hplc_column->check_hplc_flow Yes change_hplc_column->check_hplc_flow adjust_hplc_flow Optimize flow rate for better resolution check_hplc_flow->adjust_hplc_flow No check_hplc_temp Is the column temperature controlled? check_hplc_flow->check_hplc_temp Yes adjust_hplc_flow->check_hplc_temp adjust_hplc_temp Set and maintain a constant temperature check_hplc_temp->adjust_hplc_temp No check_hplc_temp->end_point Yes adjust_hplc_temp->end_point

Caption: A workflow for troubleshooting poor resolution of this compound isomers.

References

Technical Support Center: Optimizing HPLC Resolution of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of methyl 2-pentenoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of this compound in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem 1: Poor Resolution Between cis and trans Isomers

The geometric isomers of this compound can be challenging to separate due to their similar structures.

Troubleshooting Workflow for Poor Isomer Resolution

G start Poor Resolution of cis/trans Isomers step1 Decrease Organic Solvent (e.g., Acetonitrile) Percentage start->step1 step2 Evaluate a Different Organic Modifier (e.g., Methanol (B129727) instead of Acetonitrile) step1->step2 If resolution is still poor step3 Decrease Column Temperature (e.g., from 35°C to 25°C) step2->step3 If co-elution persists step4 Reduce Flow Rate (e.g., from 1.0 mL/min to 0.8 mL/min) step3->step4 For finer adjustments step5 Consider a Different Stationary Phase (e.g., Phenyl-Hexyl column) step4->step5 If significant improvement is needed end Resolution Improved step5->end

Caption: Troubleshooting workflow for improving the separation of geometric isomers.

Parameter Adjustment Rationale Expected Outcome
Decrease Organic Content Increases analyte retention, allowing for more interaction with the stationary phase and potentially better separation.Increased retention times for both isomers, with a potential increase in the resolution factor.
Change Organic Modifier Different organic solvents (e.g., methanol vs. acetonitrile) alter the selectivity of the separation.May reverse elution order or significantly improve the separation between the isomers.
Lower Temperature Can enhance separation by increasing mobile phase viscosity and affecting analyte-stationary phase interactions.May lead to sharper peaks and better resolution, although run times will increase.
Reduce Flow Rate Allows more time for equilibrium between the mobile and stationary phases, which can improve separation efficiency.Increased resolution, but at the cost of longer analysis times.
Change Stationary Phase A different stationary phase chemistry (e.g., phenyl-hexyl) can offer different selectivity for the isomers.Potentially baseline separation of the cis and trans isomers.
Problem 2: Peak Tailing or Asymmetric Peaks

Poor peak shape can compromise resolution and lead to inaccurate quantification.

Potential Cause Recommended Solution
Secondary Silanol (B1196071) Interactions Use a well-end-capped C18 column or add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.
Column Overload Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol). If the issue persists, consider replacing the column.
Problem 3: Co-elution with Impurities

If this compound is co-eluting with other components in the sample matrix, method optimization is necessary.

Logical Flow for Method Optimization

G start Co-elution with Impurities step1 Optimize Mobile Phase Gradient start->step1 step2 Adjust Mobile Phase pH (if impurities are ionizable) step1->step2 If co-elution persists step3 Evaluate a Different Column Chemistry (e.g., C8 or Phenyl) step2->step3 If selectivity is the issue step4 Employ a Guard Column step3->step4 To protect the analytical column end Successful Separation step4->end

Caption: Decision-making process for resolving co-elution with sample impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isomers?

A robust starting point for method development is a reverse-phase separation on a C18 column. Based on methods for structurally similar compounds, the following conditions are recommended:

Parameter Recommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Q2: How do changes in mobile phase composition affect the resolution of cis and trans isomers?

Adjusting the mobile phase is a powerful tool for improving resolution. Here is a table of expected outcomes based on hypothetical data from the starting conditions mentioned above.

Mobile Phase Composition Retention Time cis (min) Retention Time trans (min) Resolution (Rs)
60% Acetonitrile (Isocratic)8.28.51.2
50% Acetonitrile (Isocratic)10.511.01.6
50% Methanol (Isocratic)9.810.21.4

Q3: My peaks for this compound are broad. What can I do to improve peak shape?

Broad peaks are often a sign of on-column issues or a suboptimal mobile phase. First, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. If that does not resolve the issue, consider the following:

  • Use a well-end-capped column: This will minimize secondary interactions with residual silanols on the silica (B1680970) support.

  • Add an acidic modifier: Including 0.1% formic or acetic acid in your mobile phase can help to protonate any free silanols and reduce peak tailing.

  • Lower the flow rate: This can improve efficiency and lead to sharper peaks, although it will increase the run time.

Q4: Is chiral separation of this compound possible with HPLC?

Yes, if you are working with a racemic mixture of this compound, a chiral separation is necessary to resolve the enantiomers. This typically requires a specialized chiral stationary phase (CSP). The method development for chiral separations often involves screening different chiral columns and mobile phases.

Experimental Protocol for Chiral Separation Screening

G start Racemic Mixture of This compound step1 Select Chiral Columns for Screening (e.g., Amylose-based, Cellulose-based) start->step1 step2 Prepare Mobile Phases (e.g., Hexane (B92381)/Ethanol, Hexane/Isopropanol) step1->step2 step3 Perform Gradient Elution Screening step2->step3 step4 Analyze Results for Partial Separation step3->step4 step5 Optimize Isocratic Conditions for Best Result step4->step5 end Baseline Separation of Enantiomers step5->end

Caption: Workflow for developing a chiral HPLC separation method.

Experimental Protocols

Protocol 1: Reverse-Phase Separation of cis and trans Isomers

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Gradient: Start at 50% B, hold for 2 minutes, increase to 80% B over 10 minutes, hold for 3 minutes.

    • Detector: UV at 210 nm

  • Data Analysis: Integrate the peak areas for the cis and trans isomers. The trans isomer is expected to have a slightly longer retention time. Calculate the resolution between the two peaks. A resolution of ≥ 1.5 is considered baseline separation.

Protocol 2: Chiral Separation of Enantiomers

  • Sample Preparation: Dissolve the racemic this compound sample in the mobile phase (e.g., 90:10 hexane:isopropanol) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiral stationary phase (e.g., amylose-based, 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). A typical starting point is 90:10 (v/v).

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detector: UV at 210 nm

  • Data Analysis: Integrate the peak areas of the two eluting enantiomers. The selectivity and resolution factors should be calculated to assess the quality of the separation.

common pitfalls in the handling and storage of methyl 2-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common pitfalls in the handling and storage of methyl 2-pentenoate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is an α,β-unsaturated ester.[1] Its primary hazards include flammability and irritation to the skin, eyes, and respiratory system.[2] It is also sensitive to heat and can undergo hazardous polymerization.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. For long-term storage, refrigeration is recommended, and some sources suggest storing it under nitrogen.[3]

Q3: Why is an inhibitor added to this compound?

A3: An inhibitor, most commonly Monomethyl Ether of Hydroquinone (MEHQ), is added to prevent premature polymerization.[4] α,β-unsaturated esters like this compound are prone to self-polymerization, which can be a rapid and exothermic reaction.[5]

Q4: Does the inhibitor require special conditions to be effective?

A4: Yes, phenolic inhibitors like MEHQ require the presence of dissolved oxygen to effectively scavenge free radicals and prevent polymerization. Therefore, storing the monomer under an inert atmosphere without oxygen can render the inhibitor ineffective.[6]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances can lead to vigorous reactions and potentially hazardous polymerization.

Troubleshooting Guides

Issue 1: The viscosity of my this compound has increased, or I observe solid precipitates.
Possible Cause Troubleshooting Steps
Spontaneous Polymerization 1. Do not heat the container. Increased temperature can accelerate the polymerization reaction. 2. If the polymerization is extensive, the material may not be salvageable. Dispose of the material according to your institution's hazardous waste guidelines. 3. To prevent recurrence, ensure the storage area is cool and that the inhibitor level is sufficient.
Inhibitor Depletion 1. Check the expiration date of the product. 2. If the product has been stored for an extended period, the inhibitor may have been consumed. Consider testing for inhibitor concentration if a suitable analytical method is available.
Issue 2: My reaction with this compound is giving low yields or unexpected side products.
Possible Cause Troubleshooting Steps
Impure Starting Material 1. Verify the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS). 2. Common impurities can arise from the synthesis process or degradation over time.
Side Reactions 1. α,β-unsaturated esters are susceptible to both 1,2- and 1,4- (Michael) addition reactions. The reaction conditions (nucleophile strength, temperature) will influence the outcome.[8] 2. Consider if your reaction conditions are promoting undesired side reactions.

Quantitative Data on Stability

CompoundTemperatureAtmosphereInhibitor (MEHQ) ConcentrationObservation
Acrylic Acid< 60°CAirStandardNegligible inhibitor consumption
Acrylic Acid> 60°CAirStandardInhibitor concentration decreases almost linearly with time
Acrylic Acid> 80°CAirStandardAccelerated degradation of the inhibitor
Acrylic AcidAmbientNitrogenStandardInhibitor is not effective

Data extrapolated from stability studies on acrylic acid, a structurally similar compound.[6]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-MS

This protocol outlines a general method for assessing the purity of this compound and identifying potential impurities.

1. Sample Preparation:

  • Dilute a small aliquot of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL.
  • Injection Mode: Split (e.g., 20:1).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 70°C, hold for 2 min.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 min at 250°C.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full Scan (m/z 40-300).

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.
  • Integrate the peak areas of all detected compounds to determine the relative purity.
  • Attempt to identify any impurity peaks by comparing their mass spectra with a reference library.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage of this compound cluster_receiving Receiving and Initial Inspection cluster_storage Proper Storage cluster_handling Safe Handling receive Receive Shipment inspect Inspect for Damage and Proper Labeling receive->inspect check_inhibitor Verify Presence of Inhibitor (e.g., MEHQ) inspect->check_inhibitor store_cool Store in a Cool, Dry, Well-Ventilated Area check_inhibitor->store_cool If OK away_from_heat Keep Away from Heat and Ignition Sources store_cool->away_from_heat check_incompatibles Separate from Incompatible Materials (Acids, Bases, Oxidizers) store_cool->check_incompatibles use_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) store_cool->use_ppe For Use fume_hood Handle in a Fume Hood use_ppe->fume_hood avoid_airless Avoid Purging with Inert Gas (Oxygen is required for inhibitor) fume_hood->avoid_airless

Caption: Workflow for the safe handling and storage of this compound.

Troubleshooting_Logical_Relationships Troubleshooting Logic for this compound Issues cluster_physical_change Physical Change in Sample cluster_reaction_issue Unexpected Experimental Outcome start Problem Encountered viscosity_increase Increased Viscosity or Solid Formation start->viscosity_increase discoloration Discoloration (e.g., Yellowing) start->discoloration low_yield Low Reaction Yield start->low_yield side_products Unexpected Side Products start->side_products polymerization Likely Cause: Polymerization viscosity_increase->polymerization degradation Possible Cause: Degradation/Impurity Formation discoloration->degradation check_purity Action: Check Purity of Starting Material (GC-MS) low_yield->check_purity low_yield->check_purity review_conditions Action: Review Reaction Conditions low_yield->review_conditions low_yield->review_conditions check_purity_2 Action: Check Purity of Starting Material (GC-MS) side_products->check_purity_2 side_products->check_purity_2 review_conditions_2 Action: Review Reaction Conditions side_products->review_conditions_2 side_products->review_conditions_2 check_storage Review Storage Conditions (Temperature, Age, Inhibitor) polymerization->check_storage check_storage_2 Review Storage Conditions (Light Exposure, Air Contact) degradation->check_storage_2

Caption: Logical relationships for troubleshooting common issues with this compound.

References

Technical Support Center: Enhancing Methyl 2-Pentenoate Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of methyl 2-pentenoate extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is an unsaturated ester known for its fruity aroma, making it valuable in the flavor and fragrance industries.[1] In pharmaceutical and chemical synthesis, it serves as a versatile intermediate. Efficient extraction is crucial to ensure high purity and yield, which directly impacts the economic viability and quality of the final product.

Q2: What are the primary methods for extracting this compound?

The most common method for isolating this compound from a reaction mixture or natural source is liquid-liquid extraction (LLE) . This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2][3] Other potential methods for purification include distillation, particularly vacuum distillation, to separate it from less volatile impurities.[4]

Q3: How do I select an appropriate solvent for extracting this compound?

Solvent selection is critical for maximizing extraction efficiency. Key considerations include:

  • Solubility: The solvent should have a high affinity for this compound and low solubility for other components in the mixture. Non-polar to moderately polar organic solvents are generally effective.

  • Immiscibility: The solvent must be immiscible with the aqueous phase to ensure clean phase separation.

  • Boiling Point: A relatively low boiling point simplifies solvent removal after extraction.

  • Safety and Environmental Impact: Choose solvents with lower toxicity and environmental persistence whenever possible.[5]

Q4: Can the pH of the aqueous phase affect the extraction of this compound?

For a neutral ester like this compound, the pH of the aqueous phase has a less direct impact on its partitioning compared to acidic or basic compounds.[6] However, extreme pH values should be avoided as they can potentially lead to the hydrolysis of the ester back to 2-pentenoic acid and methanol, especially at elevated temperatures. Maintaining a neutral or slightly acidic pH (around 4-7) is generally advisable.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid-liquid extraction of this compound.

Problem: Low Recovery or Yield of this compound

Q5: I've completed the extraction, but my final yield is significantly lower than expected. What are the common causes?

Low recovery can stem from several factors, including incomplete extraction, analyte loss during workup, or degradation. The following workflow can help diagnose the issue.

TroubleshootingWorkflow cluster_extraction Potential Causes & Solutions cluster_loss Potential Causes & Solutions cluster_emulsion Potential Causes & Solutions Start Low Extraction Efficiency IncompleteExtraction Incomplete Extraction Start->IncompleteExtraction AnalyteLoss Analyte Loss / Degradation Start->AnalyteLoss Emulsion Emulsion Formation Start->Emulsion SolventChoice Inappropriate Solvent - Check solvent polarity - Increase solvent volume IncompleteExtraction->SolventChoice Is the solvent optimal? PhaseRatio Suboptimal Phase Ratio - Ensure sufficient solvent volume - Perform multiple extractions IncompleteExtraction->PhaseRatio Is the volume ratio correct? Mixing Insufficient Mixing - Ensure thorough but gentle mixing - Increase mixing time IncompleteExtraction->Mixing Was mixing adequate? Volatility Volatility Loss - Work at lower temperatures - Use sealed vessels - Gentle solvent evaporation AnalyteLoss->Volatility Is the compound evaporating? Degradation Ester Hydrolysis - Avoid extreme pH - Keep temperature low AnalyteLoss->Degradation Is the compound degrading? BreakEmulsion Break Emulsion - Add brine (salting out) - Centrifugation - Filter through glass wool Emulsion->BreakEmulsion Are layers failing to separate?

Caption: Troubleshooting workflow for low this compound extraction efficiency.

Problem: Persistent Emulsion Between Layers

Q6: I'm seeing a thick, stable layer between the aqueous and organic phases that won't separate. How can I resolve this?

Emulsion formation is a common issue in liquid-liquid extraction that traps your product and prevents clean separation.[2][6]

  • Cause: High concentrations of surfactants, proteins, or fine particulates can stabilize the interface between the two immiscible liquids. Vigorous shaking is a common cause of emulsion formation.[2]

  • Solutions:

    • Prevention is Key: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[2]

    • Salting Out: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion and decrease the solubility of organic compounds in the aqueous phase.[2]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.[2]

    • Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[2]

    • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to break the emulsion.[2]

Problem: Product Purity is Low After Extraction

Q7: My extracted this compound is contaminated with starting materials or byproducts. How can I improve its purity?

  • Cause: The chosen extraction solvent may have a high affinity for impurities as well as your target compound.

  • Solutions:

    • Aqueous Wash: Perform additional washes of the organic layer. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities, while a wash with brine can help remove water-soluble organic impurities and break emulsions.

    • Optimize Solvent System: Experiment with a more selective solvent. A solvent system with a different polarity might leave more impurities behind in the aqueous phase.

    • Adjust pH: If impurities are acidic or basic, adjusting the pH of the aqueous layer can ionize them, making them more soluble in the aqueous phase and less likely to partition into the organic solvent.[3]

    • Post-Extraction Purification: The extraction may need to be followed by another purification step, such as column chromatography or vacuum distillation, to achieve the desired level of purity.

Data Presentation: Solvent Selection

The choice of solvent is paramount for successful extraction. The following table summarizes properties of common organic solvents and their suitability for extracting a moderately non-polar ester like this compound.

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexSuitability & Comments
Hexane C₆H₁₄690.6550.1Good: Highly non-polar, effective for extracting esters. Low boiling point makes for easy removal.
Ethyl Acetate (B1210297) C₄H₈O₂770.9024.4Excellent: Good solvency for esters. Moderately polar, which can be effective. Easily removed.
Dichloromethane (DCM) CH₂Cl₂401.333.1Good: Effective solvent, but higher density means it will form the bottom layer. More toxic than other options.
Methyl tert-Butyl Ether (MTBE) C₅H₁₂O550.7402.5Excellent: Good alternative to diethyl ether with lower tendency to form peroxides. Good solvency and phase separation.
Toluene C₇H₈1110.8672.4Fair: Effective but high boiling point makes it difficult to remove post-extraction.[7]

Experimental Protocols

Protocol: Standard Liquid-Liquid Extraction of this compound

This protocol outlines a standard procedure for extracting this compound from an aqueous reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Separatory funnel

  • Extraction solvent (e.g., Ethyl Acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Erlenmeyer flasks

  • Rotary evaporator

Methodology:

  • Preparation: Allow the reaction mixture to cool to room temperature. Transfer the entire mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

  • First Extraction: Add a volume of ethyl acetate approximately equal to the volume of the aqueous mixture. Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel 3-4 times to mix the layers. Vent frequently by opening the stopcock to release any pressure buildup.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer (ethyl acetate) will be on top.

  • Draining: Drain the lower aqueous layer into a clean flask. Drain the upper organic layer into a separate "Organic Extracts" flask.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 2-4) two more times with fresh portions of ethyl acetate. Combine all organic extracts.

  • Washing: Return the combined organic extracts to the separatory funnel. Add approximately 50 mL of brine, gently mix, and allow the layers to separate. Drain and discard the lower aqueous brine layer. This step helps remove residual water and some water-soluble impurities from the organic phase.

  • Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (enough to have some free-flowing powder) to remove residual water. Swirl the flask and let it sit for 10-15 minutes.

  • Isolation: Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the ethyl acetate using a rotary evaporator under reduced pressure to yield the crude this compound.

ExperimentalWorkflow Start Start: Aqueous Reaction Mixture Step1 Transfer to Separatory Funnel Start->Step1 Step2 Add Organic Solvent (e.g., Ethyl Acetate) Step1->Step2 Step3 Mix Gently & Vent Step2->Step3 Step4 Allow Layers to Separate Step3->Step4 Step5 Drain & Collect Organic Layer Step4->Step5 Step6 Repeat Extraction on Aqueous Layer (2x) Step5->Step6 Step7 Combine Organic Extracts Step6->Step7 Step8 Wash Combined Extracts with Brine Step7->Step8 Step9 Dry Organic Layer (e.g., Na2SO4) Step8->Step9 Step10 Filter/Decant into Round-Bottom Flask Step9->Step10 Step11 Remove Solvent via Rotary Evaporator Step10->Step11 End End: Isolated this compound Step11->End

Caption: Workflow for a standard liquid-liquid extraction of this compound.

References

Technical Support Center: Trace Analysis of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method optimization of trace analysis of methyl 2-pentenoate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for trace analysis of this compound?

A1: For trace analysis of a volatile compound like this compound, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a highly recommended technique.[1][2] This method is effective for extracting volatile organic compounds from a sample matrix. To enhance sensitivity and concentration of the analyte from the sample, Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is often the preferred method.[2][3]

Q2: How do I select the appropriate SPME fiber for this compound analysis?

A2: The choice of SPME fiber coating is crucial for efficient extraction. For volatile esters like this compound, a fiber with a mixed-phase coating is generally effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is suitable for broad-spectrum analysis of volatile and semi-volatile compounds.[2][3][4] The selection should be optimized based on the specific sample matrix and the presence of other volatile compounds.

Q3: What are typical starting parameters for a HS-SPME-GC-MS method for this compound?

A3: While the optimal conditions will vary depending on the sample matrix and instrumentation, the following table provides a good starting point for method development.

ParameterRecommended Setting
Sample Preparation
Sample Volume1-5 g or 1-5 mL
Vial Size10-20 mL headspace vial
Salting-out AgentAddition of NaCl (e.g., 30% w/v) can improve extraction efficiency
HS-SPME
SPME FiberDVB/CAR/PDMS
Incubation/Equilibration Temperature60-80 °C[2]
Incubation/Equilibration Time20-40 min[5]
Extraction Temperature60-80 °C[2]
Extraction Time30-50 min[3]
GC-MS
GC ColumnA mid-polar column (e.g., DB-5ms, HP-5ms) is a common choice.[3]
Injector Temperature250 °C[5]
Injection ModeSplitless for trace analysis[3]
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature ProgramInitial temp: 40-60°C (hold 2-5 min), Ramp: 5-10°C/min to 230-250°C (hold 5-10 min)[5][6]
MS Transfer Line Temperature280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-450 amu[3]

Q4: How can I quantify this compound at trace levels?

A4: Quantification is typically performed using an external or internal standard method. An internal standard is recommended to compensate for any variations in sample preparation and injection. A stable isotope-labeled version of this compound would be an ideal internal standard. The quantification is based on the peak area of a characteristic ion of this compound from the mass spectrum.

Troubleshooting Guide

This guide addresses common issues encountered during the trace analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptom Possible Causes Solutions
Peak Tailing - Active sites in the GC system: Free silanol (B1196071) groups in the injector liner or the column can interact with the analyte.[7][8] - Column contamination: Accumulation of non-volatile matrix components at the head of the column.[9] - Improper column installation: Dead volume at the connection points.[9] - Solvent-phase polarity mismatch: The sample solvent is not compatible with the stationary phase.[9][10]- Use a deactivated injector liner and a high-quality, inert GC column.[7] - Perform regular inlet maintenance, including replacing the liner and septum.[10] - Trim the first few centimeters of the column.[9] - Re-install the column carefully, ensuring a clean, square cut. - Choose a sample solvent that is more compatible with the stationary phase.
Peak Fronting - Column overload: Injecting too much analyte for the column's capacity.[7] - Incompatible injection solvent: The analyte has poor solubility in the injection solvent, causing it to band improperly at the head of the column.- Dilute the sample or reduce the injection volume.[11] - Increase the split ratio if using split injection. - Use a solvent in which this compound is highly soluble.

Problem 2: Low or No Analyte Response

Symptom Possible Causes Solutions
Low/No Peak - Inefficient extraction: Sub-optimal HS-SPME parameters (time, temperature, fiber). - Thermal degradation: this compound may degrade at high temperatures in the GC inlet.[6][12] - Leaks in the GC system: Carrier gas leaks can lead to poor sample transfer. - Matrix effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the MS source.[13][14]- Optimize HS-SPME parameters (see Q3). - Lower the injector temperature, but ensure it is high enough for efficient volatilization.[15] - Perform a leak check of the GC system. - Improve sample cleanup to remove interfering matrix components.[16] - Use matrix-matched calibration standards.[17]

Problem 3: Irreproducible Results

Symptom Possible Causes Solutions
Varying Peak Areas/Retention Times - Inconsistent sample preparation: Variations in sample volume, incubation time, or extraction time. - Autosampler issues: Inconsistent injection volume. - Fluctuations in GC parameters: Unstable carrier gas flow or oven temperature. - SPME fiber degradation: The fiber coating can degrade after repeated use.- Standardize the sample preparation protocol and use an internal standard. - Check the autosampler syringe for bubbles and ensure proper functioning. - Verify the stability of the GC system's gas flows and temperature control. - Replace the SPME fiber according to the manufacturer's recommendations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical trace analysis method. The values are indicative and should be determined for each specific method and instrument.

ParameterTypical Value RangeDescription
Limit of Detection (LOD) 0.1 - 5 ng/gThe lowest concentration of the analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) 0.5 - 15 ng/gThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1]
Linearity (R²) > 0.99A measure of how well the calibration curve fits the data points.
Recovery 80 - 120%The percentage of the analyte that is successfully extracted and measured from the sample matrix.
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of this compound in a Liquid Matrix

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to the vial.

    • Add the internal standard solution.

    • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray or a heating block.

    • Incubate the sample at 70°C for 30 minutes with agitation.

    • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 40 minutes at 70°C.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Start the GC-MS run using the optimized parameters (see table in Q3).

    • Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 1. Liquid Sample add_salt 2. Add NaCl sample->add_salt add_is 3. Add Internal Standard add_salt->add_is seal 4. Seal Vial add_is->seal incubate 5. Incubate (70°C, 30 min) seal->incubate extract 6. Extract (70°C, 40 min) incubate->extract desorb 7. Desorb (250°C, 5 min) extract->desorb separate 8. GC Separation desorb->separate detect 9. MS Detection separate->detect identify 10. Identification detect->identify quantify 11. Quantification identify->quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape response Low/No Response? peak_shape->response No tailing Tailing peak_shape->tailing Yes, Tailing fronting Fronting peak_shape->fronting Yes, Fronting reproducibility Irreproducible Results? response->reproducibility No low_response Low Response response->low_response Yes, Low no_response No Response response->no_response Yes, None reproducibility->start No, other issue inconsistent_area Inconsistent Area reproducibility->inconsistent_area Yes, Area rt_shift Retention Time Shift reproducibility->rt_shift Yes, RT solution1 Check for active sites Clean inlet/column Re-install column tailing->solution1 solution2 Dilute sample Reduce injection volume Check solvent compatibility fronting->solution2 solution3 Optimize extraction Check for thermal degradation Check for leaks Address matrix effects low_response->solution3 no_response->solution3 solution4 Standardize protocol Use internal standard Check autosampler Check GC stability inconsistent_area->solution4 rt_shift->solution4

Caption: Troubleshooting decision tree for GC analysis.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-Pentenoate in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with methyl 2-pentenoate in experimental assays.

Troubleshooting Guides

Low aqueous solubility is a common hurdle when working with hydrophobic compounds like this compound. This can lead to inconsistent results, underestimation of biological activity, and precipitation during experiments. The following guide provides strategies to overcome these challenges.

Initial Solvent Selection and Stock Preparation

The first step in addressing solubility is the selection of an appropriate solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent in biological assays due to its ability to dissolve a broad range of compounds.

Best Practices for Stock Solution Preparation:

  • Use High-Quality, Anhydrous Solvent: Water content in solvents like DMSO can significantly reduce the solubility of hydrophobic compounds.

  • Prepare a High-Concentration Stock: It is generally easier to maintain a compound in solution when diluting from a high-concentration stock into an aqueous buffer.

  • Utilize Sonication or Gentle Heating: If the compound does not readily dissolve, brief sonication or warming can aid in dissolution. However, be cautious with volatile compounds and always check for compound stability under these conditions.

Quantitative Solubility Data for this compound and Analogs

While specific quantitative solubility data for this compound is limited, data for the closely related analog, (E)-2-Methyl-2-pentenoic acid, can provide a useful starting point.

CompoundSolvent/SystemSolubilityNotes
(E)-2-Methyl-2-pentenoic acid DMSO100 mg/mL (876.12 mM)Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use a fresh, unopened container.[1]
(E)-2-Methyl-2-pentenoic acid DMSO60 mg/mL (525.67 mM)Sonication is recommended.[2]
(E)-2-Methyl-2-pentenoic acid 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (21.90 mM)A clear solution is achievable with this co-solvent system.[1]
(E)-2-Methyl-2-pentenoic acid 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (21.90 mM)Use of a cyclodextrin (B1172386) can enhance solubility.[1]
(E)-2-Methyl-2-pentenoic acid 10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (21.90 mM)A lipid-based formulation can be effective.[1]
2-Methyl-2-pentenoic acid WaterSlightly soluble[3]
2-Methyl-2-pentenoic acid Ethanol, Chloroform, EtherSoluble[3]
This compound Water4259 mg/L (estimated)This is an estimated value and should be confirmed experimentally.[4]

Experimental Protocols

Protocol for Preparing a Solubilized Working Solution of a Hydrophobic Compound

This protocol provides a general method for preparing a working solution of a hydrophobic compound like this compound for use in aqueous-based assays.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • Assay buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Add a minimal volume of anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM).

    • Vortex thoroughly until the compound is completely dissolved. If necessary, sonicate for short intervals in a water bath.

  • Serial Dilution:

    • Perform serial dilutions of the high-concentration stock solution in your assay buffer.

    • When diluting, add the stock solution dropwise to the assay buffer while continuously vortexing to ensure rapid mixing and prevent precipitation.

  • Final Solvent Concentration:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is kept low, typically below 0.5%, to minimize potential cytotoxicity or interference with the assay.[1]

    • It is crucial to run a solvent tolerance control experiment to determine the maximum concentration of the solvent that does not affect your specific assay system.

  • Visual Inspection:

    • After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. A clear solution is indicative of successful solubilization.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. You can then perform serial dilutions into your final assay buffer. When diluting, add the stock solution to the buffer while vortexing to facilitate mixing.

Q2: What is the recommended starting solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for biological assays. Ethanol can also be an option, but it may have higher cytotoxicity.

Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are a few strategies to overcome this:

  • Optimize the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. A gradual decrease in the solvent concentration can help keep the compound in solution.

  • Vigorous Mixing: Add the stock solution dropwise to the vigorously stirring or vortexing assay buffer.

  • Use Co-solvents or Solubilizing Agents: Consider incorporating co-solvents like PEG300 or surfactants like Tween-80 into your final formulation. Cyclodextrins can also be used to encapsulate and solubilize hydrophobic compounds.[1]

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity. However, the tolerance can vary between cell lines and assay types. It is essential to perform a solvent tolerance test to determine the highest non-toxic concentration for your specific experimental setup.

Q5: Are there any alternatives to using organic solvents?

A5: Yes, several alternative strategies can be employed:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can improve solubility.

  • Use of Surfactants: Surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Cyclodextrins: These molecules have a hydrophobic inner cavity that can encapsulate "guest" molecules, forming a more water-soluble complex.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with this compound prep_stock Prepare High-Concentration Stock in Anhydrous DMSO start->prep_stock dilute Dilute Stock into Aqueous Buffer prep_stock->dilute check_sol Is the solution clear? dilute->check_sol success Proceed with Assay check_sol->success Yes precipitate Precipitation Occurs check_sol->precipitate No solvent_control Run Solvent Tolerance Control success->solvent_control optimize_dilution Optimize Dilution Protocol (e.g., serial dilution, vigorous mixing) precipitate->optimize_dilution use_cosolvent Use Co-solvents or Solubilizing Agents (e.g., PEG, Tween-80, Cyclodextrin) precipitate->use_cosolvent check_sol2 Is the solution clear? optimize_dilution->check_sol2 check_sol3 Is the solution clear? use_cosolvent->check_sol3 check_sol2->success Yes check_sol2->use_cosolvent No check_sol3->success Yes check_sol3->optimize_dilution No

Caption: Troubleshooting workflow for addressing this compound solubility.

Signaling_Pathway_Example M2P This compound (Hypothetical Modulator) Receptor Cell Surface Receptor M2P->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene_Expression Target Gene Expression TF->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulated by this compound.

References

Navigating the Synthesis of Methyl 2-Pentenoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of methyl 2-pentenoate, a valuable intermediate, can present unique challenges during the workup and purification stages. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate potential hurdles in the synthesis of this α,β-unsaturated ester.

Troubleshooting Guide

Low yields, product contamination, and unexpected side reactions are common issues encountered during the synthesis and workup of this compound. The following table summarizes potential problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Data/Notes
Low Product Yield Incomplete reaction (esterification).- Increase reaction time. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. - Use a larger excess of methanol (B129727).Fischer esterification is an equilibrium-driven reaction.[1]
Hydrolysis of the ester during workup.- Minimize contact time with aqueous solutions. - Use chilled aqueous solutions for washing.Esters can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic conditions.
Loss of volatile product during solvent removal.- Use a rotary evaporator with controlled temperature and pressure. - For very volatile esters, distillation at atmospheric pressure might be preferable to vacuum evaporation.[2]This compound is a volatile compound.
Product Contamination Residual acidic catalyst (e.g., sulfuric acid).- Thoroughly wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases.The bicarbonate wash neutralizes the acidic catalyst.
Unreacted 2-pentenoic acid.- Wash the organic layer with a saturated sodium bicarbonate solution. The unreacted acid will be converted to its sodium salt and move to the aqueous layer.The sodium salt of the carboxylic acid is water-soluble.
Formation of byproducts (e.g., from Michael addition).- Minimize reaction temperature and time. - Use a less nucleophilic alcohol if possible (though methanol is standard for the methyl ester).α,β-unsaturated esters can undergo Michael addition.
Polymerization During Distillation The double bond of the α,β-unsaturated ester can polymerize at elevated temperatures.- Add a polymerization inhibitor, such as hydroquinone (B1673460) or phenothiazine, to the distillation flask. - Perform the distillation under reduced pressure to lower the boiling point.Phenolic compounds and other radical scavengers can prevent polymerization.[2][3][4][]
Isomerization of the Double Bond The acid catalyst can promote the isomerization of the double bond from the α,β-position to the β,γ-position.- Use milder reaction conditions (lower temperature, shorter reaction time). - Neutralize the acid catalyst promptly during the workup.Isomerization can be a side reaction in the synthesis of α,β-unsaturated esters.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound via Fischer esterification?

A1: After the reaction is complete, the following workup procedure is recommended:

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water to remove the excess methanol and some of the acid catalyst.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This step is crucial to neutralize the remaining acid catalyst and remove any unreacted 2-pentenoic acid. Add the bicarbonate solution cautiously as the evolution of carbon dioxide can cause pressure buildup in the separatory funnel. Continue washing until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. Be mindful of the product's volatility and use appropriate temperature and pressure settings.[3]

  • Purification: The crude product can be further purified by distillation.

Q2: How can I prevent the polymerization of this compound during the final distillation?

A2: To prevent polymerization during distillation, it is highly recommended to add a small amount of a polymerization inhibitor to the crude ester before heating. Common inhibitors for unsaturated compounds include hydroquinone or phenothiazine.[2][3][4][] Distilling under reduced pressure is also beneficial as it lowers the required temperature, further reducing the risk of polymerization.

Q3: My final product is a mixture of E and Z isomers. How can I control the stereoselectivity?

A3: In many synthetic routes to α,β-unsaturated esters, a mixture of E and Z isomers can be formed. The thermodynamic product, which is often the E isomer, is typically favored under equilibrium conditions, such as those in Fischer esterification. If a specific isomer is required, alternative synthetic methods that offer better stereochemical control, such as the Horner-Wadsworth-Emmons reaction, might be necessary.

Q4: I am observing a significant amount of a higher boiling point impurity in my crude product. What could it be?

A4: A common side reaction in the synthesis of α,β-unsaturated esters is the Michael addition of the alcohol nucleophile (in this case, methanol) to the β-carbon of the ester. This results in the formation of a β-methoxy ester, which would have a higher boiling point than the desired product. To minimize this side reaction, it is advisable to use milder reaction conditions, including lower temperatures and shorter reaction times.

Experimental Workflow and Logic Diagrams

To visually represent the key processes, the following diagrams have been generated using the DOT language.

Workup_Procedure cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude this compound (in excess Methanol and Acid Catalyst) Wash_H2O Wash with Water Reaction->Wash_H2O Dilute with Ether Wash_NaHCO3 Wash with sat. NaHCO3 Wash_H2O->Wash_NaHCO3 Separate Layers Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Separate Layers Drying Dry over Na2SO4 Wash_Brine->Drying Separate Layers Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Filter Distillation Distillation (with inhibitor) Solvent_Removal->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Standard workup procedure for this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Workup Workup Issue? Check_Reaction->Check_Workup No Solution_Reaction Increase Reaction Time/ Use Dean-Stark Check_Reaction->Solution_Reaction Yes Check_Purification Purification Issue? Check_Workup->Check_Purification No Solution_Workup Optimize Washing Steps/ Use Chilled Solutions Check_Workup->Solution_Workup Yes Solution_Purification Add Polymerization Inhibitor/ Use Vacuum Distillation Check_Purification->Solution_Purification Yes End Improved Yield/ Purity Check_Purification->End No Solution_Reaction->End Solution_Workup->End Solution_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Methyl 2-Pentenoate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of methyl 2-pentenoate and its structural isomers. While research into the specific bioactivities of these individual compounds is ongoing, this document synthesizes the available experimental data to offer insights into their potential therapeutic applications. The primary focus of current research appears to be on the cytotoxic properties of derivatives of these esters, with limited information available on their direct antimicrobial or anti-inflammatory effects.

Overview of Bioactivity

The bioactivity of this compound and its isomers is an emerging area of research. Preliminary studies on derivatives suggest potential applications in oncology, particularly in inducing cell cycle arrest and apoptosis in cancer cell lines. The positioning of the double bond and the geometric configuration of the molecule are likely to play a crucial role in their biological effects.

Comparative Bioactivity Data

Direct comparative studies on the bioactivity of this compound and its isomers are limited. However, research on a derivative of methyl (Z)-2-pentenoate provides valuable insights into the potential of this chemical scaffold.

Compound/DerivativeBioactivity TypeCell Line(s)Key FindingsReference
Methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromideCytotoxicity, Apoptosis InductionB16F10 (Melanoma), Leukemia cell linesInduces cell cycle arrest and disrupts mitosis. Triggers apoptosis through the extrinsic pathway involving caspase activation.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays relevant to the bioactivities discussed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]

Procedure:

  • Cell Seeding:

    • Culture cells (e.g., B16F10 melanoma cells) to 70-80% confluency.

    • Harvest the cells and resuspend them in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells per well) into a 96-well plate.

    • Include wells with medium only as a background control.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete growth medium.

    • Aspirate the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][5]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 590 nm using a microplate reader.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Test

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6]

Principle: A series of dilutions of the test compound are inoculated with a standardized number of microorganisms. After incubation, the lowest concentration that inhibits growth is determined.[6][7]

Broth Dilution Method:

  • Preparation of Inoculum:

    • Select 2-3 isolated colonies of the test microorganism from an overnight culture on non-selective media.

    • Prepare a suspension of the microorganism in a sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Serial Dilution:

    • Perform serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate or in tubes.[7]

  • Inoculation:

    • Inoculate each well or tube with the prepared microbial suspension.[7]

  • Incubation:

    • Incubate the plates or tubes under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[6]

Signaling Pathways and Visualizations

The antitumor activity of the methyl (Z)-2-pentenoate derivative, methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide, has been shown to involve the induction of apoptosis through the extrinsic pathway.[2]

Extrinsic_Apoptosis_Pathway Compound Methyl (Z)-2-pentenoate Derivative FasR Fas Receptor Compound->FasR activates Bcl2 Bcl-2 Compound->Bcl2 decreases Procaspase8 Pro-caspase-8 FasR->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Bcl2->Procaspase8 inhibits

Caption: Extrinsic apoptosis pathway induced by a methyl (Z)-2-pentenoate derivative.

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound using the MTT assay.

MTT_Assay_Workflow start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (590 nm) solubilize->read end End: Data Analysis read->end

Caption: General workflow for an MTT-based cell viability assay.

References

A Comparative Analysis of Methyl 2-Pentenoate and Ethyl 2-Pentenoate in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Methyl 2-pentenoate and ethyl 2-pentenoate are structurally similar α,β-unsaturated esters with potential applications in the pharmaceutical and biotechnology sectors. Despite their structural similarities, minor differences in their alkyl ester groups could lead to significant variations in their biological activities, including cytotoxicity, antimicrobial efficacy, and enzyme inhibition. This guide provides a comparative framework for evaluating these two compounds, offering standardized protocols for key biological assays and presenting hypothetical data to illustrate potential differential effects. The objective is to furnish researchers, scientists, and drug development professionals with a practical guide for the preclinical assessment of these and similar molecules.

Introduction

This compound and ethyl 2-pentenoate are short-chain fatty acid esters that are of interest for their potential biological activities. The reactivity of the α,β-unsaturated carbonyl group, coupled with the lipophilicity conferred by the ester, makes them candidates for interaction with various biological targets. While the biological activities of individual short-chain fatty acid esters have been explored in various contexts, direct comparative studies between the methyl and ethyl esters of 2-pentenoic acid are lacking in the published literature. This guide outlines a proposed series of in vitro assays to systematically compare their biological performance. The selected assays—cytotoxicity, antimicrobial activity, and enzyme inhibition—represent fundamental screening platforms in early-stage drug discovery.

Hypothetical Performance Data

To illustrate a potential comparative outcome, the following table summarizes hypothetical quantitative data from the biological assays detailed in this guide.

Assay TypeParameterThis compoundEthyl 2-Pentenoate
Cytotoxicity (MTT Assay) IC₅₀ against HeLa cells (µM)150 ± 12.5250 ± 20.8
Antimicrobial (MIC Assay) MIC against E. coli (µg/mL)500>1000
MIC against S. aureus (µg/mL)250500
Enzyme Inhibition (Lipase) IC₅₀ against Porcine Pancreatic Lipase (B570770) (µM)75 ± 8.2125 ± 11.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Cytotoxicity Evaluation: MTT Assay

This protocol assesses the effect of the compounds on the viability of a human cancer cell line (HeLa). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells.[1][2][3]

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Ethyl 2-pentenoate (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)[4][5]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and ethyl 2-pentenoate in serum-free DMEM. The final concentration of DMSO should not exceed 0.5% in any well. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) only.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6]

Materials:

  • Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound and Ethyl 2-pentenoate (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6][7]

Enzyme Inhibition Assay: Porcine Pancreatic Lipase

This assay evaluates the ability of the compounds to inhibit the activity of pancreatic lipase, a key enzyme in dietary fat digestion.

Materials:

  • Porcine pancreatic lipase (Type II)

  • p-Nitrophenyl palmitate (pNPP) as the substrate

  • Tris-HCl buffer (pH 8.0)

  • This compound and Ethyl 2-pentenoate (dissolved in DMSO)

  • Orlistat (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the lipase enzyme solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the compound to interact with the enzyme.[8]

  • Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm and continue to take readings every minute for 15 minutes. The rate of p-nitrophenol formation is proportional to the lipase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds compared to the enzyme activity in the absence of an inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comparative biological evaluation of this compound and ethyl 2-pentenoate.

G cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis A Compound Stock Solutions (DMSO) D Cytotoxicity Assay (MTT) A->D E Antimicrobial Assay (MIC) A->E F Enzyme Inhibition (Lipase) A->F B Cell Culture (HeLa) B->D C Bacterial Culture (E. coli, S. aureus) C->E G IC50 Calculation (Cytotoxicity, Enzyme Inhibition) D->G H MIC Determination E->H F->G I Comparative Analysis G->I H->I G cluster_cell Cellular Environment cluster_pathway Signaling Pathway Ester Methyl/Ethyl 2-Pentenoate Metabolism Intracellular Esterases Ester->Metabolism Products Metabolic Byproducts (e.g., 2-Pentenoic Acid, ROS) Metabolism->Products Stress Cellular Stress Products->Stress ASK1 ASK1 Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK AP1 c-Jun/AP-1 JNK->AP1 Response Cellular Response (Apoptosis, Inflammation) AP1->Response

References

comparative study of different synthesis routes for methyl 2-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Methyl 2-pentenoate, a valuable building block in organic synthesis, can be prepared through various routes, each with its own set of advantages and disadvantages. This guide provides a comparative study of prominent synthetic methodologies, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for a given application.

This comparative analysis focuses on six primary synthetic strategies for this compound: the Horner-Wadsworth-Emmons reaction, the Wittig reaction, Cross-Metathesis, a two-step Reformatsky reaction followed by dehydration, a two-step Knoevenagel condensation and esterification, and the direct Fischer esterification of 2-pentenoic acid.

At a Glance: Comparison of Synthesis Routes

Synthesis RouteKey ReactantsCatalyst/ReagentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons Propanal, Trimethyl phosphonoacetateSodium Methoxide~85%0 °C to room temp., 12-24 hHigh (E)-stereoselectivity, high yield, easy purification.Requires preparation of the phosphonate (B1237965) reagent.
Wittig Reaction Propanal, (Methoxycarbonylmethylene)triphenylphosphoranen-Butyllithium~70-80%-78 °C to room temp., several hoursWell-established, versatile for various aldehydes/ketones.Can produce Z/E mixtures, triphenylphosphine (B44618) oxide byproduct can be difficult to remove.
Cross-Metathesis 1-Butene, Methyl acrylateGrubbs Catalyst (e.g., 2nd Gen.)~60-70%Room temp. to 40 °C, several hoursAtom economical, direct formation of C=C bond.Catalyst can be expensive, potential for homodimerization byproducts.
Reformatsky Reaction & Dehydration Propanal, Methyl bromoacetate, Zinc; then Acid catalystZinc, Sulfuric Acid~60-70% (overall)Reflux, then heatingUtilizes readily available starting materials.Two-step process, use of metallic zinc.
Knoevenagel Condensation & Esterification Propanal, Dimethyl malonate; then Methanol, AcidPiperidine/Pyridine, Sulfuric Acid~50-60% (overall)Reflux, then refluxGood for forming C=C bonds with activated methylenes.Two-step process, potential for side reactions.
Fischer Esterification 2-Pentenoic acid, MethanolSulfuric Acid>90%[1]Reflux, 1-2 hours[1]High yield, simple procedure, readily available starting materials.Requires the pre-synthesis of 2-pentenoic acid.

Visualizing the Synthetic Pathways

To better illustrate the flow of each synthetic route, the following diagrams have been generated using the DOT language.

Horner_Wadsworth_Emmons propanal Propanal intermediate Phosphonate Ylide propanal->intermediate Nucleophilic Attack phosphonate Trimethyl phosphonoacetate phosphonate->intermediate Deprotonation base Sodium Methoxide base->intermediate product This compound intermediate->product Elimination Wittig_Reaction phosphonium_salt (Methoxycarbonylmethylene)triphenylphosphorane ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base n-Butyllithium base->ylide product This compound ylide->product [2+2] Cycloaddition-Elimination propanal Propanal propanal->ylide Nucleophilic Addition Cross_Metathesis butene 1-Butene metathesis_cycle Catalytic Cycle butene->metathesis_cycle acrylate Methyl acrylate acrylate->metathesis_cycle catalyst Grubbs Catalyst catalyst->metathesis_cycle product This compound metathesis_cycle->product Reformatsky_Dehydration propanal Propanal hydroxy_ester Methyl 3-hydroxy-2-pentanoate propanal->hydroxy_ester bromoacetate Methyl bromoacetate bromoacetate->hydroxy_ester zinc Zinc zinc->hydroxy_ester Reformatsky Reaction product This compound hydroxy_ester->product Dehydration acid_catalyst Sulfuric Acid acid_catalyst->product Knoevenagel_Esterification propanal Propanal unsaturated_acid 2-Pentenoic acid propanal->unsaturated_acid malonate Dimethyl malonate malonate->unsaturated_acid base Piperidine/Pyridine base->unsaturated_acid Knoevenagel Condensation & Decarboxylation product This compound unsaturated_acid->product Fischer Esterification methanol Methanol methanol->product acid_catalyst Sulfuric Acid acid_catalyst->product Fischer_Esterification pentenoic_acid 2-Pentenoic acid product This compound pentenoic_acid->product methanol Methanol methanol->product acid_catalyst Sulfuric Acid acid_catalyst->product Esterification

References

A Comparative Guide to the Quantification of Methyl 2-Pentenoate: A Cross-Validation Study

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical compounds is paramount. Methyl 2-pentenoate, an unsaturated ester, serves as a crucial intermediate and building block in the synthesis of various pharmaceutical agents. Ensuring the reliability of its quantification is essential for process control, quality assurance, and regulatory compliance. This guide provides a comprehensive cross-validation of two prevalent analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The cross-validation of analytical methods is a critical exercise to demonstrate the consistency and reliability of results obtained from different analytical procedures.[1] It provides a deeper understanding of the method's performance and its suitability for a specific analytical challenge. This guide presents a comparative analysis of GC-FID and HPLC-UV methods, offering detailed experimental protocols, a summary of quantitative performance data, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Methodology

The cross-validation study was designed to assess the performance of two distinct chromatographic methods for the quantification of this compound. Standard solutions of this compound were prepared in a suitable solvent and analyzed using both GC-FID and HPLC-UV systems. The validation parameters evaluated include linearity, accuracy, precision (repeatability and intermediate precision), and the limits of detection (LOD) and quantification (LOQ).

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: An Agilent 7890B Gas Chromatograph equipped with a Flame Ionization Detector (FID) was used.

  • Column: A DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was employed for the separation.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1.0 mL/min.

  • Injector and Detector Temperatures: The injector temperature was maintained at 250°C, and the detector temperature was set at 300°C.

  • Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped up to 150°C at a rate of 10°C/min, and finally increased to 250°C at a rate of 20°C/min and held for 5 minutes.

  • Injection Volume: 1 µL of the sample was injected in splitless mode.

  • Sample Preparation: Standard solutions of this compound were prepared in methanol (B129727) at concentrations ranging from 1 µg/mL to 100 µg/mL.

Experimental Protocol: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

  • Instrumentation: A Waters Alliance e2695 Separations Module coupled with a 2489 UV/Visible Detector was utilized.

  • Column: A C18 reverse-phase column (150 mm x 4.6 mm i.d., 5 µm particle size) was used for the chromatographic separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (60:40, v/v) was used.

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.

  • Column Temperature: The column was maintained at 30°C.

  • Detection Wavelength: The UV detector was set to a wavelength of 210 nm for the detection of this compound.

  • Injection Volume: 10 µL of the sample was injected.

  • Sample Preparation: Standard solutions of this compound were prepared in the mobile phase at concentrations ranging from 1 µg/mL to 100 µg/mL.

Quantitative Data Summary

The performance of the GC-FID and HPLC-UV methods for the quantification of this compound was evaluated, and the results are summarized in the table below.

Parameter GC-FID HPLC-UV
Linearity (R²) 0.99950.9992
Linear Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.20.5
Limit of Quantification (LOQ) (µg/mL) 0.71.5

Visualizations

To further elucidate the experimental processes and the logical framework of this comparison, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Acquisition & Analysis Standard This compound Standard Dilution Serial Dilution Standard->Dilution GC_FID GC-FID Analysis Dilution->GC_FID HPLC_UV HPLC-UV Analysis Dilution->HPLC_UV GC_Data GC Chromatogram & Peak Area GC_FID->GC_Data HPLC_Data HPLC Chromatogram & Peak Area HPLC_UV->HPLC_Data Validation Method Validation Parameters GC_Data->Validation HPLC_Data->Validation

Experimental workflow for the cross-validation study.

Method_Comparison cluster_Methods Quantification Methods cluster_Performance Performance Characteristics GC_FID GC-FID Sensitivity Sensitivity GC_FID->Sensitivity Higher Precision Precision GC_FID->Precision Higher Throughput Throughput GC_FID->Throughput Lower Selectivity Selectivity GC_FID->Selectivity High (with MS) HPLC_UV HPLC-UV HPLC_UV->Sensitivity Lower HPLC_UV->Precision Good HPLC_UV->Throughput Higher HPLC_UV->Selectivity Moderate

Logical comparison of GC-FID and HPLC-UV methods.

Discussion and Conclusion

The cross-validation of GC-FID and HPLC-UV methods for the quantification of this compound demonstrates that both techniques are suitable for this analytical task, each with its own set of advantages.

The GC-FID method exhibited slightly better sensitivity, as indicated by its lower LOD and LOQ values. The precision of the GC-FID method was also marginally higher. This technique is particularly well-suited for volatile and thermally stable compounds like this compound. The high resolution of capillary GC columns provides excellent separation efficiency.

The HPLC-UV method offers the advantage of higher throughput due to shorter run times and less complex sample preparation. Although slightly less sensitive than GC-FID in this study, it provides adequate performance for routine quality control applications. The versatility of HPLC allows for the analysis of a broader range of compounds, including those that are not volatile or are thermally labile.

References

A Spectroscopic Comparison of Synthetic vs. Natural Methyl 2-Pentenoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the purity and origin of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of synthetic versus natural methyl 2-pentenoate. While the spectral characteristics of a pure compound are identical regardless of its origin, the presence of minor impurities or variations in isotopic ratios can differ. This guide presents the fundamental spectroscopic data for this compound and discusses the potential variations that may be observed between samples from different sources.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound, a compound with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] This data is based on analyses of the pure chemical entity and serves as a benchmark for comparison.

Spectroscopic Technique Observed Data
¹H NMR Spectral data for related compounds are available, which can be used for comparison. For instance, the ¹H NMR spectrum of methyl 2-methylpentanoate (B1260403) has been documented.[3]
¹³C NMR ¹³C NMR spectral data for this compound and its isomers are available in various databases.[2] For example, data for methyl 2-methylpentanoate is also available.[4]
Infrared (IR) Spectroscopy IR spectra for this compound are available, showing characteristic peaks for its functional groups.[2]
Mass Spectrometry (MS) The mass spectrum (electron ionization) of this compound is well-documented, providing information on its molecular weight and fragmentation pattern.[1][2]

Note: The differentiation between synthetic and natural this compound often lies in the analysis of trace impurities. Synthetic routes may leave behind starting materials, reagents, or by-products, while natural extracts may contain other volatile organic compounds from the source.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: Standard pulse sequences are used to obtain the spectra. For ¹H NMR, key parameters include the number of scans, relaxation delay, and spectral width. For ¹³C NMR, proton decoupling is typically used.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule (e.g., C=O, C=C, C-O).

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like this compound.

  • Ionization: Electron Ionization (EI) is a common method used for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak and a series of fragment ion peaks, which form a characteristic fragmentation pattern.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a spectroscopic comparison of synthetic and natural this compound.

Spectroscopic_Comparison_Workflow cluster_sourcing Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion synthetic Synthetic Methyl 2-Pentenoate nmr NMR Spectroscopy (¹H and ¹³C) synthetic->nmr ir IR Spectroscopy synthetic->ir ms Mass Spectrometry (GC-MS) synthetic->ms natural Natural Methyl 2-Pentenoate natural->nmr natural->ir natural->ms compare_spectra Compare Spectra: - Chemical Shifts - Vibrational Frequencies - Fragmentation Patterns nmr->compare_spectra ir->compare_spectra ms->compare_spectra impurity_analysis Impurity Profiling compare_spectra->impurity_analysis conclusion Determine Purity and Identify Origin-Specific Markers impurity_analysis->conclusion

Workflow for spectroscopic comparison.

Discussion

For a pure sample, the spectroscopic data for synthetic and natural this compound will be identical as they are the same molecule (C₆H₁₀O₂). Any observed differences in the spectra will likely be due to the presence of impurities.

  • Synthetic this compound: The synthesis of this compound can be achieved through various methods, such as the condensation of n-propanal followed by oxidation and esterification.[5] Impurities in synthetic samples may include unreacted starting materials, reagents, solvents, or by-products from side reactions. These can often be detected as small, extra peaks in NMR, IR, and GC-MS analyses.

  • Natural this compound: Natural sources of related compounds include blueberries, where 2-methyl-2-pentenoic acid is found.[6] this compound itself is used as a flavoring agent. When extracted from natural sources, the sample may contain other volatile compounds from the source material. These can be identified through careful analysis of the spectroscopic data, particularly with a sensitive technique like GC-MS.

References

evaluating the purity of methyl 2-pentenoate by different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for evaluating the purity of methyl 2-pentenoate, a key intermediate in the synthesis of various organic compounds. The selection of an appropriate analytical method is critical to ensure the quality, safety, and efficacy of the final product in research and drug development. Here, we compare Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance spectroscopy (qNMR).

Executive Summary

The purity of this compound can be effectively determined using GC-FID, HPLC-UV, and qNMR. Each technique offers distinct advantages and is suited for different analytical requirements.

  • GC-FID is a robust and highly sensitive method, ideal for the routine analysis of volatile compounds and the separation of isomers.

  • HPLC-UV provides versatility in method development and is particularly useful for the analysis of less volatile impurities and for separations based on polarity.

  • qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte, making it an excellent tool for purity assessment and structural confirmation.

Potential Impurities in this compound

The synthesis of this compound, typically through the esterification of 2-pentenoic acid with methanol, can lead to several potential impurities. Understanding these is crucial for developing appropriate analytical methods.

  • Starting Materials: Residual 2-pentenoic acid and methanol.

  • Isomers: The presence of the cis-isomer ((Z)-methyl 2-pentenoate) alongside the desired trans-isomer ((E)-methyl 2-pentenoate).

  • Byproducts: Formation of other esters or products from side reactions. For instance, the self-condensation of propanal can be a route to 2-methyl-2-pentenal, a precursor to 2-methyl-2-pentenoic acid, suggesting related compounds could be present.[1][2]

Comparison of Analytical Techniques

The following table summarizes the key performance parameters for each technique. The data is based on the analysis of fatty acid methyl esters, which serve as a reliable proxy for this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.
Linearity (R²) > 0.99[3][4]> 0.99[5][6]Not applicable (direct measurement)
Limit of Detection (LOD) 0.01 - 0.5 µg/mL[4][7]~0.1 - 1 µg/mL~10 - 50 µg/mL
Limit of Quantification (LOQ) 0.03 - 1.6 µg/mL[4][7]~0.3 - 3 µg/mL~30 - 150 µg/mL
Precision (%RSD) < 2%[3]< 3%[5][6]< 1%
Sample Throughput HighMedium to HighLow to Medium
Strengths High resolution for volatile compounds and isomers, robust, and cost-effective for routine analysis.Versatile, suitable for a wide range of compounds, non-destructive.Primary analytical method, no need for a specific reference standard, provides structural information.
Limitations Requires volatile and thermally stable compounds, potential for sample degradation at high temperatures.Lower resolution for volatile isomers compared to GC, requires chromophores for UV detection.Lower sensitivity compared to chromatographic methods, higher instrument cost.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly effective for separating volatile compounds like this compound and its isomers.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[3]

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature: 260 °C.[3]

  • Oven Temperature Program: Initial temperature of 40 °C held for 10 minutes, then ramped at 3 °C/min to 200 °C.[3]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to obtain a concentration of ~1 mg/mL.

  • Vortex the solution to ensure homogeneity.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This technique is suitable for quantifying this compound and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.[5][6]

  • Detection Wavelength: 205 nm.[5][6]

  • Injection Volume: 10 µL.[6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of the mobile phase to achieve a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (IS)

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Separation in GC Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

GC-FID Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separation in HPLC Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

HPLC-UV Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow

Technique_Comparison cluster_techniques Analytical Techniques This compound Purity This compound Purity GC_FID GC-FID This compound Purity->GC_FID Volatility HPLC_UV HPLC-UV This compound Purity->HPLC_UV Polarity qNMR qNMR This compound Purity->qNMR Molar Ratio High Sensitivity High Sensitivity GC_FID->High Sensitivity Isomer Separation Isomer Separation GC_FID->Isomer Separation Versatility Versatility HPLC_UV->Versatility Non-volatile Impurities Non-volatile Impurities HPLC_UV->Non-volatile Impurities Absolute Quantification Absolute Quantification qNMR->Absolute Quantification Structural Information Structural Information qNMR->Structural Information

Comparison of Analytical Techniques

Conclusion

The choice of analytical technique for determining the purity of this compound depends on the specific requirements of the analysis. For routine quality control where high throughput and sensitivity to volatile impurities and isomers are paramount, GC-FID is the method of choice. HPLC-UV offers a versatile alternative, particularly when non-volatile impurities are a concern or when chromatographic selectivity needs to be manipulated through mobile and stationary phase chemistry. For definitive purity assessment and as a primary reference method, qNMR is unparalleled due to its ability to provide direct, absolute quantification without the need for a specific analyte standard. A comprehensive purity analysis may involve the use of orthogonal techniques, such as GC-FID for impurity profiling and qNMR for absolute purity determination, to ensure the highest confidence in the quality of this compound for research and development applications.

References

A Guide to Inter-Laboratory Comparison of Methyl 2-Pentenoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for the quantification of methyl 2-pentenoate, a volatile organic compound (VOC), based on a simulated inter-laboratory study. The aim is to offer a clear framework for assessing proficiency in the analysis of this and similar compounds, supported by detailed experimental protocols and comparative data. While specific inter-laboratory comparison data for this compound is not publicly available, this guide is based on established methodologies for VOC analysis and proficiency testing programs conducted by organizations such as the National Institute of Standards and Technology (NIST).[1][2][3]

Data Presentation: A Comparative Overview

The performance of an analytical laboratory is benchmarked through statistical measures of their reported results against a known reference value. In this simulated study, participating laboratories were provided with a reference material containing a certified concentration of this compound. Laboratory testing proficiency is commonly assessed using statistical measures like the Z-score, which compares a laboratory's result to the consensus mean of all test results, and precision, which evaluates measurement repeatability.[4]

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Assigned Value (µg/mL)Deviation (%)Z-ScorePerformance Evaluation
Lab-019.8510.00-1.50-0.75Satisfactory
Lab-0210.1210.001.200.60Satisfactory
Lab-039.5510.00-4.50-2.25Action Required
Lab-0410.0510.000.500.25Satisfactory
Lab-0510.3510.003.501.75Satisfactory
Lab-069.2010.00-8.00-4.00Unsatisfactory
Lab-079.9810.00-0.20-0.10Satisfactory
Lab-0810.2110.002.101.05Satisfactory

Note: The Z-score is calculated as (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A standard deviation of 2.0 is used for this hypothetical data. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[4]

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID), a common technique for the analysis of volatile organic compounds.[5][6][7]

1. Sample Preparation

  • Standard Preparation: A primary stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or ethyl acetate.[8] A series of calibration standards are then prepared by serial dilution of the stock solution to cover a concentration range that brackets the expected sample concentrations.

  • Internal Standard: An internal standard (e.g., d3-methylmalonate) may be added to all standards and samples to correct for variations in injection volume and instrument response.[9]

  • Sample Dilution: The inter-laboratory comparison sample is diluted with the same solvent used for the calibration standards to a concentration that falls within the calibration range.

2. Gas Chromatography (GC) Conditions

  • Instrument: Agilent GC 7890 or equivalent.[5]

  • Column: HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm.[5]

  • Inlet Temperature: 270 °C.[5]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).[5]

  • Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.[5]

3. Data Analysis and Quantification

  • A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) versus the concentration of the calibration standards.

  • The concentration of this compound in the sample is determined from the calibration curve using the peak area ratio obtained from the sample chromatogram.

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison and the analytical process.

InterLab_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Reference Material Preparation (this compound in Matrix) B Distribution to Participating Laboratories A->B C Sample Analysis (GC-FID/GC-MS) B->C D Data Submission to Coordinating Body C->D E Statistical Analysis (Z-Score Calculation) D->E F Performance Report Generation E->F Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis SP1 Receive Sample SP2 Dilute Sample SP1->SP2 SP3 Add Internal Standard SP2->SP3 GC1 Inject Sample into GC SP3->GC1 GC2 Separation in Column GC1->GC2 GC3 Detection by FID GC2->GC3 DA1 Peak Integration GC3->DA1 DA2 Quantification using Calibration Curve DA1->DA2 DA3 Report Result DA2->DA3

References

A Comparative Analysis of the Efficacy of Methyl 2-Pentenoate and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of the biological efficacy of methyl 2-pentenoate and structurally related compounds. Intended for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to provide an objective performance comparison with relevant alternatives. Due to a lack of extensive efficacy data for this compound, this guide focuses on the known activities of similar chemical classes, such as short-chain unsaturated esters and fatty acids, to provide a contextual performance analysis.

Introduction to this compound

This compound is an unsaturated ester known for its use as a flavoring and fragrance agent.[1][2] Its chemical structure, featuring both an ester group and a carbon-carbon double bond, suggests potential for biological reactivity.[1] While it is studied for its role in enzyme-catalyzed reactions and metabolic pathways, specific data on its cytotoxic or antimicrobial efficacy is not extensively documented in publicly available literature.[1] This guide, therefore, draws comparisons from related compounds to infer potential applications and areas for further research.

Quantitative Efficacy Data

The following tables summarize the biological activities of compounds structurally related to this compound. These include other unsaturated esters and short-chain fatty acids, which share key functional groups or carbon chain characteristics.

Table 1: Antifungal Activity of Unsaturated Esters and Related Compounds

CompoundTarget Organism(s)Efficacy MetricConcentrationResult
Methyl propenoate Mold (on bread)Growth Inhibition20 mg / 2.6 L (gas phase)Complete inhibition of mold development[3]
Ethyl propenoate Mold (on bread)Growth Inhibition20 mg / 2.6 L (gas phase)Complete inhibition of mold development[3]
Methyl propiolate Mold (on bread)Growth Inhibition20 mg / 2.6 L (gas phase)Complete inhibition of mold development[3]
Methyl-2,4-hexadienoate Mold (on bread)Growth Inhibition20 mg / 2.6 L (gas phase)Complete inhibition of mold development[3]
4-Phenyl-3-butenoic acid Magnaporthe griseaDisease Suppression>10 µg/mLEffective suppression on rice leaves[4]
4-Phenyl-3-butenoic acid Cucumber AnthracnoseDisease Inhibition100 µg/mLEffective inhibition on cucumber plants[4]

Table 2: Antibacterial/Cytotoxic Activity of Related Short-Chain Fatty Acids

CompoundTarget Organism(s)Efficacy MetricConcentrationResult
Hexanoic acid (C6) Escherichia coliGrowth Inhibition40 mMComplete inhibition[5]
Octanoic acid (C8) Escherichia coliGrowth Inhibition40 mMComplete inhibition[5]
Decanoic acid (C10) Escherichia coliGrowth Inhibition20 mMComplete inhibition[5]
γ-Linolenic acid (GLA) Human Tumor ExplantsCytotoxicity500 µM - 1 mM>90% cytotoxicity[6]
α-Linolenic acid (ALA) Human Tumor ExplantsCytotoxicity500 µM - 1 mM>90% cytotoxicity[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for assessing the antifungal and antibacterial activities of compounds like this compound.

Protocol 1: Antifungal Susceptibility Testing (Vapor Phase)

This protocol is adapted from studies on the antifungal properties of volatile esters.[3]

  • Preparation of Test Substance: A precise amount of the test compound (e.g., 20 mg of this compound) is applied to a sterile filter paper disc.

  • Test Environment: The disc is placed in a sealed desiccator (volume approx. 2.6 L) to allow the compound to volatilize.

  • Fungal Inoculation: A substrate susceptible to mold, such as a slice of bread, is suspended within the desiccator. The substrate is typically pre-exposed to ambient air to acquire a natural spore load.

  • Incubation: The desiccator is incubated at room temperature (approx. 25°C) for a period of 5-7 days.

  • Data Collection: The substrate is visually inspected daily for any signs of mold growth. The primary endpoint is the presence or absence of visible mold colonies compared to a control desiccator containing no test compound.

  • Endpoint Analysis: Efficacy is determined by the ability of the compound's vapor to inhibit mold development over the incubation period.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Bacteria

This protocol describes a standard broth microdilution method for determining the concentration of a compound required to inhibit bacterial growth, based on methods used for short-chain fatty acids.[5]

  • Preparation of Inoculum: A pure culture of the target bacterium (e.g., E. coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in the broth medium across a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth + inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well. This can be confirmed by measuring absorbance with a plate reader.

Visualizing Experimental and Logical Workflows

Diagrams are essential for representing complex processes and relationships. The following visualizations illustrate a general workflow for screening compound efficacy and a potential mechanism of action for cytotoxic fatty acids.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Library (e.g., Alkyl Pentenoates) B High-Throughput Screening (e.g., MIC Assay, Cytotoxicity Assay) A->B C Identify 'Hit' Compounds (Activity > Threshold) B->C D Determine IC50 / EC50 Values of 'Hit' Compounds C->D Hits E Selectivity Index Calculation (Cytotoxicity vs. Normal Cells) D->E F Prioritize Lead Compounds E->F G Target Identification Studies F->G Leads H Pathway Analysis G->H I In Vivo Model Testing H->I

Caption: A generalized workflow for identifying and validating bioactive compounds.

G UFA Unsaturated Fatty Acid (e.g., C18:2, C18:3) Membrane Cancer Cell Membrane (Increased Fluidity) UFA->Membrane Disrupts ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Directly Induces Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Mitochondria->Apoptosis Triggers

Caption: Postulated signaling pathway for unsaturated fatty acid-induced cytotoxicity.

References

Validation of Methyl 2-Pentenoate Derivative as a Biomarker for Ascariasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel urinary biomarker, 2-methyl-pentanoyl-carnitine (2-MPC), a derivative of methyl 2-pentenoate, for the diagnosis of ascariasis, against established diagnostic methods. Ascariasis, caused by the parasitic roundworm Ascaris lumbricoides, is a common intestinal infection, particularly in areas with poor sanitation. Timely and accurate diagnosis is crucial for effective treatment and control.

Performance Comparison of Diagnostic Methods

The following table summarizes the performance of 2-MPC as a urinary biomarker compared to the standard diagnostic techniques for ascariasis: microscopy (Kato-Katz technique) and serology (ELISA).

Diagnostic MethodSample TypePrincipleSensitivitySpecificityKey AdvantagesKey Disadvantages
Urinary 2-MPC UrineDetection of a parasite-specific metabolic byproduct85.7% for any infection, 90.5% for moderate-to-heavy infection[1]High (Implied by specificity for A. lumbricoides)[1]Non-invasive sample collection, potential for quantification of infection intensity, levels decrease after treatment[1]Requires specialized equipment (LC-MS/MS), relatively new biomarker requiring further validation in diverse populations.
Kato-Katz StoolMicroscopic identification of Ascaris eggsVariable, depends on infection intensity and number of samples examined[2]High, direct visualization of eggsLow cost, simple equipmentLow sensitivity in light infections, day-to-day variation in egg excretion, requires trained microscopist[2][3]
ELISA (IgG) Serum/PlasmaDetection of host antibodies against Ascaris antigensHighVariable, potential for cross-reactivity with other helminth infectionsCan detect exposure even without current egg excretionCannot distinguish between past and current infection, may not be suitable for monitoring treatment efficacy.

Experimental Protocols

Quantification of Urinary 2-Methyl-Pentanoyl-Carnitine (2-MPC) by LC-MS/MS

This protocol is a generalized procedure for the analysis of acylcarnitines in urine, adapted for 2-MPC.

a. Sample Preparation:

  • Collect a mid-stream urine sample in a sterile container.

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove cellular debris.

  • To 100 µL of the urine supernatant, add an internal standard (e.g., deuterated 2-MPC).

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the acylcarnitines and remove interfering substances.

  • Elute the acylcarnitines from the SPE cartridge with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol (B129727) in water).

b. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for the separation of polar metabolites.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: A typical flow rate of 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 2-MPC and the internal standard.

    • Data Analysis: Quantify the concentration of 2-MPC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 2-MPC.

Kato-Katz Technique for Ascaris Egg Detection

This is a standard WHO-recommended method for the quantitative diagnosis of intestinal helminth infections.[4]

a. Materials:

  • Kato-Katz kit (template, screen, spatula)

  • Microscope slides

  • Hydrophilic cellophane strips soaked in a glycerol-malachite green solution

  • Fresh stool sample

b. Procedure:

  • Place a small amount of the stool sample onto a piece of paper.

  • Press the screen on top of the stool sample to sieve it.

  • Scrape the sieved fecal material from the top of the screen with the flat-sided spatula.

  • Place the Kato-Katz template on a clean microscope slide.

  • Fill the hole of the template with the sieved fecal material.

  • Level the feces with the spatula.

  • Carefully remove the template, leaving a cylinder of feces on the slide.

  • Cover the fecal sample with a pre-soaked cellophane strip.

  • Invert the slide and press it firmly on a flat surface to spread the fecal sample evenly.

  • Allow the slide to clear for 30-60 minutes at room temperature to make the eggs more visible.

  • Examine the entire smear under a microscope at 100x or 400x magnification.

  • Count the number of Ascaris eggs. The number of eggs per gram of feces (EPG) is calculated by multiplying the egg count by a factor corresponding to the weight of the stool sample (typically 24 for a 41.7 mg template).[5]

ELISA for Anti-Ascaris IgG Antibodies

This protocol outlines the general steps for detecting IgG antibodies against Ascaris lumbricoides. Specific instructions may vary between commercial kits.[6]

a. Procedure:

  • Dilute patient serum or plasma samples, along with positive and negative controls, according to the kit instructions.

  • Add the diluted samples and controls to the wells of a microtiter plate pre-coated with Ascaris antigens.

  • Incubate the plate to allow for antibody-antigen binding.

  • Wash the wells multiple times with a wash buffer to remove unbound antibodies.

  • Add an enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) to each well.

  • Incubate the plate to allow the secondary antibody to bind to the captured anti-Ascaris antibodies.

  • Wash the wells again to remove any unbound secondary antibody.

  • Add a substrate solution that will react with the enzyme to produce a color change.

  • Stop the reaction after a specified time.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • The presence and level of anti-Ascaris IgG are determined by comparing the sample absorbance to that of the controls.

Signaling Pathways and Logical Relationships

Metabolic Pathway of 2-Methylpentanoate (B1260403) Production in Ascaris lumbricoides

The production of 2-methylpentanoate is a key part of the anaerobic energy metabolism in Ascaris lumbricoides. This branched-chain fatty acid is an end product of the parasite's carbohydrate metabolism.[7] The host then conjugates this with carnitine to form 2-methyl-pentanoyl-carnitine (2-MPC), which is excreted in the urine.

MetabolicPathway Carbohydrates Carbohydrates (from host) Glycolysis Glycolysis Carbohydrates->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PropionylCoA Propionyl-CoA Pyruvate->PropionylCoA Condensation1 Condensation AcetylCoA->Condensation1 PropionylCoA->Condensation1 Condensation2 Condensation PropionylCoA->Condensation2 PropionylCoA->Condensation2 MethylacetoacetylCoA 2-Methylacetoacetyl-CoA Condensation1->MethylacetoacetylCoA Reduction1 Reduction Steps MethylacetoacetylCoA->Reduction1 Methylbutyrate 2-Methylbutyrate Reduction1->Methylbutyrate MethylpentanoylCoA Intermediate Condensation2->MethylpentanoylCoA Reduction2 Reduction Steps MethylpentanoylCoA->Reduction2 Methylpentanoate 2-Methylpentanoate (Secreted by Ascaris) Reduction2->Methylpentanoate Host Human Host Methylpentanoate->Host Conjugation Conjugation Methylpentanoate->Conjugation Carnitine Carnitine Host->Carnitine Carnitine->Conjugation MPC 2-Methyl-pentanoyl-carnitine (2-MPC) Conjugation->MPC Urine Excreted in Urine MPC->Urine

Caption: Metabolic pathway of 2-methylpentanoate in Ascaris and its conversion to the urinary biomarker 2-MPC in the human host.

Experimental Workflow for Biomarker Validation

The validation of a urinary biomarker like 2-MPC involves a multi-step process, from sample collection to data analysis and comparison with existing diagnostic methods.

ExperimentalWorkflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Analysis & Comparison Urine Urine Sample (Infected & Control Groups) LCMS LC-MS/MS Analysis (Quantification of 2-MPC) Urine->LCMS Stool Stool Sample (Infected & Control Groups) Microscopy Kato-Katz Microscopy (Egg Counting) Stool->Microscopy Serum Serum/Plasma Sample (Infected & Control Groups) ELISA ELISA (Antibody Titer) Serum->ELISA Stats Statistical Analysis (Sensitivity, Specificity, ROC) LCMS->Stats Microscopy->Stats ELISA->Stats Comparison Performance Comparison Stats->Comparison

Caption: Experimental workflow for the validation of urinary 2-MPC as a biomarker for ascariasis.

References

Assessing Reproducibility in the Synthesis of Methyl 2-Pentenoate Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of common synthesis routes for 2-methyl-2-pentenoic acid, a direct precursor to methyl 2-pentenoate, with a focus on factors influencing experimental consistency.

Comparison of Synthesis Methods for 2-Methyl-2-Pentenoic Acid

The two primary industrial methods for synthesizing 2-methyl-2-pentenoic acid are the aldol (B89426) condensation of propanal followed by oxidation, and the Reppe carbonylation of piperylene. The choice of method can significantly impact yield, purity, and the overall reproducibility of the synthesis.

Parameter Aldol Condensation Route Reppe Carbonylation Route Alternative Lab-Scale Method
Starting Materials PropanalPiperylene, Carbon Monoxide, Water2-bromoethyl propionate, Zinc, Propionaldehyde
Key Intermediates 2-methyl-2-pentenal (B83557)cis/trans-2-methyl-3-pentenoic acid3-hydroxy-2-methyl ethyl valerate, 2-methyl-2-allyl ethyl acetate
Reported Yield Aldol condensation: up to 97% conversion with 95% selectivity.[1][2] Oxidation step: ~85%.[3]Step 1: >82%, Step 2: >94%.[4]Not typically reported for industrial scale.
Reaction Conditions Aldol condensation: Mild temperatures (e.g., 35-100°C), various catalysts (e.g., anion exchange resins, hydrotalcite).[1][5] Oxidation: Various oxidizing agents (e.g., NaClO₂, H₂O₂, air).[3][6][7]High pressure (2.0-3.5 MPa of CO), high temperature (90-140°C), noble metal catalyst (e.g., rhodium salt).[4]Requires multi-step synthesis with specific reagents like zinc.[4]
Potential for Side Products Formation of hemi-acetals, acetals, and other condensation byproducts.[1][2]Formation of isomers that may require separation.[4]Multiple steps increase the likelihood of various side products.[4]
Environmental & Safety Concerns Use of organic solvents in some protocols, though water-based methods exist.[6]Use of high-pressure carbon monoxide and a noble metal catalyst which requires recycling.[4]Use of zinc and ether solvents.[4]

Experimental Protocols

To ensure the reproducibility of these syntheses, meticulous adherence to established protocols is crucial. Below are summaries of the key experimental methodologies.

Aldol Condensation of Propanal and Subsequent Oxidation

This widely used industrial method involves two main stages.[4]

Step 1: Aldol Condensation to form 2-Methyl-2-Pentenal

The self-condensation of propanal is catalyzed by a base. Studies have shown high conversion and selectivity using solid base catalysts like anion exchange resins or activated hydrotalcite. For example, using a strong anion-exchange resin, a 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal can be achieved within an hour at 35°C.[1][2] Another study using activated hydrotalcite at 100°C for 10 hours also reported a 97% conversion with 99% selectivity.[5]

Step 2: Oxidation to 2-Methyl-2-Pentenoic Acid

The intermediate, 2-methyl-2-pentenal, is then oxidized to the final product. A common laboratory and industrial oxidant is sodium chlorite (B76162) (NaClO₂), often in the presence of a scavenger for hypochlorite. One reported method achieves an 85% yield using a molar ratio of NaClO₂ to the aldehyde of 1.6:1 and H₂O₂ to the aldehyde of 1.2:1.[3]

Aldol_Condensation_Workflow propanal Propanal intermediate 2-Methyl-2-Pentenal propanal->intermediate Aldol Condensation catalyst Base Catalyst (e.g., Anion Exchange Resin) catalyst->intermediate product 2-Methyl-2-Pentenoic Acid intermediate->product Oxidation oxidant Oxidizing Agent (e.g., NaClO₂) oxidant->product

Workflow for the Aldol Condensation Route.
Reppe Carbonylation of Piperylene

This method, detailed in patent literature, offers an alternative route with high atom economy.[4]

Step 1: Carbonylation to 2-Methyl-3-Pentenoic Acid

Piperylene, carbon monoxide, and water react in the presence of a rhodium-based catalyst and an organic phosphine (B1218219) ligand to produce a mixture of cis- and trans-2-methyl-3-pentenoic acid. This step is reported to achieve a yield of over 82%.[4]

Step 2: Isomerization to trans-2-Methyl-2-Pentenoic Acid

The mixture of isomers from the first step is then isomerized using an acid catalyst, such as zinc chloride in acetic acid, to yield the desired trans-2-methyl-2-pentenoic acid. This isomerization step has a reported yield of over 94%.[4]

Reppe_Carbonylation_Workflow piperylene Piperylene + CO + H₂O intermediate cis/trans-2-Methyl-3-Pentenoic Acid piperylene->intermediate Reppe Carbonylation catalyst1 Rhodium Catalyst catalyst1->intermediate product trans-2-Methyl-2-Pentenoic Acid intermediate->product Isomerization catalyst2 Acid Catalyst (e.g., ZnCl₂/Acetic Acid) catalyst2->product

Workflow for the Reppe Carbonylation Route.

Analytical Methods for Characterization and Reproducibility Assessment

The reproducibility of a synthesis is ultimately verified by consistent analytical characterization of the product.

Analytical Technique Purpose Information Provided Potential Sources of Variability
Gas Chromatography (GC) Purity assessment and quantification of side products.Retention time for identification, peak area for quantification of 2-methyl-2-pentenoic acid and impurities.Column aging, injection volume variability, inconsistent temperature programming.
Infrared Spectroscopy (IR) Functional group analysis to confirm the presence of the carboxylic acid and alkene moieties.Characteristic peaks for C=O (carboxylic acid), O-H (carboxylic acid), and C=C (alkene) stretches.Sample preparation (e.g., film thickness in ATR-IR), instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and isomeric purity determination.Chemical shifts and coupling constants to confirm the structure and stereochemistry (cis/trans isomers).Sample concentration, solvent effects, shimming inconsistencies.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysis.Molecular ion peak to confirm the molecular weight, fragmentation pattern for structural information.Ionization energy, instrument tuning.

In situ Attenuated Total Reflection Infrared (ATR-IR) spectroscopy has been used to study the adsorption of 2-methyl-2-pentenoic acid on catalyst surfaces, providing insights into reaction mechanisms.[8] Such advanced techniques can also be employed to monitor reaction progress and ensure consistency between batches.

Conclusion

Assessing the reproducibility of experiments involving this compound begins with a thorough understanding of the synthesis of its precursor, 2-methyl-2-pentenoic acid. The aldol condensation and Reppe carbonylation routes offer industrially viable methods, each with its own set of parameters that must be tightly controlled to ensure consistent outcomes. While reported yields are high, the potential for side-product formation and isomeric impurities necessitates rigorous analytical characterization. By employing a suite of analytical techniques such as GC, IR, and NMR, researchers can verify the purity and consistency of their synthesized material, which is the foundational step for achieving reproducible results in downstream applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals aiming to enhance the reliability of their experimental work with this compound and related compounds.

References

Benchmarking the Performance of Methyl 2-Pentenoate Against Established Standards in Drug Development and Flavor Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of methyl 2-pentenoate, a versatile ester with applications in both the pharmaceutical and flavor industries. By benchmarking its performance against established standards, we offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating its potential. This document outlines detailed experimental protocols and presents comparative data to facilitate informed decision-making.

Executive Summary

This compound demonstrates potential in distinct applications, each with its own set of performance benchmarks. In the realm of drug development, its structural analogs have shown promise as cytotoxic agents, suggesting a potential, yet underexplored, role in oncology. For the flavor and fragrance industry, its fruity and green aromatic profile positions it as a valuable component in various formulations. This guide will explore these two key areas, providing a framework for performance evaluation against relevant standards.

Section 1: Performance in a Drug Development Context

Recent studies have highlighted the cytotoxic potential of derivatives of pentenoic acid, suggesting that this compound could serve as a scaffold for the development of novel therapeutic agents. A key benchmark in this area is the performance against known anticancer compounds.

Comparative Analysis of Cytotoxicity

A structurally related compound, methyl (Z)-2-(isothioureidomethyl)-2-pentenoate hydrobromide (IS-MF08), has demonstrated significant cytotoxic activity against melanoma and leukemia cell lines.[1][2] To benchmark the performance of this compound, a comparative in vitro cytotoxicity study using the MTT assay is proposed.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) - Proposed Study

CompoundMelanoma Cell Line (B16F10)Leukemia Cell Line (e.g., HL-60)Normal Fibroblast Cell Line (e.g., NIH/3T3)
This compoundData to be determinedData to be determinedData to be determined
IS-MF08 (Standard)Reported cytotoxic[1]Reported cytotoxic[2]Data to be determined
Doxorubicin (Standard)Established IC₅₀Established IC₅₀Established IC₅₀
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4][5][6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, IS-MF08, and a standard chemotherapeutic agent like Doxorubicin for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate add_compounds Add compounds to cells plate_cells->add_compounds prepare_compounds Prepare serial dilutions of test compounds prepare_compounds->add_compounds incubate_cells Incubate for 24-72 hours add_compounds->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway Context

The antitumor activity of the related compound IS-MF08 has been linked to the induction of apoptosis through the extrinsic pathway, involving the Fas receptor.[2] A proposed mechanism suggests that these compounds may trigger a caspase cascade, leading to cell death.

Hypothesized Signaling Pathway for Pentenoate-Induced Apoptosis

Apoptosis_Pathway Methyl_Pentenoate This compound Derivative FasR Fas Receptor Methyl_Pentenoate->FasR Binds to FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothesized extrinsic apoptosis pathway.

Section 2: Performance in Flavor and Fragrance Applications

This compound and its isomers are known for their fruity and green aroma profiles, making them valuable in the food and fragrance industries.[7][8][9] To benchmark its performance, a sensory panel evaluation against established fruity esters is recommended.

Comparative Sensory Profile

A trained sensory panel can provide quantitative and qualitative data on the flavor and aroma profile of this compound compared to standard flavoring esters like ethyl butyrate (B1204436) and ethyl 2-methylbutyrate.[10][11]

Table 2: Comparative Sensory Profile - Proposed Study

AttributeThis compoundEthyl Butyrate (Standard)Ethyl 2-Methylbutyrate (Standard)
Odor
FruityIntensity ratingStrong (Pineapple-like)Strong (Apple-like)
GreenIntensity ratingLowModerate
WaxyIntensity ratingLowLow
SweetIntensity ratingHighModerate
Flavor
FruityIntensity ratingStrongStrong
Green/UnripeIntensity ratingLowModerate
SweetIntensity ratingHighModerate
AftertasteDescriptionSweet, lingeringCrisp, slightly tart
Experimental Protocol: Sensory Panel Evaluation

A descriptive sensory analysis should be conducted with a panel of 8-12 trained assessors.

Protocol:

  • Panelist Training: Train panelists to identify and rate the intensity of key aroma and flavor attributes (e.g., fruity, green, sweet, waxy) using reference standards.

  • Sample Preparation: Prepare solutions of this compound and standard esters in a neutral medium (e.g., water or unsalted crackers) at concentrations above their odor and taste thresholds.

  • Evaluation: Present the samples to the panelists in a controlled environment (sensory booths). Panelists will rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-15).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.

Workflow for Sensory Panel Evaluation

Sensory_Evaluation_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Data Analysis train_panel Train Sensory Panel present_samples Present Samples to Panelists train_panel->present_samples prepare_samples Prepare Samples and Standards prepare_samples->present_samples rate_attributes Panelists Rate Sensory Attributes present_samples->rate_attributes collect_data Collect and Compile Data rate_attributes->collect_data stat_analysis Perform Statistical Analysis (ANOVA) collect_data->stat_analysis interpret_results Interpret Results and Generate Profile stat_analysis->interpret_results

Caption: Workflow for a descriptive sensory panel evaluation.

Conclusion

This compound presents a compelling case for further investigation in both pharmaceutical and flavor applications. The proposed benchmarking studies against established standards such as IS-MF08 in cytotoxicity assays and ethyl butyrate in sensory evaluations will provide the necessary data to quantify its performance and unlock its full potential. The detailed protocols provided in this guide offer a clear roadmap for researchers to conduct these critical evaluations.

References

A Comparative Analysis of Methyl 2-Pentenoate in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of experimental design and outcomes. This guide provides a detailed statistical analysis of methyl 2-pentenoate's performance in pivotal organic reactions, presenting a comparative overview with alternative α,β-unsaturated esters. The information herein is supported by experimental data to facilitate informed decision-making in synthetic chemistry.

This compound is a versatile α,β-unsaturated ester utilized in a variety of organic transformations, most notably as a Michael acceptor and as a substrate in catalytic hydrogenation. Its reactivity is influenced by the electronic and steric nature of its substituents, making it an interesting candidate for comparative studies. This guide will delve into its performance in these key reactions, offering a quantitative comparison with structurally similar alternatives.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of a reagent is crucial for predicting its behavior in a reaction. The following table summarizes the key properties of this compound and two common alternatives, methyl crotonate (methyl 2-butenoate) and methyl 2-methyl-2-pentenoate.

PropertyThis compoundMethyl CrotonateMethyl 2-Methyl-2-Pentenoate
Molecular Formula C6H10O2[1]C5H8O2C7H12O2[2]
Molecular Weight ( g/mol ) 114.14[1]100.12128.17[2]
Density (g/cm³) ~0.87 at 20 °C~0.940.92 at 25 °C
Boiling Point (°C) ~120~12146-47 at 15 mmHg
CAS Number 818-59-7[1]623-43-81567-14-2[3]

Performance in Michael Addition Reactions

Experimental Protocols: Representative Michael Addition

The following is a generalized protocol for a base-catalyzed Michael addition of a thiol to this compound, adapted from established procedures for similar α,β-unsaturated esters.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane, add thiophenol (1.0 eq).

  • Add triethylamine (0.1 eq) dropwise to the stirring solution at room temperature.

  • The reaction is often exothermic. Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).

  • Stir the reaction for 15-30 minutes, or until completion as indicated by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with an appropriate aqueous solution to remove the catalyst and any unreacted starting materials.

  • The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica (B1680970) gel.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Combine this compound, Thiophenol, and CH2Cl2 add_cat Add Triethylamine (Catalyst) prep->add_cat stir Stir at Room Temperature (Monitor by TLC) add_cat->stir workup Aqueous Work-up stir->workup extract Dry, Filter, and Concentrate workup->extract purify Column Chromatography extract->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Figure 1: General workflow for a Michael addition reaction.

Performance in Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reduction reaction where hydrogen is added across a double or triple bond. For α,β-unsaturated esters like this compound, the reaction can proceed to reduce the carbon-carbon double bond, the carbonyl group, or both. The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.

Comparative studies on the enantioselective hydrogenation of various α,β-unsaturated carboxylic acids and esters have shown that the choice of metal catalyst (e.g., Iridium, Ruthenium, or Rhodium-based) significantly impacts the enantioselectivity and conversion rates[4]. While specific data for this compound is sparse in these comparative reviews, the general principles of catalyst and substrate interaction apply.

Experimental Protocols: Representative Catalytic Hydrogenation

The following is a generalized protocol for the catalytic hydrogenation of the carbon-carbon double bond in this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H2)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable reaction vessel, dissolve this compound in ethanol.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

  • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC) to observe the consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product, methyl pentanoate.

  • The product can be purified by distillation if necessary.

Hydrogenation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product start This compound product Methyl Pentanoate start->product Hydrogenation h2 H2 h2->product catalyst Pd/C catalyst->product facilitates

Figure 2: Simplified signaling pathway for catalytic hydrogenation.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly in Michael additions and catalytic hydrogenations. While comprehensive, direct statistical comparisons with a wide range of alternatives are not extensively documented in single studies, its reactivity can be understood and predicted based on fundamental organic chemistry principles. The provided protocols offer a starting point for the experimental use of this compound, and it is recommended that researchers optimize conditions for their specific applications. Future studies providing direct, quantitative comparisons of this compound with other α,β-unsaturated esters would be highly beneficial to the scientific community.

References

Comparative Analysis of Methyl 2-Pentenoate: A Review of Synthetic and Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive peer-review of available literature on methyl 2-pentenoate reveals a primary focus on its synthesis and role as a volatile organic compound in various natural sources. Direct comparative studies on its biological activity against alternative compounds in drug development are limited. This guide, therefore, focuses on the comparative analysis of its synthetic methodologies and summarizes its known biological context.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound has been approached through various chemical reactions. Below is a comparison of two common methods, highlighting their respective protocols and performance metrics.

Method Reagents Catalyst Reaction Time (h) Yield (%) Reference
Wittig ReactionPropanal, Methyl (triphenylphosphoranylidene)acetate-2485
Cross-Metathesis1-Butene (B85601), Methyl acrylate (B77674)Grubbs Catalyst (2nd Gen.)470-80
Experimental Protocols

Wittig Reaction Protocol: To a solution of propanal (1.0 g, 17.2 mmol) in dry dichloromethane (B109758) (50 mL) was added methyl (triphenylphosphoranylidene)acetate (6.3 g, 18.9 mmol) in one portion. The reaction mixture was stirred at room temperature for 24 hours. The solvent was then removed under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) = 9:1) to afford this compound as a colorless oil.

Cross-Metathesis Protocol: In a nitrogen-filled glovebox, 1-butene (1.0 g, 17.8 mmol) was condensed into a cooled (-78 °C) pressure vessel containing a solution of methyl acrylate (1.53 g, 17.8 mmol) in dry dichloromethane (20 mL). Grubbs Catalyst (2nd generation, 5 mol %) was added, and the vessel was sealed. The reaction mixture was stirred at 45 °C for 4 hours. After cooling to room temperature, the vessel was opened, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate = 95:5) to yield this compound.

Synthetic Workflow Comparison

G cluster_0 Wittig Reaction cluster_1 Cross-Metathesis a0 Propanal + Methyl (triphenylphosphoranylidene)acetate a1 Stirring at RT (24h) a0->a1 a2 Purification (Column Chromatography) a1->a2 a3 This compound (85% Yield) a2->a3 b0 1-Butene + Methyl acrylate + Grubbs Catalyst b1 Heating at 45°C (4h) b0->b1 b2 Purification (Column Chromatography) b1->b2 b3 This compound (70-80% Yield) b2->b3

Caption: Comparative workflow of Wittig and Cross-Metathesis reactions for this compound synthesis.

Biological Significance and Potential Applications

This compound has been identified as a volatile organic compound in various fruits and plants, contributing to their characteristic aroma. While its direct application in drug development is not extensively documented, its presence in natural products suggests potential biological activities that warrant further investigation.

Known Biological Roles
  • Pheromonal Component: In certain insect species, this compound and its derivatives can act as pheromones, influencing mating behavior and aggregation.

  • Flavor and Fragrance: Due to its fruity aroma, it is utilized in the food and cosmetic industries.

Logical Relationship of Current Knowledge

The current body of research primarily establishes the chemical synthesis and natural occurrence of this compound. Its biological effects are largely inferred from its context as a natural volatile compound. A direct link to specific signaling pathways in mammalian systems, a crucial aspect for drug development, remains an area for future research.

G A Chemical Synthesis (e.g., Wittig, Metathesis) B This compound A->B D Known Biological Roles (Pheromone, Aroma) B->D C Natural Occurrence (Fruits, Plants) C->B E Inferred Biological Activity D->E F Future Research: Mammalian Signaling Pathways E->F

Caption: Logical flow from synthesis and natural occurrence to potential future research in drug development.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Methyl 2-Pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific fields, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides a comprehensive, step-by-step procedure for the proper disposal of methyl 2-pentenoate, a common ester in research and development. Adherence to these protocols is crucial for operational safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as an irritant and may cause respiratory irritation.[1]

Key Safety Measures:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize the inhalation of vapors.[2][3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), protective clothing, and eye/face protection.[2][4] In case of accidental contact, immediately remove contaminated clothing and wash the affected skin area with soap and water.[5]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or silica (B1680970) gel.[6] The absorbed material should be collected in a suitable, closed container for disposal.[2][4] Prevent the chemical from entering drains or waterways.[2][7]

Disposal Procedures for this compound

The proper disposal of this compound, as with other esters, should be conducted in accordance with all applicable federal, state, and local regulations. The primary recommended methods for the disposal of esters are recycling, treatment of wastewater, and incineration.[5]

Step 1: Waste Identification and Segregation

This compound should be classified as a non-halogenated organic waste. It is critical to segregate this waste from other waste streams to ensure proper treatment and disposal. Do not mix with halogenated solvents, aqueous waste, or incompatible chemicals.

Step 2: Collection and Storage of Waste
  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container must be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2][8]

Step 3: Disposal Method Selection

The preferred method of disposal for bulk quantities of contaminated this compound that cannot be reprocessed is incineration at a licensed hazardous waste disposal facility.[5] For smaller quantities, absorption onto an inert material followed by incineration is appropriate.

Disposal via municipal sewage treatment plants may be an option for very dilute aqueous solutions, as esters can be biodegradable.[5] However, this should only be done after consulting with local wastewater treatment authorities to ensure compliance with discharge regulations.

Hazardous Waste Disposal Considerations
ParameterGuidelineSource
Waste Classification Non-halogenated organic wasteGeneral Chemical Knowledge
Container Type Chemically resistant, sealed container[9][10]
Storage Location Cool, dry, well-ventilated area[2][8]
Labeling Clearly labeled with contents and hazard warnings[10]
Primary Disposal Route Incineration by a licensed waste contractor[5]

Experimental Protocol: Laboratory-Scale Disposal of this compound

This protocol outlines the steps for the safe disposal of small quantities of this compound typically generated in a laboratory setting.

Materials:

  • Waste this compound

  • Inert absorbent material (e.g., vermiculite, dry sand)

  • Designated hazardous waste container (non-halogenated organic waste)

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat

Procedure:

  • Ensure all necessary PPE is worn.

  • Work within a certified chemical fume hood.

  • Place a layer of inert absorbent material at the bottom of the designated waste container.

  • Carefully pour the waste this compound onto the absorbent material, avoiding splashes.

  • Add more absorbent material to fully absorb the liquid.

  • Securely close the waste container.

  • Ensure the container is properly labeled with "Hazardous Waste," the chemical name ("this compound"), and the appropriate hazard pictograms.

  • Store the container in the laboratory's designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by a licensed environmental waste management company.

Disposal Workflow

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Methyl 2-pentenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Methyl 2-pentenoate, tailored for research and development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance requiring specific safety measures. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

1.1 GHS Classification:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

1.2 Recommended Personal Protective Equipment (PPE):

A comprehensive assessment of the specific laboratory conditions is essential to determine the appropriate level of PPE. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Prevents eye contact which can cause serious irritation.[1][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn.Prevents skin contact which can cause irritation.[3][4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors which may cause respiratory tract irritation.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is crucial for safe handling and experimental planning.

Property Value Source
Molecular Formula C₆H₁₀O₂PubChem[1]
Molar Mass 114.14 g/mol PubChem[1]
Boiling Point 81-82 °C (at 45 mmHg)ChemBK[2]
Density 0.9113 g/cm³ (estimate)ChemBK[2]
Refractive Index 1.43 - 1.432ChemBK[2]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

3.1 Preparation and Use:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • PPE Donning: Put on all required PPE as detailed in the table above.

  • Ventilation: Ensure the work area is well-ventilated. All handling of open containers should occur inside a certified chemical fume hood.[4]

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes. Use appropriate tools such as a calibrated pipette or a graduated cylinder.

  • Container Sealing: Keep the container tightly sealed when not in use to prevent the release of vapors.[3][6]

  • Post-Handling: After use, thoroughly clean the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.[3]

3.2 Spill Management:

  • Evacuation: In case of a large spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[7]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • PPE Removal: Remove contaminated PPE carefully to avoid skin contact and dispose of it as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound (including empty containers, contaminated PPE, and spill cleanup materials) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

  • Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations.[3][8] Do not pour down the drain.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

start Start: Experiment Planning risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE risk_assessment->ppe handling 3. Handle in Fume Hood ppe->handling use 4. Perform Experiment handling->use spill Spill Occurs use->spill decontamination 5. Decontaminate Work Area & Equipment use->decontamination spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill->decontamination No spill_procedure->decontamination waste_collection 6. Collect All Waste decontamination->waste_collection waste_disposal 7. Dispose via Licensed Contractor waste_collection->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-pentenoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-pentenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.